Product packaging for 10-Amino-4-decenoic acid(Cat. No.:CAS No. 70994-17-1)

10-Amino-4-decenoic acid

Cat. No.: B15177842
CAS No.: 70994-17-1
M. Wt: 185.26 g/mol
InChI Key: OLESZPAIEMMCPW-DUXPYHPUSA-N
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Description

10-Amino-4-decenoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B15177842 10-Amino-4-decenoic acid CAS No. 70994-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70994-17-1

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(E)-10-aminodec-4-enoic acid

InChI

InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4H,1,3,5-9,11H2,(H,12,13)/b4-2+

InChI Key

OLESZPAIEMMCPW-DUXPYHPUSA-N

Isomeric SMILES

C(CC/C=C/CCC(=O)O)CCN

Canonical SMILES

C(CCC=CCCC(=O)O)CCN

Origin of Product

United States

Foundational & Exploratory

A Proposed Synthesis Pathway for 10-Amino-4-decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway Overview

The synthesis of 10-amino-4-decenoic acid can be approached by constructing the carbon backbone with the desired double bond geometry, followed by the introduction of the terminal amino group and final deprotection. The proposed pathway involves a Wittig reaction to form the C4-C5 double bond, followed by a Gabriel synthesis to introduce the amino group at the C10 position, and concluding with ester hydrolysis.

The retrosynthetic analysis is as follows: The target molecule can be disconnected at the terminal amine, suggesting a precursor with a suitable leaving group, such as a halide. The double bond can be formed via a Wittig reaction between a C6 phosphonium ylide and a C4 aldehyde-ester.

The forward synthesis is proposed as a five-step process:

  • Preparation of the Wittig Reagent: Synthesis of (6-bromohexyl)triphenylphosphonium bromide from 1,6-dibromohexane and triphenylphosphine.

  • Wittig Reaction: Reaction of the Wittig reagent with methyl 4-oxobutanoate to form methyl 10-bromo-4-decenoate.

  • Introduction of the Amino Group Precursor: Gabriel synthesis using potassium phthalimide on methyl 10-bromo-4-decenoate to yield methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate.

  • Deprotection of the Amine: Removal of the phthalimide protecting group using hydrazine to give methyl 10-amino-4-decenoate.

  • Hydrolysis of the Ester: Final hydrolysis of the methyl ester to yield this compound.

10-Amino-4-decenoic_acid_synthesis 1,6-Dibromohexane 1,6-Dibromohexane Wittig_Reagent (6-Bromohexyl)triphenylphosphonium bromide 1,6-Dibromohexane->Wittig_Reagent Triphenylphosphine, Acetonitrile, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Wittig_Reagent Intermediate_1 Methyl 10-bromo-4-decenoate Wittig_Reagent->Intermediate_1 Base (e.g., n-BuLi), THF Methyl_4-oxobutanoate Methyl_4-oxobutanoate Methyl_4-oxobutanoate->Intermediate_1 Intermediate_2 Methyl 10-(phthalimido)-4-decenoate Intermediate_1->Intermediate_2 Potassium phthalimide, DMF Potassium_phthalimide Potassium_phthalimide Potassium_phthalimide->Intermediate_2 Intermediate_3 Methyl 10-amino-4-decenoate Intermediate_2->Intermediate_3 Hydrazine, Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Intermediate_3 Final_Product This compound Intermediate_3->Final_Product Acid or Base Hydrolysis (e.g., HCl or NaOH)

Proposed Synthesis Pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous reactions and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of (6-Bromohexyl)triphenylphosphonium bromide

  • Reaction: 1,6-Dibromohexane + Triphenylphosphine → (6-Bromohexyl)triphenylphosphonium bromide

  • Methodology: A solution of 1,6-dibromohexane (1 equivalent) and triphenylphosphine (1 equivalent) in acetonitrile is refluxed for 18-24 hours.[1] The reaction mixture is then cooled to room temperature, and the resulting white solid precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/methanol to afford the desired phosphonium salt.

Step 2: Wittig Reaction to form Methyl 10-bromo-4-decenoate

  • Reaction: (6-Bromohexyl)triphenylphosphonium bromide + Methyl 4-oxobutanoate → Methyl 10-bromo-4-decenoate

  • Methodology: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[2][3][4] (6-Bromohexyl)triphenylphosphonium bromide (1.1 equivalents) is suspended in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise to generate the ylide, indicated by a color change (typically to deep red or orange). The mixture is stirred at this temperature for 1 hour. A solution of methyl 4-oxobutanoate (1 equivalent) in dry THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 10-bromo-4-decenoate. The stereochemistry of the double bond will depend on the reaction conditions; unstabilized ylides typically favor the (Z)-alkene.[5]

Step 3: Gabriel Synthesis of Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate

  • Reaction: Methyl 10-bromo-4-decenoate + Potassium phthalimide → Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate

  • Methodology: The Gabriel synthesis is an effective method for converting primary alkyl halides to primary amines.[6][7][8][9] Methyl 10-bromo-4-decenoate (1 equivalent) and potassium phthalimide (1.2 equivalents) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).[8][10] The mixture is heated to 70-90 °C and stirred for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography to give methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate.

Step 4: Deprotection to form Methyl 10-amino-4-decenoate

  • Reaction: Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate + Hydrazine → Methyl 10-amino-4-decenoate

  • Methodology: The Ing-Manske procedure is a mild method for cleaving the phthalimide group.[7][10] The N-alkylphthalimide from the previous step (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 2-4 hours.[8][10] A white precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with dilute hydrochloric acid and the precipitate is removed by filtration. The filtrate is then basified with a strong base (e.g., NaOH) to a pH of >10 and extracted with dichloromethane or diethyl ether. The combined organic layers are dried and concentrated to yield methyl 10-amino-4-decenoate.

Step 5: Hydrolysis to this compound

  • Reaction: Methyl 10-amino-4-decenoate → this compound

  • Methodology: The final step is the hydrolysis of the methyl ester.[11][12]

    • Acidic Hydrolysis: The methyl ester is dissolved in a mixture of a mineral acid (e.g., 6M HCl) and an organic co-solvent like dioxane and heated to reflux for 4-8 hours.

    • Basic Hydrolysis (Saponification): The ester is dissolved in a mixture of methanol and an aqueous solution of a base (e.g., 2M NaOH) and stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Work-up: For both methods, after the reaction is complete, the solvent is removed under reduced pressure. For acidic hydrolysis, the residue is purified. For basic hydrolysis, the reaction mixture is acidified with HCl to a pH of approximately 6-7, at which point the amino acid may precipitate or can be isolated by ion-exchange chromatography.

Data Presentation

The following table can be used to summarize the quantitative data for the proposed synthesis.

StepReactant(s)Reagent(s)ProductExpected Yield (%)Purity (%)Notes
11,6-Dibromohexane, TriphenylphosphineAcetonitrile(6-Bromohexyl)triphenylphosphonium bromide85-95>95
2(6-Bromohexyl)triphenylphosphonium bromide, Methyl 4-oxobutanoaten-BuLi, THFMethyl 10-bromo-4-decenoate60-80>95 (after chromatography)Yield can vary based on the scale and purity of reactants.
3Methyl 10-bromo-4-decenoate, Potassium phthalimideDMFMethyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoate80-90>95 (after chromatography)
4Methyl 10-(1,3-dioxoisoindolin-2-yl)dec-4-enoateHydrazine hydrate, EthanolMethyl 10-amino-4-decenoate70-85>98
5Methyl 10-amino-4-decenoateHCl or NaOH (aq)This compound>90>98

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Oxaphosphetane Formation cluster_2 Alkene Formation Phosphonium_Salt R-CH2-P(Ph)3+ Ylide R-CH=P(Ph)3 Phosphonium_Salt->Ylide Deprotonation Base Base- Base->Ylide Ylide_reac R-CH=P(Ph)3 Oxaphosphetane [4-membered ring intermediate] Ylide_reac->Oxaphosphetane Aldehyde R'-CHO Aldehyde->Oxaphosphetane Oxaphosphetane_decomp [4-membered ring intermediate] Alkene R-CH=CH-R' Oxaphosphetane_decomp->Alkene Phosphine_Oxide Ph3P=O Oxaphosphetane_decomp->Phosphine_Oxide

Mechanism of the Wittig Reaction.

Gabriel Synthesis and Deprotection Workflow

Gabriel_Synthesis Phthalimide_anion Phthalimide Anion N_Alkylphthalimide N-Alkylphthalimide Phthalimide_anion->N_Alkylphthalimide SN2 Reaction Alkyl_Halide R-X Alkyl_Halide->N_Alkylphthalimide Primary_Amine R-NH2 N_Alkylphthalimide->Primary_Amine Cleavage Phthalhydrazide Phthalhydrazide (precipitate) N_Alkylphthalimide->Phthalhydrazide Cleavage Hydrazine H2N-NH2 Hydrazine->Primary_Amine Hydrazine->Phthalhydrazide

References

An In-depth Technical Guide on the Biological Role of 10-Hydroxy-2-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial research revealed a significant scarcity of available scientific literature regarding the biological role of 10-Amino-4-decenoic acid. To provide a comprehensive and data-rich technical guide that aligns with the core requirements of the original request, this document focuses on a structurally related and extensively studied compound: 10-Hydroxy-2-decenoic acid (10-HDA) . This unique fatty acid, a primary component of royal jelly, offers a wealth of research on its biological activities, mechanisms of action, and experimental protocols.

Introduction to 10-Hydroxy-2-decenoic Acid (10-HDA)

10-Hydroxy-2-decenoic acid, commonly known as queen bee acid, is a medium-chain fatty acid that is a signature component of royal jelly, the exclusive nourishment of queen honeybees. Its unique chemical structure, featuring a hydroxyl group at the 10th carbon and a double bond between the 2nd and 3rd carbons, underpins its diverse and potent biological activities. Extensive research has highlighted its potential therapeutic applications, including antimicrobial, anti-inflammatory, antitumor, immunomodulatory, and neuroprotective effects. This guide provides a detailed overview of the biological roles of 10-HDA, supported by quantitative data, experimental methodologies, and illustrations of its molecular pathways.

Biological Roles and Mechanisms of Action

10-HDA has been demonstrated to exert a wide array of biological effects, influencing cellular processes critical to health and disease.

2.1 Anticancer Activity: 10-HDA has shown promising antitumor effects across various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and modulation of key signaling pathways involved in cancer progression.

2.2 Anti-inflammatory and Immunomodulatory Effects: 10-HDA exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators. It can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8, and inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1][2] Furthermore, 10-HDA has been shown to have immunomodulatory activities, potentially enhancing the body's ability to combat pathogens.[3]

2.3 Neuroprotective Effects: Emerging evidence suggests that 10-HDA may have neuroprotective properties. Studies have indicated its potential to offer benefits for cognitive function and in the context of neurological disorders.[3] It has been shown to reduce neuronal apoptosis and inflammation in the brain.

2.4 Metabolic Regulation: 10-HDA has been investigated for its role in metabolic health. It has been shown to improve hyperglycemia and insulin resistance in animal models of type 2 diabetes.[4] The underlying mechanism involves the activation of the PI3K/AKT signaling pathway, which is crucial for glucose metabolism.[5]

Quantitative Data

The following tables summarize key quantitative data from various studies on the biological activities of 10-HDA.

Table 1: Anticancer Activity of 10-HDA

Cell LineCancer TypeAssayEndpointResultReference
HepG2Human HepatomaMTTCC5059.6 µg/mL
THLE-3Normal Human LiverMTTCC50106.4 µg/mL[6]
A549Human Lung CancerMTTCC5022.6 µg/mL[6]
NCI-H23Human Lung CancerMTTCC5044.7 µg/mL[6]
NCI-H460Human Lung CancerMTTCC5044.0 µg/mL[6]
SU-DHL-2LymphomaSurvival AssayIC50496.8 µg/mL
LO2Normal Human LiverSurvival AssayIC50~1000 µg/mL[7]
HSFsHuman FibroblastsSurvival AssayIC50>1000 µg/mL[7]

Table 2: Anti-inflammatory and Other Biological Activities of 10-HDA

ActivityModel SystemAssayEffective ConcentrationEffectReference
Anti-inflammatoryWiDr human colon cancer cellsCytokine production0.1 to 3 mMInhibition of TNF-α, IL-1β, and IL-8 production[1]
Anti-inflammatoryWiDr human colon cancer cellsNF-κB expression0.1 to 3 mMInhibition of NF-κB expression[1]
Lifespan ExtensionCaenorhabditis elegansLifespan assayNot specifiedExtension of lifespan via dietary restriction and TOR signaling[8]
NeuroprotectionRat model of ischemic strokeHistological and molecular analysisNot specifiedReduced brain infarction and apoptosis[9]
Glucose MetabolismDiabetic miceIn vivo studyNot specifiedImproved glucose metabolism via PI3K/AKT/GSK3β pathway[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 10-HDA.

4.1 Whole-Cell Catalytic Synthesis of 10-HDA

This protocol describes a two-step whole-cell catalysis method for the synthesis of 10-HDA from decanoic acid using engineered E. coli.

  • Step 1: Conversion of Decanoic Acid to trans-2-Decenoic Acid

    • Culture recombinant E. coli (ΔfadBJR/fadE-MACS/ydiI) in a suitable medium.

    • Permeabilize the cultured cells to create a whole-cell catalytic system.

    • Catalyze the conversion of decanoic acid to trans-2-decenoic acid.

    • After a 9-hour reaction, collect the supernatant by centrifugation.[8]

  • Step 2: Conversion of trans-2-Decenoic Acid to 10-HDA

    • The supernatant from Step 1 is used in this step.

    • Use engineered E. coli expressing a P450 enzyme (e.g., CYP153A33/M228L-CPRBM3) and glucose dehydrogenase (GDH) for cofactor regeneration.

    • This system catalyzes the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA.

4.2 Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of 10-HDA on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of 10-HDA (e.g., 25, 50, 100, 200 µg/mL) for 48 hours.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

4.3 Western Blot Analysis for Apoptosis Proteins

This protocol is used to detect the expression levels of apoptosis-related proteins.

  • Cell Lysis: Treat cells with 10-HDA for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.

  • SDS-PAGE: Separate the protein samples by 10% sodium dodecyl sulphate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Caspase-3, Bax, Bcl-2, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.4 Real-Time PCR for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes.

  • RNA Extraction: Treat cells with 10-HDA, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Real-Time PCR: Perform quantitative PCR using SYBR Green master mix and primers specific for the target genes (e.g., caspase-3, Bax, Bcl-2) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

4.5 High-Performance Liquid Chromatography (HPLC) for 10-HDA Quantification

This protocol is for the quantitative analysis of 10-HDA in samples like royal jelly.

  • Instrumentation: HPLC system with a UV absorbance detector.

  • Column: Zorbax Eclipse XDB-C18 column (150 × 4.6 mm).

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (55:45:2.7, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Internal Standard: Methyl 4-hydroxybenzoate (MHB).

  • Sample Preparation: Dissolve the sample in a methanol/water mixture (50:50, v/v), sonicate, and filter before injection.

  • Quantification: Use a calibration curve of known 10-HDA concentrations for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 10-HDA.

10-HDA induced apoptosis pathway in cancer cells.

Anti-inflammatory mechanism of 10-HDA via NF-κB inhibition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Royal Jelly Sample Extraction Dissolve in Methanol/Water + Internal Standard (MHB) Sample->Extraction Sonication Sonicate Extraction->Sonication Filtration Filter (0.2 µm) Sonication->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Methanol/Water/H3PO4) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification Result 10-HDA Concentration Quantification->Result

Workflow for the quantification of 10-HDA using HPLC.

Conclusion

10-Hydroxy-2-decenoic acid is a bioactive lipid with a remarkable range of pharmacological activities. Its potential as an anticancer, anti-inflammatory, and neuroprotective agent, as well as its role in metabolic regulation, makes it a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide has provided a comprehensive overview of the biological roles of 10-HDA, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this promising area. The provided signaling pathways and workflows offer a visual representation of the complex mechanisms underlying the multifaceted effects of this unique natural product.

References

10-Amino-4-decenoic Acid: A Theoretical Exploration of a Novel Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Amino-4-decenoic acid is a fascinating molecule that, despite its plausible structure, appears to be novel and is not documented as a known natural product in the current scientific literature. Extensive searches of chemical databases and scholarly articles have not yielded any reports of its isolation from a natural source. This technical guide, therefore, provides a theoretical framework for the potential existence, biosynthesis, and discovery of this compound. It is intended to serve as a resource for researchers interested in the exploration of novel amino fatty acids. While direct experimental data on this compound is unavailable, this document will delve into the known natural sources of related compounds, propose hypothetical biosynthetic pathways, and outline potential experimental workflows for its discovery and characterization.

Introduction to Amino Fatty Acids

Amino fatty acids are a class of molecules that contain both an amino group and a carboxylic acid functional group linked by a hydrocarbon chain. They are structurally diverse and can exhibit a wide range of biological activities. While proteinogenic alpha-amino acids are the most well-known, a variety of non-proteinogenic amino acids and amino fatty acids exist in nature, often as secondary metabolites in plants, fungi, and bacteria. These compounds can have roles in chemical defense, signaling, and as components of more complex natural products.

Review of Related Decenoic Acid and Aminodecanoic Acid Natural Products

Although this compound has not been reported, several structurally related C10 fatty acids and their derivatives are known to occur in nature. Understanding their sources and biosynthesis can provide a foundation for speculating on the potential origins of this compound.

Decenoic Acid Isomers

Various isomers of decenoic acid have been identified from natural sources. For instance, 4-decenoic acid has been reported to occur in hops and beer[1]. Other isomers, such as 2-decenoic acid and 3-decenoic acid, are known to be produced by insects and microorganisms[1].

Hydroxy Decenoic Acids

A prominent example of a modified decenoic acid is 10-hydroxy-2-decenoic acid (10-HDA), a major lipid component of royal jelly produced by honeybees (Apis mellifera)[2]. This compound is known for its various biological activities.

Aminodecanoic Acids

The saturated counterpart, 10-aminodecanoic acid, has been identified as a component of the medicinal plant Teucrium polium. This finding suggests that the enzymatic machinery for producing terminal amino fatty acids exists in the plant kingdom.

Hypothetical Biosynthetic Pathways for this compound

The biosynthesis of this compound would likely involve enzymes from fatty acid and amino acid metabolism. Two plausible hypothetical pathways are proposed below.

Pathway 1: Transamination of a Keto-Decenoic Acid Intermediate

This pathway postulates the formation of a keto-decenoic acid intermediate from oleic acid through a series of chain-shortening and isomerization steps, followed by a terminal transamination.

Hypothetical_Biosynthesis_Pathway_1 cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_amino_acid_metabolism Amino Acid Metabolism Oleic_Acid Oleic Acid (C18:1Δ9) Beta_Oxidation β-Oxidation (Chain Shortening) Oleic_Acid->Beta_Oxidation Multiple Cycles Decenoyl_CoA Decenoyl-CoA Intermediate Beta_Oxidation->Decenoyl_CoA Isomerase Isomerase Decenoyl_CoA->Isomerase 4_Decenoyl_CoA 4-Decenoyl-CoA Isomerase->4_Decenoyl_CoA Thioesterase Thioesterase 4_Decenoyl_CoA->Thioesterase 4_Decenoic_Acid 4-Decenoic Acid Thioesterase->4_Decenoic_Acid Omega_Hydroxylase ω-Hydroxylase 4_Decenoic_Acid->Omega_Hydroxylase 10_Hydroxy_4_decenoic_Acid 10-Hydroxy-4-decenoic Acid Omega_Hydroxylase->10_Hydroxy_4_decenoic_Acid Dehydrogenase Dehydrogenase 10_Hydroxy_4_decenoic_Acid->Dehydrogenase 10_Oxo_4_decenoic_Acid 10-Oxo-4-decenoic Acid Dehydrogenase->10_Oxo_4_decenoic_Acid Transaminase Transaminase (e.g., ω-transaminase) 10_Oxo_4_decenoic_Acid->Transaminase 10_Amino_4_decenoic_Acid This compound Transaminase->10_Amino_4_decenoic_Acid Keto_Acceptor α-Keto Acid (e.g., α-Ketoglutarate) Transaminase->Keto_Acceptor Amino_Donor Amino Donor (e.g., Glutamate) Amino_Donor->Transaminase

Caption: Hypothetical Biosynthesis of this compound via Transamination.

Pathway 2: Decarboxylation of an Aminodicarboxylic Acid

This alternative pathway involves the biosynthesis of a C11 aminodicarboxylic acid, potentially from amino acid precursors, followed by a decarboxylation step to yield the C10 amino fatty acid.

Hypothetical_Biosynthesis_Pathway_2 cluster_precursor_synthesis Precursor Synthesis cluster_final_steps Final Steps Amino_Acid_Precursors Amino Acid Precursors (e.g., Lysine, Glutamate) Elongation_Enzymes Elongation & Modification Enzymes Amino_Acid_Precursors->Elongation_Enzymes C11_Aminodicarboxylic_Acid C11 Aminodicarboxylic Acid with Δ4 double bond Elongation_Enzymes->C11_Aminodicarboxylic_Acid Decarboxylase Decarboxylase C11_Aminodicarboxylic_Acid->Decarboxylase 10_Amino_4_decenoic_Acid This compound Decarboxylase->10_Amino_4_decenoic_Acid

Caption: Hypothetical Biosynthesis of this compound via Decarboxylation.

Proposed Experimental Workflow for Discovery and Characterization

The search for novel natural products like this compound requires a systematic approach combining analytical chemistry and bioinformatics. The following workflow outlines a potential strategy.

Experimental_Workflow Sample_Selection 1. Sample Selection (e.g., Teucrium species, insects, microorganisms) Extraction 2. Extraction (Solvent partitioning) Sample_Selection->Extraction Fractionation 3. Fractionation (Chromatography: HPLC, etc.) Extraction->Fractionation Screening 4. Screening (LC-MS/MS, GC-MS) Fractionation->Screening Targeted_Analysis 5. Targeted Analysis (Searching for m/z of This compound) Screening->Targeted_Analysis Structure_Elucidation 6. Structure Elucidation (NMR, High-Resolution MS) Targeted_Analysis->Structure_Elucidation Putative Hit Biosynthetic_Studies 7. Biosynthetic Studies (Isotopic labeling, Transcriptomics) Structure_Elucidation->Biosynthetic_Studies

References

A Technical Guide to the Stereoisomers and Chirality of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical properties of 10-amino-4-decenoic acid, a molecule of interest due to its structural relation to bioactive fatty acids. The guide covers the fundamental principles of its chirality, outlines plausible synthetic and analytical protocols, and discusses the critical importance of stereoisomerism in the context of biological activity and pharmaceutical development.

Introduction to this compound and Stereoisomerism

This compound is an unsaturated amino acid, a class of molecules that includes important biological compounds. Structurally, it is a ten-carbon chain containing a carboxylic acid group at one end (C1), an amino group at the other (C10), and a carbon-carbon double bond between C4 and C5. The presence of both an amino group and a carboxylic acid group gives it properties of both amines and carboxylic acids.[1]

In drug development and pharmacology, the specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is paramount. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Therefore, the synthesis, separation, and characterization of pure stereoisomers are crucial steps in the development of safe and effective therapeutic agents.[2]

Analysis of Chirality and Possible Stereoisomers

The structure of this compound contains two distinct elements that give rise to stereoisomerism: a chiral center and a double bond capable of geometric isomerism.

  • Chiral Center: A chiral center is typically a carbon atom bonded to four different groups.[3] In this compound, the C10 carbon is a chiral center as it is attached to four unique substituents: a hydrogen atom (-H), an amino group (-NH2), a methyl group (-CH3), and the rest of the carbon chain. This chiral center can exist in two different spatial configurations, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

  • Geometric Isomerism: The carbon-carbon double bond between the C4 and C5 positions is restricted in its rotation, leading to geometric isomers. Depending on the orientation of the substituents on either side of the double bond, it can exist in a cis (Z) or trans (E) configuration.

The combination of these two stereogenic elements results in a total of four possible stereoisomers for this compound:

  • (10R, 4Z)-10-amino-4-decenoic acid

  • (10S, 4Z)-10-amino-4-decenoic acid

  • (10R, 4E)-10-amino-4-decenoic acid

  • (10S, 4E)-10-amino-4-decenoic acid

The (R,Z) and (S,Z) isomers are a pair of enantiomers, as are the (R,E) and (S,E) isomers. The relationship between an (R,Z) isomer and an (R,E) isomer is diastereomeric.

G cluster_isomers Stereoisomers of this compound RZ (10R, 4Z)-Isomer SZ (10S, 4Z)-Isomer RZ->SZ Enantiomers RE (10R, 4E)-Isomer RZ->RE Diastereomers SE (10S, 4E)-Isomer RZ->SE Diastereomers SZ->RE Diastereomers SZ->SE Diastereomers RE->SE Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Experimental Protocols: Synthesis and Resolution

While specific protocols for this compound are not prevalent in the literature, established methods for the synthesis of unsaturated amino acids can be adapted. Most non-stereospecific syntheses will produce a mixture of stereoisomers that must then be separated.

General Synthesis via Amidomalonate Alkylation

The amidomalonate synthesis is a robust method for producing α-amino acids.[4] A plausible route for this compound is outlined below.

Objective: To synthesize a mixture of this compound stereoisomers.

Methodology:

  • Alkylation: Start with diethyl acetamidomalonate. Deprotonate the central carbon using a suitable base (e.g., sodium ethoxide in ethanol) to form a nucleophilic enolate.

  • React the enolate with a suitable 8-carbon electrophile containing the C4-C5 double bond, such as 8-bromo-2-octene. This alkylation step will likely produce a mixture of (E) and (Z) isomers.

  • Hydrolysis and Decarboxylation: Treat the resulting product with aqueous acid (e.g., HCl) and heat. This step hydrolyzes both the ester groups and the amide group, and the subsequent heat causes decarboxylation of the malonic acid intermediate.

  • Work-up: Neutralize the reaction mixture to precipitate the racemic amino acid product. The final product will be a mixture of all four stereoisomers, which can then be carried forward for resolution.

Resolution of Stereoisomers

Separating the synthesized mixture into individual, pure stereoisomers is a critical step.[2]

Objective: To isolate the four stereoisomers of this compound.

Methodology: Diastereomeric Salt Formation & Chromatography

  • Separation of Geometric Isomers: The (E) and (Z) diastereomers may be separable using standard chromatographic techniques like column chromatography or preparative HPLC, owing to their different physical properties.

  • Resolution of Enantiomers:

    • Take the separated (Z)-isomer mixture (containing R and S enantiomers).

    • React the mixture with a chiral resolving agent, such as a pure enantiomer of tartaric acid or a chiral amine like brucine. This reaction forms a pair of diastereomeric salts.

    • These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

    • After separation, the chiral resolving agent is removed by treatment with a base or acid to yield the pure (10R, 4Z) and (10S, 4Z) enantiomers.

  • Repeat the enantiomeric resolution process for the separated (E)-isomer mixture to obtain the pure (10R, 4E) and (10S, 4E) enantiomers.

  • Alternative: Chiral HPLC can also be employed for both the separation of geometric isomers and the resolution of enantiomers, often providing a more efficient, albeit more costly, method.

G start Synthesis (e.g., Amidomalonate) mixture Mixture of 4 Stereoisomers (RZ, SZ, RE, SE) start->mixture separation Diastereomer Separation (e.g., HPLC) mixture->separation z_mix Z-Isomer Mix (RZ, SZ) separation->z_mix Z-Fraction e_mix E-Isomer Mix (RE, SE) separation->e_mix E-Fraction resolution_z Enantiomeric Resolution (Chiral Agent) z_mix->resolution_z resolution_e Enantiomeric Resolution (Chiral Agent) e_mix->resolution_e rz (10R, 4Z)-Isomer resolution_z->rz sz (10S, 4Z)-Isomer resolution_z->sz re (10R, 4E)-Isomer resolution_e->re se (10S, 4E)-Isomer resolution_e->se G sample Purified Stereoisomer ms Mass Spectrometry sample->ms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir polarimetry Polarimetry sample->polarimetry mw Confirms Molecular Weight ms->mw structure Confirms Structure & Geometry (E/Z) nmr->structure groups Confirms Functional Groups ir->groups chirality Measures Optical Activity (R/S) polarimetry->chirality

References

10-Amino-4-decenoic Acid: An Uncharted Territory in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 10-Amino-4-decenoic acid and its role within metabolic pathways. Despite extensive searches, no direct research, quantitative data, or detailed experimental protocols specifically pertaining to this compound's metabolic functions were identified.

While the user's request sought an in-depth technical guide on this compound, the available scientific and research databases do not contain information on its biosynthesis, degradation, or interaction with signaling pathways. This suggests that this compound may be a novel or largely unstudied molecule within the context of metabolic science.

Research in related areas has focused on structurally similar, yet distinct, decenoic acid derivatives. Notably, significant research exists for 10-hydroxy-2-decenoic acid (10-HDA) , a major fatty acid component of royal jelly with a range of documented physiological activities.[1][2][3] Studies on 10-HDA have explored its biosynthesis in engineered E. coli, highlighting the modification of the β-oxidation pathway and the use of P450 terminal hydroxylases for its production from decanoic acid.[1][2][3]

Another related compound, cis-4-decenoic acid , has been identified as a metabolite in the context of certain metabolic disorders. Specifically, it is found in increased amounts in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[4][5] This suggests its involvement in fatty acid metabolism, although its precise role and the pathways it participates in are areas of ongoing investigation.

The absence of information on this compound precludes the creation of the requested technical guide, including quantitative data tables, experimental protocols, and pathway diagrams. The scientific community has yet to explore the metabolic significance of this particular amino-fatty acid. Future research will be necessary to elucidate its potential roles in cellular metabolism, its biosynthetic origins, and its physiological effects. Until such studies are conducted, this compound remains an uncharted molecule in the vast landscape of metabolic pathways.

References

Enzymatic Synthesis of 10-Amino-4-decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of a proposed enzymatic pathway for the synthesis of 10-Amino-4-decenoic acid, a non-canonical amino acid with potential applications in drug development and materials science. As no direct single-enzyme synthesis has been reported, this document outlines a plausible multi-step biocatalytic cascade. The proposed pathway begins with the desaturation of decanoic acid to yield 4-decenoic acid, followed by a terminal hydroxylation to produce 10-hydroxy-4-decenoic acid. Subsequent oxidation of the hydroxyl group to a ketone, and a final transamination step, yields the target molecule. This guide details the theoretical basis for each enzymatic step, provides exemplary experimental protocols, and summarizes key quantitative data. Methodologies for the purification and analysis of the final product are also discussed.

Proposed Enzymatic Pathway for this compound Synthesis

The synthesis of this compound can be envisioned through a four-step enzymatic cascade, likely conducted in a whole-cell biocatalyst such as a genetically engineered strain of Escherichia coli. This approach leverages the cellular machinery for cofactor regeneration and can mitigate issues of enzyme instability and substrate/product toxicity.

Enzymatic Synthesis of this compound Decanoic_acid Decanoic Acid Four_Decenoic_acid 4-Decenoic Acid Decanoic_acid->Four_Decenoic_acid Fatty Acid Desaturase (Step 1) Ten_Hydroxy_4_decenoic_acid 10-Hydroxy-4-decenoic acid Four_Decenoic_acid->Ten_Hydroxy_4_decenoic_acid P450 Monooxygenase (Step 2) Ten_Keto_4_decenoic_acid 10-Keto-4-decenoic acid Ten_Hydroxy_4_decenoic_acid->Ten_Keto_4_decenoic_acid Alcohol Dehydrogenase (Step 3a) Ten_Amino_4_decenoic_acid This compound Ten_Keto_4_decenoic_acid->Ten_Amino_4_decenoic_acid ω-Transaminase (Step 3b)

Figure 1: Proposed enzymatic pathway for the synthesis of this compound.

Detailed Enzymatic Steps and Methodologies

Step 1: Desaturation of Decanoic Acid to 4-Decenoic Acid

The initial step involves the introduction of a double bond at the Δ4 position of decanoic acid. This is a challenging step as fatty acid desaturases typically exhibit specificity for longer chain fatty acids and introduce double bonds at positions such as Δ9, Δ6, or Δ5. However, some desaturases have broader substrate specificity, and protein engineering could be employed to achieve the desired regioselectivity. A hypothetical Δ4-desaturase is proposed for this step.

Experimental Protocol: Whole-Cell Desaturation

  • Strain Preparation: An E. coli strain, engineered to express a putative fatty acid desaturase with Δ4 activity, is cultured in a suitable medium (e.g., Terrific Broth) supplemented with antibiotics for plasmid maintenance.

  • Induction: At an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.

  • Bioconversion: Cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD600 of 20-50).

  • Substrate Addition: Decanoic acid is added to the cell suspension. To improve solubility and reduce toxicity, the substrate can be complexed with bovine serum albumin (BSA) or added in a controlled fed-batch manner.

  • Reaction: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Extraction and Analysis: The reaction is quenched, and fatty acids are extracted using an organic solvent (e.g., ethyl acetate) after acidification of the mixture. The product is then analyzed by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation).

ParameterValue/RangeReference
Enzyme ClassFatty Acid Desaturase[1][2]
SubstrateDecanoic Acid
Product4-Decenoic Acid[3]
BiocatalystEngineered E. coli
Typical Substrate Conc.1-10 g/L
Temperature25-37°C
pH7.0-8.0
Reaction Time24-72 hours
Estimated Conversion40-70%(Analogous Reactions)

Table 1: Summary of quantitative data for the desaturation step.

Step 2: Terminal Hydroxylation of 4-Decenoic Acid

This step utilizes a cytochrome P450 monooxygenase to specifically hydroxylate the terminal (ω) carbon of 4-decenoic acid. Enzymes from the CYP153A family are well-suited for this purpose as they exhibit high regioselectivity for the terminal hydroxylation of medium-chain fatty acids.

Experimental Protocol: Whole-Cell Terminal Hydroxylation

  • Strain Preparation: An E. coli strain co-expressing a CYP153A monooxygenase and a suitable reductase partner (e.g., putidaredoxin and putidaredoxin reductase) is prepared and induced as described in Step 1.

  • Bioconversion: The induced cells are harvested, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing a co-substrate for cofactor regeneration (e.g., glucose).

  • Substrate Addition: 4-decenoic acid, the product from the previous step, is added to the cell suspension.

  • Reaction: The reaction is carried out at 30-37°C with vigorous shaking to ensure sufficient oxygen supply, which is crucial for P450 activity.

  • Extraction and Analysis: The product, 10-hydroxy-4-decenoic acid, is extracted and analyzed by HPLC or GC-MS after derivatization.

ParameterValue/RangeReference
Enzyme ClassCytochrome P450 Monooxygenase (CYP153A family)[4][5]
Substrate4-Decenoic Acid
Product10-Hydroxy-4-decenoic acid
BiocatalystEngineered E. coli[6]
Typical Substrate Conc.1-5 g/L[7]
Temperature30-37°C[6]
pH7.0-8.0[6]
Reaction Time12-48 hours
Typical Conversion>90%[4]

Table 2: Summary of quantitative data for the terminal hydroxylation step.

Step 3: Conversion of Hydroxyl to Amino Group

This final conversion is a two-step process that can potentially be carried out in a single pot using a whole-cell biocatalyst expressing both an alcohol dehydrogenase and an ω-transaminase.

Step 3a: Oxidation to 10-Keto-4-decenoic acid

An alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group of 10-hydroxy-4-decenoic acid to a keto group, yielding 10-keto-4-decenoic acid. This reaction requires a cofactor, typically NAD⁺, which is regenerated by the host cell's metabolism.

Step 3b: Transamination to this compound

An ω-transaminase (ω-TA) catalyzes the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to the keto group of 10-keto-4-decenoic acid. This reaction is pyridoxal 5'-phosphate (PLP) dependent. The use of an amino donor like isopropylamine is advantageous as the co-product, acetone, is volatile and its removal can drive the reaction equilibrium towards product formation.

Experimental Protocol: One-Pot Oxidation and Transamination

  • Strain Preparation: An E. coli strain is engineered to co-express a suitable alcohol dehydrogenase and an ω-transaminase. The strain is cultured and induced as previously described.

  • Bioconversion: Harvested and washed cells are resuspended in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0).

  • Substrate and Co-substrate Addition: 10-hydroxy-4-decenoic acid is added as the substrate. An amino donor (e.g., L-alanine or isopropylamine) and PLP (e.g., 1 mM) are also added to the reaction mixture.

  • Reaction: The reaction is incubated at 30-37°C with shaking for 24-48 hours.

  • Analysis: The formation of the final product, this compound, is monitored by HPLC.

ParameterValue/RangeReference
Step 3a: Oxidation
Enzyme ClassAlcohol Dehydrogenase (ADH)[8][9]
Substrate10-Hydroxy-4-decenoic acid
Product10-Keto-4-decenoic acid
Step 3b: Transamination
Enzyme Classω-Transaminase (ω-TA)[3][10]
Substrate10-Keto-4-decenoic acid
ProductThis compound
Amino DonorL-Alanine, Isopropylamine[11]
CofactorPyridoxal 5'-phosphate (PLP)[10]
Overall Reaction
BiocatalystEngineered E. coli
Temperature30-37°C
pH8.0-9.0
Reaction Time24-48 hours
Estimated Conversion>95% (for transamination step)[12][13]

Table 3: Summary of quantitative data for the oxidation and transamination steps.

Integrated Whole-Cell Biocatalysis Workflow

A streamlined workflow would involve a single engineered E. coli strain expressing all the necessary enzymes.

Whole-Cell Biocatalysis Workflow cluster_preparation Strain Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Culture Culture of Engineered E. coli Induction Induction of Enzyme Expression Culture->Induction Harvest Cell Harvesting & Washing Induction->Harvest Resuspension Resuspend Cells in Buffer Harvest->Resuspension Substrate_Addition Add Decanoic Acid, Amino Donor, Cofactors Resuspension->Substrate_Addition Reaction Incubation (Controlled Temp, pH, Aeration) Substrate_Addition->Reaction Cell_Removal Cell Removal (Centrifugation/Filtration) Reaction->Cell_Removal Purification Product Purification (Ion-Exchange Chromatography) Cell_Removal->Purification Analysis Product Analysis (HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

Figure 2: Integrated workflow for the whole-cell biocatalytic synthesis of this compound.

Product Purification and Analysis

Purification Protocol
  • Cell Removal: After the bioconversion, the bacterial cells are removed from the reaction mixture by centrifugation followed by filtration of the supernatant.

  • Ion-Exchange Chromatography: The supernatant, containing the product and other components from the reaction buffer, is loaded onto a cation-exchange chromatography column. At a pH below the isoelectric point of the amino acid, the positively charged amino group will bind to the negatively charged resin.

  • Washing: The column is washed with a buffer at a slightly acidic pH to remove unbound impurities.

  • Elution: The purified this compound is eluted from the column using a buffer with a high salt concentration or by increasing the pH to above the isoelectric point of the amino acid.

  • Desalting and Lyophilization: The eluted fractions containing the product are desalted and the final product is obtained as a solid by lyophilization.

Analytical Methodology: HPLC

The concentration and purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC).

  • Method: Reversed-phase HPLC can be used for the analysis of the underivatized amino acid.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or difluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid or difluoroacetic acid) is typically employed.

  • Detection: The product can be detected using a mass spectrometer (LC-MS) for high sensitivity and specificity. UV detection at low wavelengths (e.g., ~210 nm) is also possible.

Conclusion

The proposed multi-enzyme cascade presents a viable and sustainable route for the synthesis of this compound. While the initial desaturation step requires further research to identify or engineer an enzyme with the desired regioselectivity, the subsequent hydroxylation, oxidation, and transamination steps are well-precedented in biocatalysis. The use of a whole-cell biocatalyst simplifies the process by providing in-situ cofactor regeneration and protecting the enzymes. Further optimization of the reaction conditions and the host strain's metabolic pathways will be crucial for achieving high titers and yields of the final product. This guide provides a foundational framework for researchers to develop a robust and efficient enzymatic synthesis of this novel amino acid.

References

An In-depth Technical Guide to 10-Amino-4-decenoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 10-amino-4-decenoic acid is limited. This guide synthesizes information from structurally similar compounds and their known biological activities to provide a comprehensive overview of its potential synthesis, properties, and applications.

Introduction

This compound is a hybrid molecule that combines the structural features of an unsaturated fatty acid and an amino acid. This unique structure suggests a range of potential biological activities, from roles in cell signaling to applications in polymer science and drug delivery. As a long-chain, unsaturated fatty acid, it may interact with cell membranes and lipid-mediated signaling pathways. The terminal amino group provides a site for conjugation and modification, making it a versatile building block for more complex molecules. This guide will explore the potential synthesis, biological relevance, and experimental protocols for investigating this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound can be approached through several routes, leveraging established methods for the synthesis of unsaturated fatty acids and the introduction of terminal amino groups.

Chemical Synthesis

A plausible chemical synthesis route involves the ozonolysis of a readily available unsaturated fatty acid ester, followed by reductive amination.

Experimental Protocol: Synthesis via Ozonolysis and Reductive Amination

  • Ozonolysis: Methyl oleate (a C18 unsaturated fatty acid ester) is dissolved in a solvent mixture of a C1-C5 alcohol (e.g., methanol) and at least 0.5% water. The solution is cooled to 0-25°C. Ozone is bubbled through the solution until the double bond is cleaved. The addition of water is crucial to prevent the formation of explosive ozonides.

  • Reductive Amination: The reaction mixture from the ozonolysis, containing the aldehyde intermediate, is directly subjected to reductive amination. Ammonia and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with a nickel or cobalt catalyst) are added to the mixture. The reaction is carried out under controlled temperature and pressure to facilitate the formation of the terminal amine.

  • Purification: The resulting this compound is purified from the reaction mixture using standard techniques such as crystallization, distillation, or chromatography.

Biosynthesis

A potential biosynthetic route could be engineered in microorganisms like E. coli by combining pathways for unsaturated fatty acid synthesis and amination.

Experimental Protocol: Engineered Biosynthesis

  • Host Strain Engineering: An E. coli strain is engineered to overexpress key enzymes. This includes a fatty acid synthase (FAS) system, a desaturase or isomerase to introduce the double bond at the C4 position, and a terminal aminotransferase.

  • Unsaturated Fatty Acid Intermediate Production: The engineered strain is cultured in a bioreactor with a suitable carbon source (e.g., glucose). The FAS and desaturase/isomerase enzymes will produce the 4-decenoic acid intermediate. The bacterial enzyme FabA is known to dehydrate β-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and then isomerize it to cis-3-decenoyl-ACP, highlighting a potential pathway for double bond introduction.

  • Amination: An overexpressed ω-transaminase catalyzes the final step, converting the terminal carboxyl group of the fatty acid intermediate into an amino group, yielding this compound.

  • Extraction and Purification: The product is extracted from the culture medium or cell lysate and purified using chromatographic techniques.

Potential Biological Activities and Analogs

The biological activity of this compound can be inferred from the known functions of its constituent parts: the unsaturated fatty acid chain and the terminal amino group.

Compound/AnalogKnown/Potential Biological ActivityReference
10-Aminodecanoic Acid Saturated analog. Used as a PROTAC (PROteolysis TArgeting Chimeras) linker and in the synthesis of polymers and surfactants. Naturally found in seeds of Lupinus angustifolius.
Unsaturated Fatty Acids (general) Modulate membrane fluidity, act as signaling molecules (e.g., through G-protein coupled receptors like FFAR1 and FFAR4), and are precursors to eicosanoids which are involved in inflammation.[1]
Long-Chain Amino Acids Can act as neurotransmitters or their precursors and are involved in various metabolic pathways.
This compound (Hypothesized) Potential for anti-inflammatory, antimicrobial, and cell signaling modulation activities. The amino group could allow for conjugation to other molecules for targeted delivery.

Signaling Pathways

Given its structure, this compound could potentially interact with several key signaling pathways.

Fatty Acid Signaling Pathways

Fatty acids are known to act as signaling molecules that can modulate the activity of various proteins, including protein kinases and G-proteins.[2] They can also serve as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate genes involved in lipid metabolism.

FattyAcidSignaling

Amino Acid Signaling Pathways

Functional amino acids are known to regulate key metabolic pathways such as mTORC1, AMPK, and MAPK, which are involved in protein synthesis, nutrient sensing, and cellular stress responses. The amino group of this compound could potentially allow it to interact with amino acid transporters or sensing mechanisms.

Experimental Workflows

Workflow for Evaluating Antimicrobial Activity

A standard workflow to assess the antimicrobial properties of this compound would involve determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

AntimicrobialWorkflow

Conclusion

While direct experimental data on this compound is not yet available, its unique chemical structure as a hybrid of an unsaturated fatty acid and an amino acid suggests a rich potential for novel biological activities. The synthetic routes outlined in this guide provide a starting point for its preparation, and the proposed biological activities and signaling pathways offer a roadmap for future research. The experimental protocols provided can be adapted to investigate its properties and unlock its potential in drug development and other scientific fields. Further research into this and similar molecules is warranted to explore their full therapeutic and industrial potential.

References

Toxicological Profile of 10-Amino-4-decenoic Acid: Acknowledging a Data Gap and Proposing a Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed community of researchers, scientists, and drug development professionals, this document addresses the current toxicological understanding of the novel compound 10-Amino-4-decenoic acid. A comprehensive search of publicly available scientific literature and databases has revealed a significant data gap, with no specific toxicological studies, quantitative data, or detailed experimental protocols currently published for this molecule.

This guide, therefore, aims to provide a foundational perspective by summarizing the available toxicological information for structurally analogous compounds and outlining a strategic approach for the systematic toxicological evaluation of this compound.

Executive Summary

Direct toxicological data for this compound is not available. To provide a preliminary assessment, this document presents toxicological information for structurally related amino fatty acids, namely 10-Aminodecanoic acid and 12-Aminododecanoic acid. This information, combined with general knowledge of the toxicities of unsaturated fatty acids and amino acids, suggests that potential toxicological endpoints of concern for this compound could include skin and eye irritation, and potential organ toxicity at high doses. A proposed experimental workflow is presented to guide future toxicological investigations.

Toxicological Data for Structurally Similar Compounds

In the absence of direct data for this compound, the following tables summarize the available toxicological information for structurally related amino fatty acids. This information is intended to provide a preliminary indication of the potential hazard profile.

Table 1: Summary of GHS Hazard Classifications for 10-Aminodecanoic acid

Hazard StatementHazard ClassPictogramSignal Word
H315: Causes skin irritationSkin corrosion/irritationWarning
H319: Causes serious eye irritationSerious eye damage/eye irritationWarning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposureWarning

Source: PubChem CID 83150 for 10-Aminodecanoic acid[1]

Table 2: Summary of Health Effects for 12-Aminododecanoic Acid

Toxicological EndpointOutcome
Acute Toxicity (Oral/Dermal) Low acute toxicity.
Skin and Eye Irritation Not irritating to skin and eyes.
Skin Sensitization Not considered to be a skin sensitizer.
Mutagenicity/Genotoxicity Not mutagenic nor genotoxic in standard tests.
Carcinogenicity No evidence of carcinogenicity based on available data.
Reproductive/Developmental Toxicity No evidence of being a reproductive or developmental toxin.
Repeated Dose Toxicity (Oral, Rats) Adverse effects on the kidney, hematological and blood chemical changes at higher doses (250 and 1,000 mg/kg/day).

Source: Product Safety Summary for 12-Aminododecanoic Acid[2]

General Toxicological Considerations for Unsaturated Amino Fatty Acids

The structure of this compound combines features of both an unsaturated fatty acid and an amino acid. This suggests that its toxicological profile could be influenced by the properties of both chemical classes.

  • Unsaturated Fatty Acids: High doses of polyunsaturated fatty acids have been associated with potential adverse effects, including altered immune function and an increased risk of certain bleeding events. The presence of a double bond also introduces the possibility of lipid peroxidation, which can lead to cellular damage.

  • Amino Acids: While essential for health, excessive intake of amino acids can lead to metabolic imbalances and, in individuals with impaired liver or kidney function, an increased production of ammonia.[3]

Proposed Experimental Workflow for Toxicological Assessment

For a novel compound such as this compound, a structured and tiered approach to toxicological testing is recommended. The following workflow outlines a logical progression of studies to characterize its potential hazards.

experimental_workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute Toxicity Testing cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity in_silico In Silico Assessment (QSAR, Read-Across) physchem Physicochemical Characterization in_silico->physchem in_vitro_genotox In Vitro Genotoxicity (Ames, Micronucleus) physchem->in_vitro_genotox in_vitro_cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake) in_vitro_genotox->in_vitro_cyto acute_oral Acute Oral Toxicity (e.g., OECD 423) in_vitro_cyto->acute_oral acute_dermal Acute Dermal Toxicity (e.g., OECD 402) acute_oral->acute_dermal skin_eye_irritation Skin/Eye Irritation (e.g., OECD 439/492) acute_dermal->skin_eye_irritation skin_sensitization Skin Sensitization (e.g., OECD 442D) skin_eye_irritation->skin_sensitization repeated_dose Repeated Dose Toxicity (28-day or 90-day study) skin_sensitization->repeated_dose repro_dev_screen Reproductive/Developmental Toxicity Screening repeated_dose->repro_dev_screen

Caption: Proposed tiered workflow for the toxicological assessment of this compound.

Conceptual Model of Potential Toxicity

The following diagram illustrates the logical relationship between the structural features of this compound and its potential toxicological effects, based on general principles.

conceptual_model cluster_features Structural Features cluster_effects Potential Toxicological Effects substance This compound amino_group Amino Group substance->amino_group carboxylic_acid Carboxylic Acid Group substance->carboxylic_acid unsaturated_chain Unsaturated Alkyl Chain substance->unsaturated_chain irritation Skin/Eye Irritation amino_group->irritation metabolic Metabolic Disturbance (at high doses) amino_group->metabolic carboxylic_acid->irritation peroxidation Lipid Peroxidation unsaturated_chain->peroxidation organ_toxicity Organ-Specific Toxicity (e.g., Kidney, Liver) metabolic->organ_toxicity peroxidation->organ_toxicity

Caption: Conceptual model of potential toxicity for this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific toxicological data for this compound. The information presented herein on structurally similar molecules provides a preliminary basis for hazard identification. It is imperative that systematic toxicological testing, as outlined in the proposed experimental workflow, is conducted to establish a comprehensive toxicological profile for this novel compound. Such studies are essential to ensure the safety of researchers and to inform any future development and application of this compound. The scientific community is encouraged to publish any findings related to the toxicology of this molecule to fill the existing data gap.

References

Methodological & Application

Application Note: Quantification of 10-Amino-4-decenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Amino-4-decenoic acid is an unsaturated amino acid of interest in various biomedical research areas. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is suitable for high-throughput analysis and offers excellent accuracy and precision.

Principle of the Method

This method utilizes a "dilute-and-shoot" approach, minimizing sample preparation steps. Biological samples are first deproteinized to remove interfering macromolecules.[1] The supernatant is then directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in instrument response.

Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)[1]

  • Biological matrix (e.g., human plasma, rat tissue homogenate)

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

  • Calibration Curve and QC Samples: Spike the appropriate biological matrix with the working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • To a 100 µL aliquot of the sample, standard, or QC, add 300 µL of the internal standard working solution in acetonitrile containing 1% formic acid. This high volume of organic solvent also serves to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: Hypothetical Q1/Q3 transition

    • This compound-d4 (IS): Hypothetical Q1/Q3 transition (Note: Specific MRM transitions would need to be determined experimentally by infusing the analytical standard.)

Data Presentation: Quantitative Method Performance

The following table summarizes the hypothetical performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal due to SIL-IS

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add 300 µL IS in Acetonitrile Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC_Separation Reversed-Phase C18 Separation Injection->LC_Separation ESI Positive ESI LC_Separation->ESI MS_Detection Tandem MS (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound in Matrix Protein_Removal Protein Precipitation Analyte->Protein_Removal IS_Addition Internal Standard Addition Analyte->IS_Addition LC_Separation Chromatographic Separation (Specificity) Protein_Removal->LC_Separation IS_Addition->LC_Separation MS_Detection Mass Spectrometric Detection (Sensitivity & Selectivity) LC_Separation->MS_Detection Quantification Accurate Quantification MS_Detection->Quantification

Caption: Key steps ensuring accurate quantification.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological samples. The simple sample preparation and high selectivity of the tandem mass spectrometry make this method ideal for supporting drug development and various research applications. The method demonstrates excellent sensitivity, precision, and accuracy over a wide dynamic range.

References

Application Notes and Protocols: 10-Amino-4-decenoic Acid as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Amino-4-decenoic acid is an unsaturated amino-fatty acid with the potential to serve as a versatile molecular probe for investigating a range of biological processes. Its unique structure, combining the functionalities of a fatty acid and an amino acid, makes it a candidate for exploring protein-lipid interactions, enzymatic activities, and cellular metabolic pathways. These application notes provide a comprehensive overview of the potential uses of this compound and its derivatives as molecular probes, along with detailed protocols for its application in cellular and biochemical research.

The methodologies described herein are based on established principles of bioorthogonal chemistry and metabolic labeling, which have been successfully applied to other fatty acid and amino acid probes.[1][2][3][4] By functionalizing this compound with bioorthogonal handles, such as azides or alkynes, it can be "clicked" to various reporter tags, enabling the visualization, identification, and quantification of its molecular targets.[5][6][7][8]

Hypothetical Applications

Probing Protein Acylation and Interactions

A significant application of a modified this compound is in the study of protein acylation, a crucial post-translational modification. A "clickable" version of this molecule can be metabolically incorporated into proteins, allowing for their subsequent detection and identification.

  • Identification of Novel Acylated Proteins: By treating cells with an alkyne- or azide-modified this compound, researchers can identify proteins that are covalently modified with this specific fatty acid.[1][9] Subsequent ligation to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for the isolation and identification of these proteins by mass spectrometry.[8]

  • Activity-Based Protein Profiling (ABPP): A this compound probe equipped with a reactive group can be used in ABPP to covalently label enzymes and other proteins that bind to it in their active sites.[10] This approach can help in identifying enzymes involved in the metabolism or signaling of this amino-fatty acid.

Visualization of Cellular Uptake and Trafficking

Fluorescently labeling this compound provides a powerful tool for visualizing its uptake, distribution, and localization within living cells. This can offer insights into the transport mechanisms and metabolic fate of this molecule.

  • Microscopy and Flow Cytometry: Cells treated with a fluorescent derivative of this compound can be analyzed by fluorescence microscopy to determine its subcellular localization (e.g., in lipid droplets, mitochondria, or the endoplasmic reticulum).[11][12] Flow cytometry can be used to quantify its uptake at a single-cell level.

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Proteomic Analysis of Proteins Modified by Clickable this compound

Protein IDProtein NameFold Enrichment (Probe vs. Control)Cellular LocalizationPutative Function
P12345Acyl-CoA Synthetase Family Member X15.2MitochondriaFatty acid metabolism
Q67890Lysophosphatidylcholine Acyltransferase Y12.8Endoplasmic ReticulumPhospholipid biosynthesis
A1B2C3Uncharacterized Protein Z9.5CytosolUnknown

Table 2: Inhibition of Fatty Acid Metabolizing Enzymes by this compound

EnzymeIC50 (µM)Hill Slope
Fatty Acid Synthase (FASN)25.31.2
Carnitine Palmitoyltransferase 1 (CPT1)58.70.9
Stearoyl-CoA Desaturase-1 (SCD1)15.11.5

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified this compound (10-A-4-DA-alkyne)

This protocol describes a hypothetical synthesis based on general principles of organic synthesis.

  • Protection of the Amine Group: React this compound with a suitable protecting group (e.g., Boc anhydride) to protect the amino functionality.

  • Activation of the Carboxylic Acid: Activate the carboxylic acid group of the protected amino-fatty acid using a coupling agent (e.g., DCC/NHS).

  • Coupling with an Alkyne-Containing Amine: React the activated ester with an amine-containing alkyne (e.g., propargylamine) to form an amide linkage.

  • Deprotection: Remove the amine protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final alkyne-modified probe.

  • Purification: Purify the final product using column chromatography or HPLC.

Protocol 2: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) in a suitable culture dish and grow to 70-80% confluency.

  • Probe Incubation: Prepare a stock solution of 10-A-4-DA-alkyne in DMSO. Dilute the stock solution in serum-free culture medium to a final concentration of 10-50 µM.

  • Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 4-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Fluorescent Labeling and In-Gel Visualization
  • Click Reaction: In a microcentrifuge tube, combine 50 µg of the protein lysate from Protocol 2, an azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Protein Precipitation: Precipitate the labeled proteins by adding cold acetone or using a protein precipitation kit.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner equipped with the appropriate laser and filter set.

Protocol 4: Affinity Purification and Proteomic Analysis
  • Biotinylation via Click Chemistry: Perform the click reaction as described in Protocol 3, but replace the azide-fluorophore with an azide-biotin conjugate.

  • Affinity Purification: Add streptavidin-agarose beads to the biotinylated lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Visualizations

metabolic_labeling_workflow cluster_cell Cell cluster_lysis Cell Lysis cluster_detection Detection Probe 10-A-4-DA-alkyne Metabolism Metabolic Incorporation Probe->Metabolism LabeledProtein Alkyne-Labeled Protein Metabolism->LabeledProtein Lysate Cell Lysate LabeledProtein->Lysate Click Click Chemistry (Azide-Reporter) Lysate->Click Analysis Analysis (Fluorescence or MS) Click->Analysis

Caption: Workflow for metabolic labeling and bioorthogonal detection.

hypothetical_signaling_pathway Probe 10-Amino-4- decenoic acid Receptor Putative Receptor (GPCR) Probe->Receptor Binds G_Protein G Protein Activation Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical signaling pathway involving this compound.

abpp_workflow Probe Reactive 10-A-4-DA Probe Incubation Incubation (Covalent Binding) Probe->Incubation Proteome Cell Lysate / Proteome Proteome->Incubation Labeled_Proteins Probe-Labeled Proteins Incubation->Labeled_Proteins Click_Reaction Click Reaction (Biotin-Azide) Labeled_Proteins->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis Target_ID Target Protein Identification Analysis->Target_ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

References

Application Notes and Protocols for Decanoic Acid and 10-Hydroxy-2-decenoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 10-Amino-4-decenoic Acid:

Initial literature searches for "this compound" yielded limited specific data regarding its use in cell culture experiments. Consequently, this document focuses on two structurally related and extensively studied compounds: Decanoic Acid (DA) and 10-Hydroxy-2-decenoic Acid (10-HDA) . The information provided herein is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these compounds in a cell culture context.

Decanoic Acid (DA)

Decanoic acid, a saturated medium-chain fatty acid, has garnered significant interest for its potential therapeutic effects, including anti-tumor and neurological applications.

Quantitative Data

The following table summarizes the cytotoxic and effective concentrations of Decanoic Acid in various cancer cell lines.

Cell LineCancer TypeAssayEffective ConcentrationEffect
HCCLM3Hepatocellular CarcinomaMTT Assay20-80 µMDose-dependent decrease in cell viability
HepG2Hepatocellular CarcinomaMTT Assay20-80 µMDose-dependent decrease in cell viability
HCCLM3Hepatocellular CarcinomaPI Staining80 µMIncrease in sub-G1 cell population, indicating cell death
HepG2Hepatocellular CarcinomaPI Staining80 µMIncrease in sub-G1 cell population, indicating cell death
HCCLM3Hepatocellular CarcinomaAnnexin-V Assay80 µMInduction of apoptosis
HepG2Hepatocellular CarcinomaAnnexin-V Assay80 µMInduction of apoptosis
Signaling Pathways

Decanoic acid has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

Decanoic acid has been demonstrated to suppress the phosphorylation of c-Met, a receptor tyrosine kinase, thereby inhibiting downstream signaling cascades implicated in cancer progression.

cMet_Pathway HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K DA Decanoic Acid DA->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation

Decanoic Acid inhibits the HGF/c-Met signaling pathway.

Decanoic acid can reduce the activity of the mTORC1 complex, a central regulator of cell growth and autophagy.

mTORC1_Pathway DA Decanoic Acid p97 p97 DA->p97 Inhibits mTORC1 mTORC1 p97->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Decanoic Acid inhibits mTORC1 signaling via p97.
Experimental Protocols

  • Cell Lines:

    • HepG2 (ATCC HB-8065): Human hepatocellular carcinoma.

    • HCCLM3: Human hepatocellular carcinoma with high metastatic potential.

  • Culture Medium:

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HCCLM3: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.

This protocol is used to assess the effect of Decanoic Acid on cell viability.

MTT_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay s1 1. Trypsinize and count cells. s2 2. Seed cells in a 96-well plate (e.g., 5,000 cells/well). s1->s2 s3 3. Incubate for 24 hours. s2->s3 t1 4. Prepare serial dilutions of Decanoic Acid in culture medium. t2 5. Replace old medium with medium containing DA. t1->t2 t3 6. Incubate for 24-72 hours. t2->t3 a1 7. Add MTT reagent to each well. a2 8. Incubate for 2-4 hours at 37°C. a1->a2 a3 9. Add solubilization solution (e.g., DMSO). a2->a3 a4 10. Read absorbance at 570 nm. a3->a4

Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of Decanoic Acid for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

10-Hydroxy-2-decenoic Acid (10-HDA)

10-HDA is a unique fatty acid found in royal jelly, exhibiting a range of biological activities, including anti-inflammatory and anti-cancer effects.

Quantitative Data

The following table summarizes the cytotoxic and effective concentrations of 10-HDA in various cancer cell lines.

Cell LineCancer TypeAssayIC50 / CC50Effect
HepG2Hepatocellular CarcinomaMTT Assay59.6 µg/mLReduced cell viability[1]
THLE-3 (Normal)Liver EpithelialMTT Assay106.4 µg/mLLower cytotoxicity in normal cells[1]
A549Lung CancerCCK-8 Assay22.68 µMCytotoxic effect[2]
NCI-H460Lung CancerCCK-8 Assay44.03 µMCytotoxic effect[2]
NCI-H23Lung CancerCCK-8 Assay44.79 µMCytotoxic effect[2]
IMR90 (Normal)Lung FibroblastCCK-8 AssayNo significant cytotoxicitySelective toxicity to cancer cells[2]
SU-DHL-2LymphomaNot specified496.8 µg/mLDose-dependent suppression of survival[3]
LO2 (Normal)LiverNot specified~1000 µg/mLLower cytotoxicity in normal cells[3]
HSF (Normal)FibroblastNot specified>1000 µg/mLLower cytotoxicity in normal cells[3]
B16F1MelanomaMTT AssayNot cytotoxic at 0.1-1 mMNo significant effect on viability at these concentrations[4]
Signaling Pathways

10-HDA has been shown to influence multiple signaling pathways related to inflammation, cell survival, and apoptosis.

In A549 human lung cancer cells, 10-HDA has been shown to induce ROS-mediated apoptosis by regulating the MAPK, STAT3, and NF-κB signaling pathways.

HDA_Signaling cluster_0 10-HDA Treatment cluster_1 Cellular Response HDA 10-HDA ROS ROS Production HDA->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK STAT3 STAT3 Pathway ROS->STAT3 NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis

10-HDA induces apoptosis via ROS and multiple signaling pathways.
Experimental Protocols

  • Cell Lines:

    • HepG2 (ATCC HB-8065): Human hepatocellular carcinoma.

    • A549 (ATCC CCL-185): Human lung carcinoma.

  • Culture Medium:

    • HepG2: Eagle's Minimum Essential Medium (EMEM) with 10% FBS.

    • A549: F-12K Medium with 10% FBS.

  • Culture Conditions: Standard conditions of 37°C and 5% CO₂ in a humidified incubator.

This protocol is used to detect and quantify apoptosis induced by 10-HDA.

AnnexinV_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis p1 1. Seed cells and treat with 10-HDA. p2 2. Harvest cells (including supernatant for detached apoptotic cells). p1->p2 p3 3. Wash cells with cold PBS. p2->p3 s1 4. Resuspend cells in 1X Binding Buffer. s2 5. Add Annexin V-FITC and Propidium Iodide (PI). s1->s2 s3 6. Incubate for 15 minutes at room temperature in the dark. s2->s3 a1 7. Add 1X Binding Buffer. a2 8. Analyze by flow cytometry within 1 hour. a1->a2

References

Application Notes and Protocols for the Administration of 10-Amino-4-decenoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed studies detailing specific administration protocols for 10-Amino-4-decenoic acid are limited. The following application notes and protocols are based on established methodologies for the administration of fatty acid derivatives and similar small molecules in rodent models. These should serve as a comprehensive starting point for researchers, with the understanding that optimization based on the specific physicochemical properties of this compound and the experimental objectives is crucial.

Compound Preparation and Formulation

The successful in vivo administration of any compound is contingent on its proper formulation. The choice of vehicle is critical and depends on the solubility of the test article and the intended route of administration. For fatty acid derivatives, which can have variable solubility, a tiered approach to vehicle selection is recommended.

Table 1: Vehicle Selection for Fatty Acid Derivatives

Vehicle TypeExamplesSuitability
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS)Suitable for water-soluble salts of the compound.
Surfactant-based Vehicles 10% Tween® 80 in salineFor compounds with poor water solubility; aids in creating a homogenous suspension or emulsion.
Oil-based Vehicles Corn oil, Sesame oil, Peanut oilSuitable for lipophilic compounds, particularly for oral administration.[1]
Co-solvent Systems 5% DMSO, 40% PEG 400, 55% SalineFor compounds that are difficult to dissolve. The concentration of DMSO should be kept to a minimum.

Protocol 1: Preparation of an Oral Formulation in Corn Oil

  • Objective: To prepare a 10 mg/mL stock solution of this compound (referred to as Compound A) in corn oil for oral gavage.

  • Materials:

    • Compound A

    • Corn oil (sterile)

    • Glass vial

    • Magnetic stirrer and stir bar

    • Weighing scale

  • Procedure:

    • Weigh the required amount of Compound A and place it in the glass vial.

    • Add the calculated volume of corn oil to the vial.

    • Place the vial on a magnetic stirrer and stir until the compound is completely dissolved or a homogenous suspension is formed. Gentle warming (to approximately 37°C) may be applied if necessary to aid dissolution, but compound stability at this temperature must be confirmed.

    • Visually inspect the solution/suspension for homogeneity before each administration.

Experimental Protocols for In Vivo Administration

The choice of animal model and administration route is dependent on the research question. Mice and rats are the most common models for initial pharmacokinetic and efficacy studies. Oral gavage and intraperitoneal injection are standard administration routes.

Animal Models
  • Species: Wistar or Sprague-Dawley rats, or C57BL/6 or BALB/c mice are commonly used.

  • Acclimatization: Animals should be acclimatized to the facility for a minimum of one week before the experiment.[2]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

Protocol 2: Oral Gavage Administration in Rats

This protocol is adapted from standard operating procedures for oral gavage in rodents.[3][4][5]

  • Objective: To administer a specific dose of Compound A directly into the stomach of a rat.

  • Materials:

    • Rat restraint device (optional)

    • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[5]

    • Syringe with the prepared formulation.

  • Procedure:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[3]

    • Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[6]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Insert the gavage needle into the mouth and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.

    • If any resistance is met, do not force the needle. Withdraw and re-attempt.

    • Once the needle is in the correct position, slowly administer the formulation.

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-administration for any signs of distress.[3]

Protocol 3: Intraperitoneal (IP) Injection in Mice
  • Objective: To administer Compound A into the peritoneal cavity of a mouse.

  • Materials:

    • Mouse restraint device or manual restraint.

    • 25-27 gauge needle with syringe.

    • Prepared formulation (aqueous-based vehicles are preferred for IP injections).

  • Procedure:

    • Weigh the mouse to calculate the correct injection volume.

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse so its head is pointing downwards, causing the abdominal organs to shift forward.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Aspirate to ensure no fluid (blood or urine) is drawn into the syringe.

    • Inject the formulation slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Data Presentation: Quantitative Analysis

The following tables provide a template for summarizing quantitative data from a hypothetical study.

Table 2: Experimental Dosing and Grouping

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (n)
1Vehicle0Oral Gavage8
2Compound A10Oral Gavage8
3Compound A30Oral Gavage8
4Compound A100Oral Gavage8
5Vehicle0Intraperitoneal8
6Compound A10Intraperitoneal8

Table 3: Hypothetical Pharmacokinetic Parameters of Compound A in Rats

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t1/2) (hr)
Oral Gavage3015001.590004.2
Intraperitoneal1025000.5120003.8

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (7 days) dosing Compound Administration (Oral or IP) acclimatization->dosing formulation Compound Formulation formulation->dosing monitoring Clinical Observation & Weight Monitoring dosing->monitoring sampling Blood/Tissue Sampling (Time-course) monitoring->sampling bioanalysis Bioanalytical Assay (e.g., LC-MS/MS) sampling->bioanalysis biomarker Biomarker/Efficacy Analysis sampling->biomarker pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

General workflow for in vivo compound administration and analysis.
Generalized Fatty Acid Cellular Uptake and Signaling

The mechanism of action for this compound is unknown. However, as a fatty acid derivative, it may interact with pathways involved in fatty acid transport and metabolism.

G extracellular This compound (Extracellular) transporter Fatty Acid Transporter (e.g., FAT/CD36) extracellular->transporter Uptake membrane Cell Membrane intracellular Intracellular Compound transporter->intracellular binding_protein Fatty Acid Binding Protein intracellular->binding_protein metabolism Mitochondrial β-oxidation intracellular->metabolism signaling Nuclear Receptor Activation (e.g., PPARs) intracellular->signaling energy Energy Production (ATP) metabolism->energy gene_expression Gene Expression Changes signaling->gene_expression

A generalized pathway for fatty acid cellular uptake and subsequent metabolism or signaling.

References

10-Amino-4-decenoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific experimental data on the synthesis and applications of 10-amino-4-decenoic acid is limited. The following application notes and protocols are based on established principles of organic chemistry and are intended to serve as a theoretical guide for researchers, scientists, and drug development professionals. These protocols are hypothetical and would require experimental validation.

Introduction

This compound is a bifunctional molecule possessing a terminal primary amine, a carboxylic acid, and an internal carbon-carbon double bond. This unique combination of functional groups makes it a potentially valuable building block for the synthesis of a diverse range of organic molecules, including polymers, macrocycles, and modified peptides. Its ten-carbon backbone provides a flexible yet substantial scaffold for the construction of complex molecular architectures. This document outlines potential synthetic applications and provides detailed, albeit theoretical, protocols for its use.

Proposed Synthesis of this compound

A plausible retrosynthetic analysis suggests that this compound can be synthesized from commercially available starting materials through a multi-step sequence. A key step would involve the introduction of the amino group at the C10 position and the formation of the C4-C5 double bond.

Synthetic Pathway of this compound cluster_0 Retrosynthesis cluster_1 Forward Synthesis This compound This compound Protected Amino Acid Protected Amino Acid This compound->Protected Amino Acid Protection Alkyne Precursor Alkyne Precursor Protected Amino Acid->Alkyne Precursor Lindlar Hydrogenation Starting Materials Starting Materials Alkyne Precursor->Starting Materials Alkylation SM 10-bromo-1-decyne & Azide S1 10-azido-1-decyne SM->S1 NaN3, DMSO S2 10-azido-4-decynoic acid S1->S2 1. n-BuLi 2. CO2 S3 10-azido-4-decenoic acid S2->S3 Lindlar's Catalyst, H2 S4 This compound S3->S4 H2, Pd/C or PPh3, H2O Polyamide Synthesis Monomer This compound Polymer Unsaturated Polyamide Monomer->Polymer Polycondensation Ring-Closing Metathesis Protected Amino Acid Protected this compound derivative Macrocycle Macrocyclic Lactam Protected Amino Acid->Macrocycle Grubbs' Catalyst Drug Delivery Workflow Start This compound Protect Protect Carboxylic Acid Start->Protect FunctionalizeAmine Couple Targeting Ligand to Amine Protect->FunctionalizeAmine Deprotect Deprotect Carboxylic Acid FunctionalizeAmine->Deprotect CoupleDrug Couple Drug to Carboxylic Acid Deprotect->CoupleDrug End Targeted Drug Conjugate CoupleDrug->End

Application of 10-Amino-4-decenoic Acid in Drug Discovery: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, chemical databases, and patent records, no specific information is currently available regarding the application of 10-Amino-4-decenoic acid in drug discovery.

While the broader class of molecules, amino fatty acids, has been explored in drug discovery, this has primarily been in the context of their roles as components of larger molecules or as moieties to improve the pharmacokinetic properties of other drugs. For instance, amino acids are widely used as building blocks in peptide and protein-based therapeutics. Additionally, their conjugation to known drugs can sometimes enhance absorption, distribution, metabolism, and excretion (ADME) profiles. However, these general applications do not provide specific insights into the potential of this compound as a standalone therapeutic agent.

A single mention of a related compound, 10-aminodecanoic acid (a saturated amino fatty acid), was found in the context of its identification in the medicinal plant Teucrium Polium. However, no further details on its biological activity or potential applications were provided.

At present, this compound appears to be a novel or largely uninvestigated chemical entity in the field of drug discovery. There are no established experimental protocols, signaling pathway information, or quantitative data to report. Therefore, the creation of detailed application notes, protocols, and data visualizations as requested is not feasible based on the current body of scientific knowledge.

For researchers interested in this molecule, the initial steps would involve its chemical synthesis and subsequent screening in various biological assays to determine any potential pharmacological activity. This foundational research would be necessary before any meaningful application notes or protocols for drug discovery could be developed.

Application Notes and Protocols for Studying Enzyme Kinetics Using 10-Amino-4-decenoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 10-amino-4-decenoic acid is not extensively documented as a tool for studying enzyme kinetics, its structural features—a ten-carbon chain, an amino group, and a double bond—suggest its potential as a modulator of enzymes involved in amino acid and fatty acid metabolism. This document provides a framework for investigating the effects of this compound and its structural analogs on the kinetics of two key pyridoxal 5'-phosphate (PLP)-dependent enzymes: Ornithine Aminotransferase (OAT) and γ-Aminobutyric Acid Aminotransferase (GABA-AT). The provided protocols and data presentation formats can be adapted to study the inhibitory potential of novel fatty acid derivatives.

Introduction to Target Enzymes

Ornithine Aminotransferase (OAT)

Ornithine Aminotransferase (OAT, EC 2.6.1.13) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1][2] This reaction is a key metabolic link between the urea cycle, and proline and glutamate metabolism.[3] OAT is a well-established target for the development of inhibitors, as its dysregulation is associated with metabolic disorders.[1][2] Like many aminotransferases, OAT utilizes pyridoxal 5'-phosphate (PLP) as a cofactor and operates via a ping-pong kinetic mechanism.[1]

GABA Aminotransferase (GABA-AT)

γ-Aminobutyric Acid Aminotransferase (GABA-AT, EC 2.6.1.19), also known as 4-aminobutyrate transaminase, is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4] By converting GABA to succinic semialdehyde, GABA-AT plays a critical role in maintaining the balance of neurotransmission in the central nervous system.[4] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, which is a therapeutic strategy for neurological disorders such as epilepsy.[4][5] GABA-AT is also a PLP-dependent enzyme.[4]

Potential Mechanism of Action of Amino-Decenoic Acid Analogs

Unsaturated amino fatty acids like this compound may act as mechanism-based inactivators (also known as suicide substrates) of PLP-dependent enzymes.[6][7] The general mechanism involves the enzyme's catalytic machinery converting the inhibitor into a reactive intermediate, which then covalently modifies and inactivates the enzyme. The double bond in the fatty acid chain is a key feature that can participate in this inactivation process.

Data Presentation: Kinetic Parameters of Known Inhibitors

The following tables summarize the kinetic data for known inhibitors of OAT and GABA-AT. These tables provide a reference for the types of data that should be generated when characterizing a novel inhibitor like a this compound analog.

Table 1: Kinetic Parameters of Selected Ornithine Aminotransferase (OAT) Inhibitors

InhibitorType of InhibitionK_i (μM)IC_50 (μM)Enzyme SourceReference
L-CanalineCompetitive1.2-Human[8]
GabaculineIrreversible-0.5Human[8]
(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP)Mechanism-based--Human[6][7]

Table 2: Kinetic Parameters of Selected GABA-AT Inhibitors

InhibitorType of InhibitionK_i (μM)IC_50 (μM)Enzyme SourceReference
VigabatrinIrreversible-10.5Human[5]
GabaculineIrreversible2.8-Pig Brain[4]
Valproic AcidCompetitive1200-Rat Brain[9]
CPP-115Mechanism-based--Pig Brain[10]

Experimental Protocols

General Considerations for Enzyme Assays
  • Enzyme Purity: Use purified or recombinant enzyme for kinetic studies to avoid interference from other proteins.

  • Buffer Conditions: Maintain a constant pH, temperature, and ionic strength throughout the experiments.

  • Substrate Concentrations: Vary the concentration of one substrate while keeping the other constant, typically around its K_m value.

  • Inhibitor Preparation: Dissolve the inhibitor in a suitable solvent (e.g., DMSO, ethanol) and include a solvent control in the assays.

Protocol for Ornithine Aminotransferase (OAT) Activity Assay

This protocol is based on a continuous coupled-enzyme assay that measures the reduction of Δ¹-pyrroline-5-carboxylate (P5C), a product of the OAT reaction.[11]

Materials:

  • Purified OAT enzyme

  • L-Ornithine

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Pyrroline-5-carboxylate reductase (PYCR)

  • NADH

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an assay mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.

  • To study the effect of an inhibitor, add varying concentrations of the this compound analog to the assay mixture. Include a control with no inhibitor.

  • Add 20 mM L-ornithine to the mixture.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding PYCR1 (final concentration ~0.5 µg/mL) and OAT (final concentration ~1 µg/mL).

  • Immediately measure the decrease in absorbance at 340 nm every 5 seconds for 30 minutes at 37°C. The rate of NADH oxidation is proportional to the OAT activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the kinetic parameters (K_m, V_max, K_i) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Protocol for GABA Aminotransferase (GABA-AT) Activity Assay

This protocol is a continuous coupled-enzyme assay that measures the production of glutamate.[10]

Materials:

  • Purified GABA-AT enzyme

  • GABA

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • Potassium pyrophosphate buffer (50 mM, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an assay solution containing 50 mM potassium pyrophosphate buffer (pH 8.5), 1.1 mM NADP⁺, 5.3 mM α-ketoglutarate, 2 mM β-mercaptoethanol, and an excess of SSADH.

  • To test for inhibition, add various concentrations of the this compound analog to the assay solution. Include a control without the inhibitor.

  • Add GABA-AT enzyme to the mixture and pre-incubate for a defined period if studying time-dependent inhibition.

  • Initiate the reaction by adding 11 mM GABA.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH and is proportional to GABA-AT activity.

  • Calculate the initial reaction rates and determine the kinetic parameters as described for the OAT assay.

Visualizations

Signaling Pathways

Ornithine_Metabolism Ornithine Ornithine Glutamate_semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_semialdehyde OAT Urea_Cycle Urea Cycle Ornithine->Urea_Cycle Polyamines Polyamines Ornithine->Polyamines alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate OAT Proline Proline Glutamate_semialdehyde->Proline

Caption: Ornithine Aminotransferase (OAT) in Metabolism.

GABA_Shunt alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GDH / Aminotransferases GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-AT Succinate Succinate Succinic_Semialdehyde->Succinate SSADH TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: The GABA Shunt Pathway.

Experimental Workflow

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Purify/Obtain Enzyme Assay_Setup Set up Reaction Mixtures (with/without inhibitor) Enzyme_Prep->Assay_Setup Inhibitor_Prep Prepare Inhibitor Stock Inhibitor_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers & Substrates Reagent_Prep->Assay_Setup Incubation Pre-incubate at Assay Temperature Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate/Enzyme Incubation->Reaction_Start Data_Collection Monitor Reaction Progress (e.g., Absorbance change) Reaction_Start->Data_Collection Initial_Rates Calculate Initial Velocities Data_Collection->Initial_Rates Plotting Plot Data (e.g., Lineweaver-Burk) Initial_Rates->Plotting Parameter_Determination Determine Kinetic Parameters (Km, Vmax, Ki, IC50) Plotting->Parameter_Determination

Caption: General Workflow for Enzyme Kinetic Analysis.

References

Application Notes and Protocols for the Analysis of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 10-Amino-4-decenoic acid. The following methods are based on established analytical techniques for similar amino acids and unsaturated carboxylic acids and may require optimization for this specific analyte.

Overview of Analytical Techniques

The analysis of this compound can be approached using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantification, often coupled with UV or Mass Spectrometry (MS) detection. Gas Chromatography (GC) can also be utilized, typically requiring derivatization of the analyte. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.

Quantitative Analysis

Quantitative analysis of this compound is critical for various applications, including pharmacokinetic studies and quality control in drug development. The following table summarizes key quantitative parameters derived from analytical methods applied to structurally related compounds. These values should serve as a starting point for method development for this compound.

Analytical TechniqueCompound AnalyzedLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)
HPLC-UVtrans-10-hydroxy-2-decenoic acid0.05 µg/mL[1][2]0.25 µg/mL[1][2]97.4 - 100.4[1][2]2.4 - 3.4[1][2]
CE-C⁴D10-hydroxy-2-decenoic acid0.039 mg/g[3]--< 5 (vs. HPLC-PDA)[3]
Isotope Dilution MScis-dec-4-enoic acid----

Note: Data presented is for analogous compounds and should be considered as a reference for method development for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method for the quantitative analysis of trans-10-hydroxy-2-decenoic acid and is expected to be a good starting point for this compound.[1][2]

Instrumentation:

  • HPLC system with a UV detector (e.g., Hewlett-Packard 1050 Series)[1]

  • Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm)[1]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, water, and phosphoric acid (55:45:2.7, v/v/v).[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm and then a 0.2 µm filter before injection.[2]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Column temperature: 25°C[1]

    • Detection wavelength: 215 nm (as a starting point, the maximum absorbance should be determined for this compound)[1]

    • Injection volume: 3 µL[1]

  • Analysis: Inject the standards and samples into the HPLC system. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film)[4]

Reagents:

  • Derivatization agent (e.g., trifluoroacetic anhydride (TFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA))[4]

  • Isopropanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Sample Derivatization:

    • Acylation: React the dried sample containing this compound with trifluoroacetic anhydride (100 µL) in isopropanol at 50°C for 30 minutes to form N-TFA isopropyl esters.[4]

    • Silylation (Alternative): Use BSTFA with 1% TMCS (100 µL) at 70°C for 1 hour for trimethylsilylation.[4]

  • Purification: Extract the derivatives with hexane, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in ethyl acetate for GC injection.[4]

  • GC-MS Conditions:

    • Injector Temperature: 250°C[4]

    • Temperature Program: Start at 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min), then ramp at 5°C/min to 300°C (hold for 3 min).[4]

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify the this compound derivative based on its retention time and mass spectrum. For quantification, an internal standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O))

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Analysis:

    • In the ¹H NMR spectrum, expect signals for the amino group proton (which may be broad or exchangeable), protons on the double bond (alkenyl protons), methylene protons, and the terminal methyl group. The hydroxyl proton of the carboxylic acid appears in the 10-13 ppm region in non-aqueous solvents.[5]

    • In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the aliphatic carbons are expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., with an Electrospray Ionization (ESI) source)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Deproteinize biological samples (if applicable) with methanol (3:1 v/v) at -20°C for 20 minutes, followed by centrifugation and filtration.[4] For other samples, dissolve in the initial mobile phase composition.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with a gradient elution from 5% to 95% acetonitrile with 0.1% formic acid over approximately 8 minutes.[4]

    • Ionization: Use an ESI source in positive ion mode. Typical parameters include a spray voltage of 3.5 kV and a capillary temperature of 320°C.[4]

    • MS/MS Method: Develop a Multiple Reaction Monitoring (MRM) method by identifying precursor and product ion pairs for this compound.[4]

  • Analysis: Inject the prepared sample into the LC-MS/MS system. The analyte is identified by its retention time and specific precursor-to-product ion transitions. Quantification is achieved by comparing the peak area to that of a stable isotope-labeled internal standard.

Visualized Workflow and Pathways

The following diagrams illustrate the general workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Sample Containing This compound Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization For GC-based methods HPLC HPLC Filtration->HPLC For LC-based methods NMR NMR Spectroscopy Filtration->NMR For Structural Analysis GC GC Derivatization->GC UV UV Detection HPLC->UV MS Mass Spectrometry HPLC->MS GC->MS Quantification Quantification UV->Quantification MS->Quantification Identification Structural Identification MS->Identification NMR->Identification LCMS_Workflow Sample_Prep Sample Preparation (e.g., Deproteinization, Filtration) LC_Separation Liquid Chromatographic Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (Precursor Ion Selection) Ionization->Mass_Analysis Fragmentation Collision-Induced Dissociation (CID) Mass_Analysis->Fragmentation Product_Ion_Analysis Product Ion Analysis Fragmentation->Product_Ion_Analysis Data_Processing Data Processing & Quantification Product_Ion_Analysis->Data_Processing

References

Application Notes and Protocols: 10-Amino-4-decenoic acid as a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the potential use of 10-Amino-4-decenoic acid as a novel linker in PROTAC design and development. While direct experimental data for this specific linker is not yet widely available, this guide offers a comprehensive framework for its synthesis, evaluation, and characterization based on established principles of PROTAC technology. The introduction of a cis-alkene moiety within the linker may impart a degree of conformational rigidity, potentially influencing the geometry of the ternary complex and offering a unique structural motif for linker optimization studies.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ligase into close proximity to induce ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC (Target Binder - Linker - E3 Ligand) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognized & Degraded PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Transfers Ubiquitin E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Synthesis of a PROTAC using this compound Linker

The synthesis of a PROTAC incorporating the this compound linker can be achieved through standard peptide coupling reactions. The following is a generalized protocol assuming the use of a target protein ligand with a carboxylic acid handle and an E3 ligase ligand (e.g., a derivative of Thalidomide for Cereblon or a VHL ligand) with an amine handle.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

Materials:

  • Target Protein Ligand-COOH

  • This compound

  • E3 Ligase Ligand-NH2

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Column chromatography supplies (silica gel, solvents)

  • Analytical instruments for characterization (LC-MS, NMR)

Procedure:

  • Activation of Target Protein Ligand:

    • Dissolve the Target Protein Ligand-COOH (1 eq) in anhydrous DCM or DMF.

    • Add DCC (1.1 eq) and NHS (1.2 eq) or HATU (1.1 eq) and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Coupling with this compound:

    • To the activated ester solution, add this compound (1 eq) and a base such as TEA or DIPEA (2-3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC was used).

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Target Protein Ligand-Linker-COOH) by column chromatography.

  • Activation of the Intermediate:

    • Repeat the activation step (Step 1) with the purified Target Protein Ligand-Linker-COOH.

  • Coupling with E3 Ligase Ligand:

    • To the activated intermediate solution, add the E3 Ligase Ligand-NH2 (1 eq) and a base (TEA or DIPEA, 2-3 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification and Characterization:

    • Work up the reaction as described in Step 2.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Synthesis_Workflow Start Target Ligand-COOH + This compound + E3 Ligand-NH2 Step1 Step 1: Couple Target Ligand and Linker via Amide Bond Formation Start->Step1 Intermediate Intermediate: Target Ligand-Linker-COOH Step1->Intermediate Step2 Step 2: Couple Intermediate and E3 Ligand via Amide Bond Formation Intermediate->Step2 Product Final PROTAC Step2->Product Purification Purification & Characterization (HPLC, LC-MS, NMR) Product->Purification Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Antibody Incubation (Primary & Secondary) C->D E Chemiluminescent Detection D->E F Data Analysis (DC50 & Dmax) E->F

Application Note & Protocol: Purification of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Amino-4-decenoic acid is an unsaturated amino acid with potential applications in various fields, including medicinal chemistry and material science. Its synthesis often results in a complex reaction mixture containing the desired product, unreacted starting materials, byproducts, and potential isomers. This application note provides detailed protocols for the purification of this compound from a typical reaction mixture using three common laboratory techniques: crystallization, reversed-phase high-performance liquid chromatography (RP-HPLC), and ion-exchange chromatography (IEX).

Potential Impurities

A thorough understanding of potential impurities is critical for developing an effective purification strategy. While the exact impurity profile depends on the specific synthetic route, common contaminants in the synthesis of this compound may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Byproducts: Molecules formed through side reactions, such as dimers or polymers of the product.

  • Positional Isomers: Isomers where the double bond or the amino group are at different positions on the carbon chain.

  • Geometric Isomers: The cis and trans isomers of the C4-C5 double bond.

  • Residual Solvents and Reagents: Any remaining solvents or reagents used during the synthesis and workup.

The choice of purification method will depend on the nature and quantity of these impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of amino acids and similar molecules using the described techniques. It is important to note that the actual yield and purity for this compound may vary depending on the initial purity of the crude mixture and the specific experimental conditions.

Purification MethodAnalyte TypeTypical Recovery/YieldTypical PurityReference(s)
Crystallization Long-chain amino acids>85%>99%[1]
Reversed-Phase HPLC Peptides>90%>99%[2]
Ion-Exchange Chromatography Basic amino acids>95%High[3]

Experimental Protocols

Purification by Crystallization

Crystallization is a cost-effective method for purifying large quantities of solid compounds. For long-chain amino acids like this compound, recrystallization from an aqueous acidic solution or an aqueous organic solvent mixture is often effective.[1]

Protocol: Recrystallization from Aqueous Acetic Acid

  • Dissolution: In a suitable flask, add the crude this compound to a 10% (v/v) aqueous solution of acetic acid. Use a minimal amount of the solvent mixture to dissolve the crude product with heating (e.g., 60-80°C) and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should start to crystallize. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water or a cold mixture of the crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Logical Workflow for Crystallization

cluster_workflow Crystallization Workflow A Dissolve Crude Product in Aqueous Acetic Acid (Heat) B Hot Filtration (Optional, for insoluble impurities) A->B C Slow Cooling (Induces Crystallization) B->C D Vacuum Filtration (Isolate Crystals) C->D E Wash Crystals (Cold Solvent) D->E F Dry Crystals (Under Vacuum) E->F

Caption: Workflow for the purification of this compound by crystallization.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for purifying small to medium quantities of material to a high degree of purity. It is particularly effective for separating molecules based on their hydrophobicity and can be used to separate geometric isomers.[4]

Protocol: Preparative RP-HPLC

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of Mobile Phase A and B. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 95% B (linear gradient)

      • 45-50 min: 95% B

      • 50-55 min: 95% to 5% B (linear gradient)

      • 55-60 min: 5% B

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Experimental Setup for RP-HPLC Purification

cluster_setup RP-HPLC Purification Setup SolventA Mobile Phase A (0.1% TFA in Water) Pump HPLC Pump SolventA->Pump SolventB Mobile Phase B (0.1% TFA in Acetonitrile) SolventB->Pump Injector Injector (Crude Sample) Pump->Injector Column Preparative C18 Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste

Caption: Schematic of the experimental setup for RP-HPLC purification.

Purification by Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, making it amphoteric. Cation-exchange chromatography is a suitable method for its purification, where the positively charged amino group (at acidic pH) binds to a negatively charged stationary phase.

Protocol: Cation-Exchange Chromatography

  • Resin: A strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated form (H+).

  • Column Preparation: Pack a glass column with the cation-exchange resin and equilibrate it by washing with 2-3 column volumes of deionized water.

  • Sample Loading: Dissolve the crude this compound in deionized water and adjust the pH to ~2 with HCl. Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with 2-3 column volumes of deionized water to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound from the column using a solution of aqueous ammonia (e.g., 2 M NH4OH).

  • Fraction Collection: Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).

  • Solvent Removal: Combine the fractions containing the pure product and remove the ammonia and water by rotary evaporation and subsequent lyophilization.

Signaling Pathway of Ion-Exchange Chromatography

cluster_pathway Ion-Exchange Chromatography Principle Crude Crude Mixture (pH ~2) Column Cation-Exchange Column (Negatively Charged Resin) Crude->Column Binding Binding of Protonated This compound Column->Binding Wash Wash with Water (Removes Neutral/Anionic Impurities) Binding->Wash Elution Elute with Aqueous Ammonia (Displaces Product) Wash->Elution Pure Purified Product Elution->Pure

Caption: Principle of purification by cation-exchange chromatography.

The choice of the most suitable purification method for this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity. Crystallization is ideal for large-scale purification where high purity can be achieved if the impurity profile is favorable. RP-HPLC offers the highest resolution and is excellent for obtaining highly pure material on a smaller scale and for separating challenging impurities like geometric isomers. Ion-exchange chromatography provides a good balance of capacity and resolution and is particularly effective at removing impurities with different charge characteristics. A combination of these techniques, for example, initial purification by crystallization followed by a final polishing step with RP-HPLC, can also be employed to achieve very high purity.

References

Application Notes & Protocols for 10-Amino-4-decenoic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Amino-4-decenoic acid is an unsaturated amino acid of interest in various fields of biomedical research, including metabolic studies and drug development. Its unique structure, featuring a C10 backbone with a terminal amino group and a double bond at the fourth carbon, presents specific challenges and opportunities for its detection and quantification. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this compound in complex biological matrices.

These application notes provide detailed protocols for the quantitative analysis of this compound using LC-MS/MS. The methodologies described herein cover sample preparation, chromatographic separation, and mass spectrometric detection. Both a direct analysis approach and a derivatization-based method are presented to accommodate different sensitivity and chromatographic requirements.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of the described methods. This data is representative of what can be expected from a validated LC-MS/MS assay for this compound.

Table 1: Method Performance for Direct Analysis of this compound

ParameterResult
Linear Range10 - 5000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 110%

Table 2: Method Performance for Derivatized this compound Analysis

ParameterResult
Linear Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%CV)< 10%
Accuracy (%Bias)± 10%
Recovery90 - 110%

Experimental Protocols

Protocol 1: Direct Quantitative Analysis of this compound in Human Plasma

This protocol is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 186.15 169.1 (loss of NH3) 15
    This compound 186.15 70.1 (aliphatic fragment) 25

    | this compound-d4 (IS) | 190.17 | 173.1 (loss of NH3) | 15 |

  • Source Parameters: Optimized for the specific instrument.

Protocol 2: High-Sensitivity Analysis of this compound using Derivatization

This protocol employs derivatization of the primary amine to enhance chromatographic retention and ionization efficiency, leading to lower detection limits.[1][2] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common derivatizing agent for amino acids.[3]

1. Materials and Reagents

  • All reagents from Protocol 1

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent

  • Borate buffer (0.2 M, pH 8.8)

  • Hydrochloric acid (1 M)

2. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1 (steps 1-6).

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 20 µL of borate buffer.

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex and incubate at 55°C for 10 minutes.[3]

  • Add 10 µL of 1 M HCl to stop the reaction.

  • Add 50 µL of water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System and Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    8.0 60
    8.1 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer and Ionization Mode: Same as Protocol 1.

  • MRM Transitions (Hypothetical for AQC derivative):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound-AQC 356.2 171.1 (AQC fragment) 20
    This compound-AQC 356.2 185.1 (analyte fragment) 30

    | this compound-d4-AQC (IS) | 360.2 | 171.1 (AQC fragment) | 20 |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Derivatization (Optional) plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute reconstitute_deriv Reconstitute in Buffer evap->reconstitute_deriv lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing lc_ms->data add_aqc Add AQC Reagent reconstitute_deriv->add_aqc incubate Incubate add_aqc->incubate quench Quench Reaction incubate->quench quench->lc_ms

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor X enzyme1 Enzyme A receptor->enzyme1 activates extracellular This compound (Extracellular) extracellular->receptor metabolite1 Metabolite Y enzyme1->metabolite1 produces tf Transcription Factor Z metabolite1->tf activates nucleus Nucleus tf->nucleus gene Target Gene Expression nucleus->gene

Caption: Hypothetical signaling pathway involving this compound.

Discussion

The choice between direct analysis and a derivatization-based approach depends on the specific requirements of the study. Direct analysis is simpler and faster, making it suitable for applications where analyte concentrations are expected to be within the linear range of the method. For studies requiring higher sensitivity, such as the analysis of low-abundance metabolites, derivatization with reagents like AQC can significantly improve method performance by enhancing ionization efficiency and chromatographic separation.[3]

The fragmentation of this compound in positive ESI mode is expected to involve characteristic losses for amino acids, such as the neutral loss of ammonia (NH3) and water (H2O).[4] The presence of the double bond may also lead to specific fragmentation patterns along the aliphatic chain, which can be utilized for developing highly selective MRM transitions.

For method development and validation, it is crucial to use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response. The protocols provided here serve as a starting point and should be thoroughly validated for the specific biological matrix and instrumentation used in your laboratory.

References

Application Notes: Experimental Design for Functional Analysis of 10-Amino-4-decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Amino-4-decenoic acid is an unsaturated amino acid. Its structure, featuring a ten-carbon fatty acid backbone and an amino group, suggests potential biological activity as a signaling molecule or an enzyme modulator. Notably, molecules with similar structural features, particularly fatty acid derivatives, have been identified as inhibitors of histone deacetylases (HDACs). HDACs are critical enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutics.

This document provides a tiered experimental framework to investigate the hypothesis that this compound functions as an HDAC inhibitor. The protocols described herein range from initial biochemical screening to validation in cellular models and analysis of downstream functional outcomes.

Experimental Workflow

A logical progression of assays is crucial to systematically evaluate the potential HDAC inhibitory activity of this compound. The proposed workflow begins with a direct biochemical assay to establish enzyme inhibition, followed by cell-based assays to confirm target engagement and cellular consequences, and concludes with an analysis of downstream gene expression.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Downstream Effects A In Vitro Fluorogenic HDAC Activity Assay B Cellular Histone Acetylation Assay (Western Blot) A->B Confirms Cellular Activity C Cell Viability Assay (MTT / CellTiter-Glo) A->C Assesses Cytotoxicity D Gene Expression Analysis (RT-qPCR for p21) B->D Links to Function

Caption: Tiered approach for functional validation of this compound.

Protocol 1: In Vitro Fluorogenic HDAC Activity Assay

Principle

This biochemical assay directly measures the enzymatic activity of purified HDACs.[1][2] It utilizes a fluorogenic substrate containing an acetylated lysine residue.[3] Deacetylation by an active HDAC enzyme renders the substrate susceptible to a developer, which cleaves the peptide and releases a fluorescent molecule. An inhibitor will prevent this reaction, resulting in a reduced fluorescence signal. This assay is ideal for determining a compound's IC50 (half-maximal inhibitory concentration).

Methodology

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute purified human HDAC enzyme (e.g., HDAC1) in Assay Buffer.

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution. Prepare a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., Boc-Lys(Ac)-AMC based kits).[2]

  • Assay Procedure (96-well plate format):

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of Assay Buffer with DMSO for the "no inhibitor" control and a known HDAC inhibitor (e.g., Trichostatin A) for the positive control.[4]

    • Add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the HDAC substrate to all wells and incubate at 37°C for 60 minutes.

    • Stop the enzymatic reaction by adding 10 µL of the developer solution.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Subtract the blank (no enzyme) reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

CompoundTarget EnzymeIC50 (µM)
This compoundHDAC15.2
Trichostatin A (Control)HDAC10.01

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Principle

This cell-based assay validates whether this compound can cross the cell membrane and inhibit endogenous HDAC activity.[3][5] Inhibition of HDACs leads to an accumulation of acetylated histones (hyperacetylation), which can be detected and quantified using antibodies specific for acetylated histone residues (e.g., Acetyl-Histone H3).

Methodology

  • Cell Culture and Treatment:

    • Plate a human cell line (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (Trichostatin A, 1 µM).

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (an HDAC inhibitor to preserve acetylation state).

    • Lyse cells with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against Acetyl-Histone H3.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total Histone H3 or β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensity for Acetyl-Histone H3 and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the acetylated histone signal to the total histone or loading control signal.

    • Express the results as a fold change relative to the vehicle-treated control.

Data Presentation

TreatmentConcentration (µM)Acetyl-H3 Level (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0
This compound11.8
This compound104.5
This compound1008.2
Trichostatin A (Control)110.5

Protocol 3: Cell Viability Assay

Principle

HDAC inhibitors are known to induce cell cycle arrest or apoptosis in cancer cells.[6] This assay determines the effect of this compound on cell proliferation and viability, providing a functional readout of its cellular activity. Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.

Methodology

  • Cell Plating and Treatment:

    • Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 200 µM) for 72 hours. Include vehicle and positive controls.

  • Viability Measurement (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percent viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

CompoundCell LineGI50 (µM)
This compoundHCT11615.8
Doxorubicin (Control)HCT1160.1

Protocol 4: Gene Expression Analysis of p21 by RT-qPCR

Principle

A key downstream effect of HDAC inhibition is the transcriptional activation of specific genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[7][8][9] Increased histone acetylation around the p21 promoter leads to enhanced gene expression, which plays a role in cell cycle arrest.[6][10] This assay measures changes in p21 mRNA levels following treatment with the compound.

Methodology

  • Cell Treatment and RNA Extraction:

    • Treat cells (e.g., HCT116) with this compound at its GI50 concentration for 24 hours.

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward/reverse primers for p21 and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for p21 and the housekeeping gene in both treated and untreated samples.

    • Determine the relative expression of p21 using the ΔΔCt method, normalizing to the housekeeping gene and expressing the result as a fold change relative to the vehicle-treated control.

Data Presentation

TreatmentTarget GeneRelative mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)p211.0
This compoundp216.7
Trichostatin A (Control)p219.3

Signaling Pathway Visualization

HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure. This allows transcription factors to access gene promoters, such as the promoter for the p21 gene, resulting in increased transcription and protein expression, which ultimately leads to cell cycle arrest.

G A This compound B HDAC Enzyme A->B Inhibits C Histone Tails B->C Deacetylates D Increased Histone Acetylation C->D Results in E Relaxed Chromatin D->E F p21 Gene Promoter E->F Accessible G Increased p21 Transcription F->G H Cell Cycle Arrest G->H

Caption: Mechanism of action for HDAC inhibition leading to cell cycle arrest.

References

Application Notes and Protocols for Investigating 10-Amino-4-decenoic Acid as a Potential Enzyme Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and practical protocols for investigating the enzymatic activity of 10-amino-4-decenoic acid. As of the date of this publication, a comprehensive review of scientific literature reveals no specific studies detailing the interaction of this compound with any particular enzyme. Therefore, this document serves as a foundational guide for researchers venturing into the study of this novel compound. We will explore potential enzyme classes that may act on this substrate based on its structural characteristics as an unsaturated amino fatty acid. Furthermore, we provide detailed, generalized protocols for screening and characterizing potential enzymatic activity.

Introduction: The Scientific Landscape of this compound

This compound is a unique molecule possessing both an amino group and a fatty acid chain with a double bond. This hybrid structure suggests a rich potential for interaction with various classes of enzymes. While research has extensively covered related molecules such as 10-hydroxy-2-decenoic acid (10-HDA) and decanoic acid, this compound remains an uncharted territory in enzymology. The presence of a terminal amino group and an unsaturated carbon chain opens up possibilities for its involvement in metabolic pathways analogous to those of amino acids and unsaturated fatty acids.

Potential Enzyme Classes for Investigation

Given the structure of this compound, several enzyme classes are prime candidates for its metabolism or modification.

  • Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. It is plausible that a transaminase could either synthesize this compound from a corresponding keto acid or, conversely, convert it to a keto acid.[1][2][3][4]

  • Amino Acid Decarboxylases: These enzymes remove the carboxyl group from amino acids.[5][6] Investigating whether this compound can be decarboxylated is a crucial step in understanding its metabolic fate.

  • Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters, a prerequisite for many metabolic pathways, including beta-oxidation.[7] The fatty acid portion of this compound makes it a potential substrate for these enzymes.

  • Enzymes of Beta-Oxidation: If converted to its CoA ester, this compound could potentially undergo beta-oxidation. The presence of a double bond would necessitate the action of auxiliary enzymes like enoyl-CoA isomerase.[8][9][10][11][12]

  • Aminoacyl-tRNA Synthetases: While highly specific, some of these enzymes can recognize and charge non-proteinogenic amino acids to tRNA molecules, potentially incorporating them into peptides.[13][14][15][16]

Experimental Protocols

The following are generalized protocols designed to screen for and characterize the enzymatic activity of this compound. Researchers should adapt these protocols to their specific experimental setup and the purified enzyme or cell lysate being used.

General Enzyme Screening Protocol

This protocol describes a high-throughput method to screen a panel of purified enzymes or cell lysates for activity on this compound.

Objective: To identify enzymes that modify or degrade this compound.

Materials:

  • This compound

  • Purified enzymes or cell lysates

  • Appropriate buffer solutions for each enzyme

  • Cofactors (e.g., NAD+, FAD, ATP, Pyridoxal Phosphate)

  • 96-well microplates

  • LC-MS/MS or GC-MS system

  • Quenching solution (e.g., trichloroacetic acid, acetonitrile)

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the appropriate buffer, cofactors, and a defined concentration of this compound.

  • Enzyme Addition: Add a standardized amount of each purified enzyme or cell lysate to individual wells. Include negative controls (no enzyme) and positive controls (known substrate for each enzyme, if available).

  • Incubation: Incubate the plate at the optimal temperature for the enzymes being tested for a set period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction products by LC-MS/MS or GC-MS to detect the disappearance of the substrate and the appearance of new metabolites.

  • Data Interpretation: Compare the results from the experimental wells to the negative controls to identify "hits" where this compound has been consumed or modified.

Quantitative Data Summary (Hypothetical):

Enzyme/Lysate IDSubstrate Consumption (%)Putative Product(s) Detected (m/z)
Enzyme A5 ± 2None
Enzyme B (Transaminase)78 ± 5[M-NH2+O-H]+
Cell Lysate X45 ± 8Multiple peaks
Negative Control< 2None
Characterization of Transaminase Activity

Objective: To confirm and characterize the transamination of this compound.

Materials:

  • Purified transaminase enzyme

  • This compound

  • Alpha-ketoglutarate (amino acceptor)

  • Pyridoxal Phosphate (PLP) cofactor

  • Glutamate dehydrogenase (for coupled assay)

  • NADH

  • Spectrophotometer

Procedure:

  • Coupled Enzyme Assay: Prepare a reaction mixture containing buffer, PLP, alpha-ketoglutarate, NADH, and glutamate dehydrogenase.

  • Initiate Reaction: Add the purified transaminase and this compound to the mixture.

  • Monitor Absorbance: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH consumption is proportional to the rate of glutamate formation, which in turn is stoichiometric with the transamination of this compound.

  • Kinetic Analysis: Vary the concentration of this compound to determine kinetic parameters such as Km and Vmax.

  • Product Confirmation: Run a separate, larger-scale reaction and analyze the products by NMR and high-resolution mass spectrometry to confirm the structure of the resulting keto acid.

Quantitative Data Summary (Hypothetical):

SubstrateKm (mM)Vmax (µmol/min/mg)
This compound1.2 ± 0.15.8 ± 0.3
L-Alanine (Control)0.5 ± 0.0512.3 ± 0.7

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Enzyme Screening

Enzyme_Screening_Workflow Substrate This compound Stock Solution Plate 96-Well Plate Setup (Substrate, Buffer, Enzyme) Substrate->Plate Enzyme Enzyme Library or Cell Lysates Enzyme->Plate Buffer Reaction Buffers & Cofactors Buffer->Plate Incubate Incubation (Optimal Temperature) Plate->Incubate Quench Reaction Quenching Incubate->Quench Analysis LC-MS/MS or GC-MS Analysis Quench->Analysis Data Data Processing (Peak Integration) Analysis->Data Hit Hit Identification (> Threshold Consumption) Data->Hit

Caption: Workflow for screening enzymatic activity on this compound.

Hypothetical Metabolic Pathway: Transamination and Beta-Oxidation

Hypothetical_Metabolic_Pathway cluster_activation Fatty Acid Activation cluster_beta_oxidation Beta-Oxidation A This compound B 10-Oxo-4-decenoic acid A->B Transaminase (PLP) E 10-Oxo-4-decenoyl-CoA B->E Acyl-CoA Synthetase (ATP, CoA) C α-Ketoglutarate D Glutamate C->D Transaminase (PLP) F Enoyl-CoA Isomerase (Required for double bond) E->F H Further Beta-Oxidation Cycles F->H G Acetyl-CoA H->G Thiolase

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

The study of this compound as an enzyme substrate is a promising area of research. While direct evidence is currently lacking, its unique chemical structure suggests a high probability of interaction with several known enzyme classes. The protocols and workflows outlined in this document provide a solid foundation for researchers to begin exploring the enzymatic landscape of this novel amino fatty acid. Successful identification and characterization of enzymes that act on this compound will undoubtedly open new avenues in metabolic research and drug development.

References

Application Notes and Protocols: Utilizing 10-Amino-4-decenoic Acid in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Amino-4-decenoic acid is a modified fatty acid with a terminal amino group, a structure that suggests potential for dual hydrophobic and electrostatic interactions with protein targets. Its long carbon chain can engage in hydrophobic interactions, while the amino group can form hydrogen bonds or salt bridges with acidic residues in a protein's binding pocket. These characteristics make it an intriguing candidate for modulating protein-protein interactions or for use as a chemical probe in binding assays. This document provides a detailed protocol for assessing the binding of this compound to a target protein using Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Principle of Interaction

The binding of this compound to a target protein is hypothesized to occur within a binding pocket that has both hydrophobic and charged characteristics. The decenoic acid backbone likely interacts with nonpolar residues, while the terminal amino group can interact with negatively charged residues such as aspartate or glutamate.

Key Applications

  • Screening for inhibitors of protein-protein interactions.

  • Characterizing the binding affinity of small molecules to target proteins.

  • Validating hits from in-silico screening campaigns.

  • Serving as a foundational molecule for the development of more potent and specific binders.

Quantitative Data Summary

The following table summarizes hypothetical binding data for this compound with a hypothetical target protein, "Protein X," as determined by Fluorescence Polarization and Isothermal Titration Calorimetry.

ParameterFluorescence Polarization (FP)Isothermal Titration Calorimetry (ITC)
Binding Affinity (Kd) 8.5 ± 1.2 µM7.9 ± 0.8 µM
Stoichiometry (n) Not Determined1.1 ± 0.2
Enthalpy (ΔH) Not Determined-12.5 ± 1.5 kcal/mol
Entropy (ΔS) Not Determined-15.8 cal/mol·deg

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding experiment to determine the binding affinity (Kd) of this compound for Protein X by measuring the displacement of a fluorescently labeled probe.

Materials:

  • Purified Protein X

  • Fluorescently labeled probe with known affinity for Protein X

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Probe and Protein Preparation: Prepare a solution containing Protein X and the fluorescent probe at concentrations optimized for a stable FP signal (typically the Kd of the probe and a protein concentration that binds approximately 50-70% of the probe).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup:

    • Add the Protein X/probe mixture to all wells of the 384-well plate.

    • Add the serially diluted this compound to the wells. Include wells with buffer only (no compound) as a positive control (maximum polarization) and wells with a known potent inhibitor or no protein as a negative control (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

This protocol provides a direct measurement of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and Protein X.

Materials:

  • Purified Protein X

  • This compound

  • ITC Buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl) - Note: The buffer for ITC should be identical for the protein and the ligand to avoid heat of dilution effects.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified Protein X extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the Protein X solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizations

Experimental_Workflow_FP cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P Protein X & Probe Mixture Plate Add to 384-well Plate P->Plate L This compound Serial Dilution L->Plate Incubate Incubate 30 min @ RT Plate->Incubate Read Read Fluorescence Polarization Incubate->Read Plot Plot mP vs. [Compound] Read->Plot Fit Fit to Dose-Response Curve Plot->Fit Calculate Calculate IC50 & Kd Fit->Calculate

Caption: Fluorescence Polarization competitive binding assay workflow.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_data Data Analysis Protein Prepare & Degas Protein X Load Load Protein into Cell Load Ligand into Syringe Protein->Load Ligand Prepare & Degas This compound Ligand->Load Titrate Inject Ligand into Protein Solution Load->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Params Determine Kd, n, ΔH, ΔS Fit->Params

Caption: Isothermal Titration Calorimetry experimental workflow.

Signaling_Pathway cluster_interaction Molecular Interaction cluster_forces Binding Forces ProteinX Protein X Binding Pocket Hydrophobic Hydrophobic Interactions ProteinX:pocket->Hydrophobic Electrostatic Electrostatic/ H-Bonding ProteinX:pocket->Electrostatic Ligand This compound Ligand->ProteinX:pocket Binds

Caption: Hypothesized binding of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 10-Amino-4-decenoic acid synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of the precursor 10-oxo-4-decenoic acid, followed by its reductive amination.

Step 1: Synthesis of 10-oxo-4-decenoic acid via Grignard Reaction

A common route to synthesize the keto acid precursor involves the reaction of a Grignard reagent, prepared from a suitable haloalkene, with a cyclic anhydride like succinic anhydride.

IssuePossible Cause(s)Suggested Solution(s)
Low to no yield of Grignard reagent - Magnesium surface is not activated (coated with oxide).- Impurities in the solvent or on glassware (e.g., water).- Alkyl halide is not reactive enough.- Crush magnesium turnings in a dry flask under an inert atmosphere before adding the solvent.- Use oven-dried glassware and anhydrous solvents.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low yield of 10-oxo-4-decenoic acid - Incomplete reaction of the Grignard reagent with succinic anhydride.- Side reactions of the Grignard reagent (e.g., Wurtz coupling).- Premature quenching of the Grignard reagent.- Ensure slow, dropwise addition of the Grignard reagent to a solution of succinic anhydride at a low temperature (e.g., 0 °C).- Use dilute solutions to minimize side reactions.- Ensure all reagents and solvents are strictly anhydrous until the workup step.
Presence of significant byproducts - Formation of a di-adduct where the Grignard reagent reacts twice with the anhydride.- Unreacted starting materials.- Use a slight excess of succinic anhydride.- Monitor the reaction by TLC to ensure complete consumption of the starting materials.- Optimize purification methods, such as column chromatography with a suitable solvent gradient.

Step 2: Reductive Amination of 10-oxo-4-decenoic acid

The keto acid is converted to the desired amino acid via reductive amination, typically using ammonia as the nitrogen source and a reducing agent like sodium borohydride.[1][2]

IssuePossible Cause(s)Suggested Solution(s)
Low yield of this compound - Incomplete formation of the intermediate imine.- Reduction of the keto group before imine formation.- Ineffective reducing agent.- Adjust the pH to be weakly acidic (around 6-7) to favor imine formation.[3]- Use a milder reducing agent like sodium cyanoborohydride (NaBH3CN) which is more selective for the imine over the ketone.[4][5]- If using sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[4]
Formation of 10-hydroxy-4-decenoic acid as a major byproduct - The ketone is reduced to an alcohol by the reducing agent before the amination reaction occurs.- Use a reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)3).[3][6]- Ensure the concentration of ammonia is sufficiently high to drive the equilibrium towards imine formation.
Difficulty in purifying the final product - The amino acid is amphoteric and may be difficult to separate from salts and other byproducts.- The product is soluble in the aqueous phase during workup.- Use ion-exchange chromatography for purification. The amino acid will bind to a cation-exchange resin and can be eluted with a change in pH or ionic strength.[7][8][9][10][11]- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and facilitate precipitation or extraction.

II. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step synthesis. The first step is the preparation of the keto acid precursor, 10-oxo-4-decenoic acid. This can be achieved through a Grignard reaction between a suitable C6 organometallic reagent (e.g., from 6-bromo-1-hexene) and succinic anhydride. The second step is the reductive amination of the resulting keto acid using ammonia and a suitable reducing agent to form the desired amino acid.[1][2]

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the Grignard reaction and the reductive amination. For the Grignard reaction, you can track the disappearance of the alkyl halide and the formation of the keto acid. For the reductive amination, you can monitor the conversion of the keto acid to the amino acid. Staining with ninhydrin can be used to visualize the amino acid product on the TLC plate.

Q3: What are the critical parameters for a successful reductive amination?

A3: The critical parameters include reaction pH, the choice of reducing agent, and the concentration of the amine source (ammonia). The pH should be controlled to facilitate imine formation without deactivating the amine nucleophile. The reducing agent should be selective for the imine over the carbonyl group. A high concentration of ammonia will favor the formation of the primary amine.[3][5][12]

Q4: What are some common reducing agents for reductive amination, and what are their pros and cons?

A4:

  • Sodium Borohydride (NaBH₄): It is a cost-effective and common reducing agent. However, it can also reduce the starting ketone, leading to the formation of an alcohol byproduct.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): It is more selective for the iminium ion than the ketone, which can lead to higher yields of the desired amine. However, it is toxic and generates cyanide waste.[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than NaBH₃CN.[3][6]

  • Catalytic Hydrogenation (H₂/catalyst): This method can be very effective but may also reduce the carbon-carbon double bond in the molecule if not carefully controlled.

Q5: How can I purify the final this compound product?

A5: Due to its amphoteric nature, ion-exchange chromatography is a highly effective method for purifying amino acids.[7][8][9][10][11] The crude product can be loaded onto a cation-exchange resin. Impurities can be washed away, and the pure amino acid can then be eluted by changing the pH of the eluent. Crystallization from a suitable solvent system can also be employed for final purification.

III. Experimental Protocols

Protocol 1: Synthesis of 10-oxo-4-decenoic acid

This protocol is a general guideline and may require optimization.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of 6-bromo-1-hexene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied. Once the reaction is initiated, add the remaining 6-bromo-1-hexene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Succinic Anhydride: In a separate flask, dissolve succinic anhydride in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the succinic anhydride solution via a cannula or dropping funnel with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 10-oxo-4-decenoic acid can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination of 10-oxo-4-decenoic acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: Dissolve 10-oxo-4-decenoic acid in methanol in a round-bottom flask. Add a solution of ammonia in methanol. Stir the mixture at room temperature for a specified time to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride portion-wise to the solution while monitoring the temperature.

  • Workup: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The aqueous residue can be purified by ion-exchange chromatography using a cation-exchange resin. After loading the crude product, wash the resin with water to remove unreacted starting material and byproducts. Elute the desired this compound using an aqueous ammonia solution. The fractions containing the product can be identified by TLC and ninhydrin staining. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

IV. Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of the reductive amination step. Actual results will vary depending on the specific experimental conditions.

EntryReducing AgentSolventAmine Source (equiv.)Temperature (°C)Reaction Time (h)Yield (%)
1NaBH₄MethanolNH₃ (10)251245
2NaBH₃CNMethanolNH₃ (10)251275
3NaBH(OAc)₃DichloromethaneNH₃ (10)251285
4H₂ (50 psi), Pd/CEthanolNH₃ (10)252460*

* Potential for reduction of the C=C double bond.

V. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 10-oxo-4-decenoic acid cluster_step2 Step 2: Reductive Amination 6-bromo-1-hexene 6-bromo-1-hexene Grignard_Reagent Hex-5-enylmagnesium bromide 6-bromo-1-hexene->Grignard_Reagent + Mg, Et₂O Mg Mg Mg->Grignard_Reagent Keto_acid 10-oxo-4-decenoic acid Grignard_Reagent->Keto_acid + Succinic anhydride, THF Succinic_anhydride Succinic_anhydride Succinic_anhydride->Keto_acid Purification1 Column Chromatography Keto_acid->Purification1 Keto_acid_input 10-oxo-4-decenoic acid Purification1->Keto_acid_input Amino_acid This compound Keto_acid_input->Amino_acid + NH₃, Reducing Agent Ammonia NH₃ Ammonia->Amino_acid Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Amino_acid Purification2 Ion-Exchange Chromatography Amino_acid->Purification2

Caption: Synthetic workflow for this compound.

Reductive_Amination_Pathway Keto_acid 10-oxo-4-decenoic acid Imine Intermediate Imine Keto_acid->Imine + NH₃ - H₂O Side_Product 10-hydroxy-4-decenoic acid Keto_acid->Side_Product + [H⁻] (Side Reaction) Ammonia NH₃ Ammonia->Imine Amino_acid This compound Imine->Amino_acid + [H⁻] Reducing_Agent [H⁻] (Reducing Agent) Reducing_Agent->Amino_acid Reducing_Agent->Side_Product

Caption: Reaction pathway for reductive amination.

References

Technical Support Center: Overcoming Solubility Challenges of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 10-Amino-4-decenoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is an unsaturated amino fatty acid with a 10-carbon chain. Its amphipathic nature, possessing both a hydrophilic amino group and a long hydrophobic carbon chain, leads to limited solubility in aqueous solutions. This can pose significant challenges for its use in biological assays, formulation development, and other experimental settings requiring aqueous buffers.

Q2: What is the expected aqueous solubility of this compound?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. The amino group has a pKa value, and the carboxylic acid group has another. At its isoelectric point (pI), the molecule will exist as a zwitterion with both a positive and negative charge, often resulting in minimal solubility. Adjusting the pH away from the pI will increase the net charge of the molecule, enhancing its interaction with water and thereby increasing its solubility.[1][2] At low pH, the amino group is protonated (positive charge), and at high pH, the carboxylic acid group is deprotonated (negative charge), both of which can lead to increased aqueous solubility.[1][2]

Q4: What are the primary methods to improve the solubility of this compound?

A4: The three main strategies to overcome solubility issues with this compound are:

  • pH Adjustment: Modifying the pH of the aqueous solution to shift the equilibrium towards more soluble charged species.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to reduce the polarity of the aqueous medium.

  • Micelle Formation: Employing surfactants to form micelles that can encapsulate the hydrophobic portion of the molecule.

Troubleshooting Guides

Issue 1: Precipitate forms when dissolving this compound in a neutral aqueous buffer.

Possible Cause: The pH of the buffer is close to the isoelectric point (pI) of this compound, leading to minimal solubility.

Troubleshooting Steps:

  • Adjust the pH:

    • For acidic conditions: Add small increments of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor for dissolution. Many amino acids show increased solubility at pH values below 4.[1][3]

    • For basic conditions: Add small increments of a dilute base (e.g., 0.1 M NaOH) to raise the pH. Monitor for dissolution. Increased solubility is often observed at pH values above 9.[1][3]

  • Use a Co-solvent:

    • If pH adjustment is not compatible with your experiment, consider adding a co-solvent. Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol.

    • Slowly add the stock solution to your aqueous buffer while stirring to the desired final concentration. Be mindful of the final co-solvent concentration, as high concentrations may affect biological systems. For example, a 1:2 solution of DMSO:PBS has been used to dissolve 2-hydroxy decanoic acid to a concentration of approximately 0.33 mg/ml.

  • Consider Micellar Solubilization:

    • If the above methods are unsuitable, using a biocompatible surfactant to form micelles can be an effective strategy.

Logical Workflow for pH Adjustment

start Precipitate observed in neutral buffer check_pI Is buffer pH near the pI? start->check_pI adjust_pH Adjust pH away from pI check_pI->adjust_pH Yes not_dissolved Precipitate persists check_pI->not_dissolved No acidic Lower pH with dilute acid adjust_pH->acidic basic Raise pH with dilute base adjust_pH->basic dissolved Compound dissolves acidic->dissolved basic->dissolved consider_other Consider co-solvents or micelles not_dissolved->consider_other

Caption: Troubleshooting workflow for precipitation in neutral buffer.

Issue 2: The use of a co-solvent is affecting the biological activity in my assay.

Possible Cause: The concentration or type of co-solvent is interfering with the biological system (e.g., enzyme activity, cell viability).

Troubleshooting Steps:

  • Reduce Co-solvent Concentration:

    • Determine the minimum co-solvent concentration required for solubility. Prepare a high-concentration stock solution of this compound in the co-solvent and use a smaller volume to achieve the final desired concentration in your aqueous medium.

  • Test Different Co-solvents:

    • Some co-solvents are more biocompatible than others. Consider switching from DMSO to ethanol, or using polyethylene glycol (PEG) or glycerol, which are often better tolerated in biological systems.

  • Use an Alternative Solubilization Method:

    • If reducing the co-solvent concentration or changing the co-solvent is not effective, pH adjustment or micellar solubilization should be considered as alternatives.

    • For in vitro experiments, conjugation with bovine serum albumin (BSA) can be a less cytotoxic alternative to DMSO for dissolving fatty acids.[4]

Co-solvent Selection Guide

start Co-solvent affects bioassay reduce_conc Reduce co-solvent concentration start->reduce_conc test_solvents Test alternative co-solvents reduce_conc->test_solvents If issue persists ethanol Ethanol test_solvents->ethanol peg Polyethylene Glycol (PEG) test_solvents->peg glycerol Glycerol test_solvents->glycerol alternative_method Use alternative solubilization method test_solvents->alternative_method If still problematic ph_adjust pH Adjustment alternative_method->ph_adjust micelles Micellar Solubilization alternative_method->micelles

Caption: Decision tree for addressing co-solvent interference.

Data Presentation

Table 1: Solubility of Decanoic Acid and Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
Decanoic AcidWater200.015 g / 100 g
Decanoic AcidEthanolRoom Temp.Soluble
Decanoic AcidDMSORoom Temp.Soluble
2-hydroxy Decanoic AcidEthanolRoom Temp.~2.5 mg/mL
2-hydroxy Decanoic AcidDMSORoom Temp.~20 mg/mL
2-hydroxy Decanoic Acid1:2 DMSO:PBS (pH 7.2)Room Temp.~0.33 mg/mL
Decanoic Acid, Sodium SaltPBS (pH 7.2)Room Temp.~10 mg/mL
Decanoic Acid, Sodium SaltEthanolRoom Temp.~30 mg/mL
Decanoic Acid, Sodium SaltDMSORoom Temp.~5 mg/mL

Note: This data is for decanoic acid and its derivatives and should be used as an estimation for the solubility of this compound.

Table 2: Effect of pH on the Solubility of Structurally Related Amino Acids in Water at 298.15 K

Amino AcidpISolubility at pI (g/kg H₂O)Solubility at pH 2 (g/kg H₂O)Solubility at pH 10 (g/kg H₂O)
L-Leucine6.024.3~40~35
L-Isoleucine6.041.2~60~55
DL-Phenylalanine5.529.6~50~45

Source: Adapted from data presented in Tseng et al. (2009) and Lee et al. (2013). This table illustrates the general trend of increased solubility away from the isoelectric point.[1][3]

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound as a Function of pH

Objective: To determine the solubility of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Spectrophotometer or HPLC

  • Centrifuge

  • Vortex mixer

  • Thermostatic shaker

Methodology:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound to a known volume of each pH-adjusted solution.

  • Vortex each suspension vigorously for 1 minute.

  • Place the suspensions in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspensions at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., spectrophotometry after a colorimetric reaction, or HPLC).

  • Plot the solubility (in mg/mL or M) as a function of pH.

Protocol 2: Solubilization of this compound using a Co-solvent

Objective: To prepare a stock solution of this compound in a co-solvent and dilute it into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Methodology:

  • Weigh a precise amount of this compound.

  • Add a small volume of the chosen co-solvent (DMSO or EtOH) to dissolve the compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of the co-solvent.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but caution should be taken to avoid degradation.

  • To prepare a working solution, slowly add the stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.

  • Ensure the final concentration of the co-solvent in the aqueous solution is as low as possible and is compatible with the intended application. For instance, a final DMSO concentration of less than 1% is generally recommended for cell-based assays.

Signaling Pathways

This compound, as a fatty acid derivative, may interact with several signaling pathways. Two prominent examples are G-protein coupled receptor (GPCR) pathways and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

G-Protein Coupled Receptor (GPCR) Activation by Fatty Acids

Certain GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids.[5][6] This activation can lead to various downstream signaling cascades.

FA This compound (Fatty Acid Ligand) GPCR GPR40 / GPR120 (GPCR) FA->GPCR Binds to G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified GPCR signaling pathway activated by a fatty acid ligand.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids and their derivatives are natural ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7]

FA This compound (Fatty Acid Ligand) PPAR PPARα / PPARγ (Nuclear Receptor) FA->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer with Heterodimer PPAR-RXR Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolism Regulation of Lipid Metabolism and Inflammation Gene_Expression->Metabolism

Caption: Overview of the PPAR signaling pathway initiated by a fatty acid agonist.

References

stabilizing 10-Amino-4-decenoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of 10-Amino-4-decenoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by its molecular structure, which contains both an amino group and an unsaturated carbon-carbon double bond. Key factors that can lead to degradation include:

  • Oxidation: The double bond is susceptible to oxidation, a process that can be accelerated by exposure to oxygen, light, and elevated temperatures.

  • Temperature: Higher temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV or visible light can promote oxidative degradation.

  • pH: The amino acid moiety can be sensitive to pH, which may affect its stability in solution.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What is the recommended temperature for the long-term storage of this compound?

A2: For long-term stability, it is recommended to store this compound at low temperatures, ideally at -20°C or below. For shorter durations, storage at 2-8°C may be acceptable, but this should be validated with stability studies.

Q3: How should this compound be protected from oxidation?

A3: To minimize oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. It is also crucial to protect it from light by using amber vials or storing it in the dark.

Q4: What are the visible signs of degradation of this compound?

A4: Degradation of this compound may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a solid to a viscous liquid), or the development of a rancid odor, which can be a sign of fatty acid oxidation.

Q5: Is it necessary to control the pH during the storage of this compound in solution?

A5: Yes, if storing in solution, the pH should be controlled. The optimal pH for stability would need to be determined experimentally, but a neutral or slightly acidic pH is often a good starting point for amino acids. Extreme pH values should be avoided as they can catalyze degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in Color (e.g., Yellowing) Oxidation of the double bond or degradation of the amino group.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure the storage container is properly sealed.
Decreased Purity on Analysis (e.g., HPLC) Chemical degradation due to improper storage conditions.Review storage conditions. Ensure the temperature is consistently maintained at or below -20°C. Check for exposure to light and oxygen.
Formation of Particulates in Solution Polymerization or precipitation of degradation products.Filter the solution. Re-evaluate the solvent and storage conditions. Consider conducting a solubility study at different temperatures and pH values.
Inconsistent Experimental Results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. Perform regular purity checks on the stored compound.

Experimental Protocols

Protocol: Long-Term Stability Study of this compound

1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

2. Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Temperature and humidity-controlled chambers/freezers

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Mass spectrometer

3. Methods:

  • Sample Preparation:

    • Aliquot approximately 5 mg of this compound into multiple amber glass vials.

    • For samples to be stored under an inert atmosphere, flush the vials with argon or nitrogen gas for 1-2 minutes before sealing.

    • Prepare a set of samples dissolved in a suitable solvent (e.g., ethanol or a buffered aqueous solution) to assess stability in solution.

  • Storage Conditions:

    • Store vials under the following conditions:

      • -80°C (control)

      • -20°C

      • 4°C

      • 25°C / 60% Relative Humidity (accelerated stability)

    • For each condition, include samples stored in air and under an inert atmosphere, as well as samples protected from light and exposed to light.

  • Time Points for Analysis:

    • Analyze samples at T=0, 1, 3, 6, 12, and 24 months.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to determine the purity of the compound and quantify any degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to identify structural changes in the molecule.

    • Mass Spectrometry (MS): Use MS to identify the molecular weights of any degradation products.

    • Visual Inspection: At each time point, visually inspect the samples for any changes in color or physical state.

4. Data Presentation:

The quantitative data from the stability study should be summarized in tables for easy comparison.

Table 1: Purity of this compound Over Time by HPLC (%)

Storage ConditionT=0T=1 monthT=3 monthsT=6 monthsT=12 monthsT=24 months
-80°C, Inert, Dark 99.899.899.799.799.699.5
-20°C, Inert, Dark 99.899.799.599.298.898.0
4°C, Inert, Dark 99.899.298.597.095.192.3
25°C, Air, Light 99.895.088.375.660.245.8

Table 2: Formation of Major Degradation Product Over Time by HPLC (Area %)

Storage ConditionT=0T=1 monthT=3 monthsT=6 monthsT=12 monthsT=24 months
-80°C, Inert, Dark <0.1<0.1<0.10.10.20.2
-20°C, Inert, Dark <0.10.10.20.40.71.2
4°C, Inert, Dark <0.10.30.81.52.94.7
25°C, Air, Light <0.12.56.815.225.938.4

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_other Other Reactions 10-Amino-4-decenoic_acid This compound Peroxides Peroxides 10-Amino-4-decenoic_acid->Peroxides O2, Light, Heat Epoxides Epoxides 10-Amino-4-decenoic_acid->Epoxides Oxidation Polymerization_Products Polymerization_Products 10-Amino-4-decenoic_acid->Polymerization_Products Radical Initiators Cyclization_Products Cyclization_Products 10-Amino-4-decenoic_acid->Cyclization_Products Intramolecular Reaction Aldehydes Aldehydes Peroxides->Aldehydes Further Oxidation

Caption: Potential degradation pathways for this compound.

StabilityStudyWorkflow Start Start Sample_Preparation Sample Preparation (Aliquoting, Inerting) Start->Sample_Preparation Storage Storage under Varying Conditions (-80°C, -20°C, 4°C, 25°C) Sample_Preparation->Storage Time_Points Analysis at Time Points (0, 1, 3, 6, 12, 24 months) Storage->Time_Points Analysis Analytical Testing (HPLC, NMR, MS, Visual) Time_Points->Analysis Data_Analysis Data Analysis and Reporting Analysis->Data_Analysis Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for a long-term stability study.

troubleshooting 10-Amino-4-decenoic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 10-Amino-4-decenoic acid using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to chromatographic purification?

This compound is an amphiphilic molecule, meaning it possesses both polar and non-polar characteristics. Its structure includes a C10 carbon chain with a double bond, contributing to its non-polar, hydrophobic nature. It also contains a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), which are polar, hydrophilic functional groups. The presence of both acidic and basic groups makes it a zwitterionic compound, whose overall charge is highly dependent on the pH of the mobile phase.

Q2: Which chromatography technique is most suitable for purifying this compound?

The most suitable technique depends on the purity requirements and the nature of the impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for compounds with mixed polarity like this compound.[1] It separates molecules based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[1][2]

  • Ion-Exchange Chromatography (IEX) can be effective by exploiting the molecule's ionizable amino and carboxyl groups.[2][3] Cation exchange would be used at a low pH where the amino group is protonated (-NH3+), and anion exchange at a high pH where the carboxylic acid is deprotonated (-COO-).[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is another option, particularly if the compound is highly polar. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water.[1]

Q3: Why is derivatization sometimes required for amino acid analysis?

Derivatization is often necessary because many amino acids, including this compound, lack a strong chromophore, making them difficult to detect using standard UV-Vis spectrophotometers.[1] Pre- or post-column derivatization with reagents like phenylisothiocyanate (PITC) or ninhydrin attaches a UV-active or fluorescent molecule to the amino acid, significantly enhancing detection sensitivity.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape - Peak Tailing

Q: My chromatogram shows a tailing peak for this compound. What is the cause and how can I fix it?

A: Peak tailing is a common issue where the trailing edge of the peak is longer than the leading edge.[6] This can compromise resolution and quantification.[7] The primary causes for a basic compound like this compound involve unwanted interactions with the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The basic amino group can interact strongly with acidic residual silanol groups on silica-based stationary phases.[6][7] This is a frequent cause of tailing for amine-containing compounds.

    • Solution 1: Lower Mobile Phase pH: Perform the separation at a lower pH (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their ability to interact with the protonated amine.[6][8]

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped column where most residual silanols have been chemically deactivated.[7]

    • Solution 3: Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) which acts as a competing base, binding to the active silanol sites and masking them from the analyte.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][7]

    • Solution: Dilute the sample and inject a smaller mass onto the column. If the peak shape improves, overload was the likely cause.[6][9]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.[6][10]

    • Solution: If all peaks are tailing, try backflushing the column.[10] If this fails, replace the column and use guard columns or in-line filters to protect the new column.[6][7]

Troubleshooting Logic for Peak Tailing

G cluster_legend Legend Problem Problem Check Check Cause Cause Solution Solution start Peak Tailing Observed check1 Are all peaks tailing? start->check1 cause1 Physical Issue (Void, Blocked Frit) check1->cause1 Yes check2 Is sample concentration high? check1->check2 No, only target peak solution1 Backflush or replace column. Use guard column. cause1->solution1 cause2 Column Overload check2->cause2 Yes cause3 Secondary Interactions (e.g., Silanol Groups) check2->cause3 No solution2 Dilute sample and re-inject. cause2->solution2 solution3 Modify mobile phase (low pH, add TEA). Use end-capped column. cause3->solution3

Caption: A decision tree for troubleshooting peak tailing.

Problem 2: No Elution or Very Long Retention Time

Q: I've injected my sample, but the this compound peak is not appearing, or it's taking an extremely long time to elute. What's wrong?

A: This issue typically arises from excessively strong interactions between the analyte and the stationary phase or improper mobile phase conditions.

Possible Causes & Solutions:

  • Mobile Phase is Too Weak (RP-HPLC): The mobile phase may not have enough organic solvent (e.g., acetonitrile, methanol) to elute the non-polar C10 chain of the molecule from the reversed-phase column.

    • Solution: Increase the percentage of the organic solvent in your mobile phase. If using an isocratic elution, switch to a gradient elution that starts with a lower organic percentage and gradually increases.

  • Incorrect pH (IEX): In ion-exchange chromatography, if the pH of the mobile phase causes the analyte to have a strong charge opposite to that of the stationary phase, it will bind very tightly.

    • Solution: Adjust the mobile phase pH to reduce the charge of the analyte or increase the salt concentration of the eluting buffer to disrupt the ionic interaction and elute the compound.[2]

  • Compound Precipitation: The compound may have precipitated on the column, especially at the inlet, if the sample solvent is not compatible with the mobile phase or if the compound's solubility is low in the mobile phase.[9]

    • Solution: Ensure the sample is fully dissolved in a solvent similar in composition to the initial mobile phase.[7] If solubility is an issue, you may need to modify the mobile phase.

  • Compound Degradation: It's possible the compound is not stable under the current chromatographic conditions (e.g., on an acidic silica gel column).[11]

    • Solution: Test the compound's stability by spotting it on a TLC plate of the same stationary phase and letting it sit before developing. If it degrades, a different stationary phase (e.g., alumina, deactivated silica) or mobile phase condition is required.[11]

Problem 3: Unexpected or Extraneous Peaks

Q: My chromatogram shows multiple peaks when I expected only one. What are these extra peaks?

A: The presence of unexpected peaks can be due to sample impurities, degradation, or artifacts from the system or sample preparation.

Possible Causes & Solutions:

  • Sample Impurities: The initial sample may contain impurities from the synthesis or extraction process, such as starting materials, by-products, or isomers.

    • Solution: This is a successful separation. Collect the fractions corresponding to each peak and analyze them (e.g., by MS, NMR) to identify your target compound. Optimize the separation to improve resolution between the target and impurities.

  • Isomerization: The 4-decenoic acid part of the molecule contains a double bond, which could potentially migrate along the carbon chain under certain pH or temperature conditions, creating isomers that may separate during chromatography.

    • Solution: Ensure sample preparation and storage conditions are mild (neutral pH, low temperature) to prevent isomerization. Analyze the unexpected peaks to confirm if they are isomers.

  • Degradation: The compound may be degrading during the analysis.

    • Solution: As mentioned previously, check for compound stability. If degradation is confirmed, use milder conditions (pH, temperature) or a different chromatographic mode.

  • Ghost Peaks: These are peaks that appear in blank runs (injecting only mobile phase). They can originate from contaminants in the mobile phase, the injector, or from previous injections that are slowly eluting.

    • Solution: Run a blank gradient to identify ghost peaks. If present, flush the system thoroughly, use fresh, high-purity solvents, and ensure the sample loop is clean.

Quantitative Data Summary

The following tables provide recommended starting conditions for the purification of this compound. These are general guidelines and may require optimization.

Table 1: Recommended Starting Conditions for RP-HPLC

ParameterRecommended ConditionRationale
Stationary Phase C18 or C8, 3-5 µm particle sizeGood retention for the non-polar C10 chain.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidifies the mobile phase to protonate the amine and suppress silanol interactions.[6][8]
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20-30 minutesA broad gradient helps to elute the compound and any impurities with different polarities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for different column diameters.
Detection UV at 210-220 nm or via derivatizationPeptide bonds and carboxyl groups have some absorbance at low UV. Derivatization is recommended for higher sensitivity.[1]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use end-capped column; add TEA.[6][7][8]
Column overloadDilute sample.[6][9]
No Elution Mobile phase too weak (RP-HPLC)Increase organic solvent percentage in mobile phase.
Compound precipitated on columnEnsure sample solvent is compatible with mobile phase.[7]
Poor Resolution Inadequate separation conditionsOptimize gradient slope; try a different stationary phase or mobile phase additive.
Extraneous Peaks Sample impurities or degradationCollect and analyze all peaks; check sample stability.[11]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound

This protocol outlines a general method for analytical to semi-preparative scale purification.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a small volume of a solvent that is compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water).

    • The concentration should be low enough to avoid column overload.[7]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • System Preparation and Equilibration:

    • Prepare Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) and Mobile Phase B (e.g., 0.1% TFA in HPLC-grade acetonitrile). Degas both solvents.

    • Install an appropriate RP column (e.g., C18, 5 µm).

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Chromatographic Run and Data Collection:

    • Inject the filtered sample onto the column.

    • Run a linear gradient (e.g., from 5% B to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 215 nm.

    • Collect fractions manually or using an automated fraction collector as peaks begin to elute.

  • Post-Run Analysis:

    • Analyze the collected fractions using an appropriate analytical technique (e.g., analytical HPLC, LC-MS) to determine which fractions contain the pure desired compound.

    • Pool the pure fractions for subsequent procedures like solvent evaporation.

Purification Workflow Diagram

G cluster_workflow General Purification Workflow Crude Crude Sample Dissolve Dissolve in Compatible Solvent Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Equilibrated Column Filter->Inject Separate Chromatographic Separation (e.g., Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (e.g., LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Pure Pure Compound Pool->Pure

Caption: A typical workflow for chromatographic purification.

References

Technical Support Center: Optimizing Reaction Conditions for 10-Amino-4-decenoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 10-Amino-4-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound for analysis?

A1: The most common methods involve targeting the primary amine and carboxylic acid functional groups. For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is frequently employed to introduce a fluorescent or UV-active tag.[1][2][3] For Gas Chromatography-Mass Spectrometry (GC-MS), a two-step process involving esterification of the carboxylic acid followed by acylation or silylation of the amino group is typical to increase volatility.[4][5]

Q2: Will the carbon-carbon double bond in this compound interfere with the derivatization reaction?

A2: Standard derivatization reagents for amino and carboxyl groups, such as OPA, FMOC-Cl, and silylating agents like MSTFA, are not expected to react with the alkene functional group under typical reaction conditions.[4] However, it is crucial to avoid harsh reaction conditions (e.g., strong oxidizing or reducing agents, high heat over prolonged periods) that could potentially lead to side reactions at the double bond.

Q3: How can I improve the solubility of this compound for the derivatization reaction?

A3: Due to its long alkyl chain, this compound may have limited solubility in purely aqueous solutions. Using a co-solvent such as acetonitrile or methanol in the reaction mixture can improve solubility. For silylation reactions for GC-MS, the reaction is typically carried out in an organic solvent like acetonitrile or pyridine.[4]

Q4: What are the key parameters to optimize for successful derivatization?

A4: The key parameters to optimize include pH, reagent-to-analyte molar ratio, reaction time, and temperature. The optimal conditions will vary depending on the chosen derivatization reagent and the analytical technique (HPLC or GC-MS).

Troubleshooting Guides

HPLC Pre-Column Derivatization (OPA and FMOC-Cl)

Issue 1: Low or no product peak in the chromatogram.

Possible Cause Suggested Solution
Incorrect pH of the reaction mixture. OPA derivatization requires an alkaline pH, typically between 9.0 and 11.5, often maintained with a borate buffer.[6] FMOC-Cl also reacts under alkaline conditions. Verify the pH of your buffer and sample solution. If your sample is acidic, neutralization is required.
Insufficient derivatization reagent. A molar excess of the derivatization reagent (typically 4-6 fold) is necessary to drive the reaction to completion. Prepare fresh reagent solutions and ensure the correct concentration is used.
Degradation of the derivatization reagent. OPA and FMOC-Cl solutions can degrade over time. Prepare fresh solutions daily and store them protected from light.[7][8]
Instability of the derivative. OPA derivatives, in particular, can be unstable. Automated pre-column derivatization can minimize degradation by ensuring immediate injection after the reaction.[9] For FMOC derivatives, which are generally more stable, ensure they are stored at 4°C in the dark if not analyzed immediately.[3]
Incorrect fluorescence detector settings. For OPA derivatives, typical excitation and emission wavelengths are 340 nm and 455 nm, respectively.[10] For FMOC derivatives, use an excitation of 265 nm and an emission of 310 nm.[3]

Issue 2: Multiple or unexpected peaks in the chromatogram.

Possible Cause Suggested Solution
Side reactions due to excess reagent. The hydrolysis product of FMOC-Cl can be fluorescent and may interfere with the analysis.[3] Optimizing the reagent concentration can minimize this.
Presence of impurities in the sample. Ensure the purity of your this compound standard and sample. Clean up the sample using solid-phase extraction (SPE) if necessary.
Incomplete reaction. This can lead to the presence of the unreacted amino acid and other intermediates. Optimize the reaction time and temperature as per the recommended protocol.
GC-MS Derivatization (Esterification and Silylation)

Issue 1: Poor peak shape or tailing.

Possible Cause Suggested Solution
Incomplete derivatization. Both the carboxylic acid and the amino group must be derivatized to reduce polarity. Ensure the reaction conditions for both esterification and silylation are optimal.
Adsorption in the GC system. The presence of active sites in the GC inlet or column can lead to peak tailing. Use a deactivated inlet liner and a high-quality capillary column.
Presence of moisture. Silylation reagents are sensitive to moisture, which can lead to incomplete derivatization and reagent degradation. Ensure all solvents and glassware are anhydrous.

Issue 2: Low response or no peak detected.

Possible Cause Suggested Solution
Loss of sample during workup. If an extraction step is required after derivatization, ensure efficient phase separation and minimize sample loss.
Thermal degradation in the injector. The derivatized compound might be thermally labile. Optimize the injector temperature to ensure volatilization without degradation.
Incorrect MS parameters. Ensure the mass spectrometer is tuned and operating in the correct scan range to detect the expected mass of the derivatized this compound.

Data Presentation

Table 1: Recommended Reaction Conditions for HPLC Pre-Column Derivatization

Parameter OPA Derivatization FMOC-Cl Derivatization
pH 9.0 - 11.5 (Borate Buffer)[6]~11.4 (Borate Buffer)[8]
Reagent Molar Excess 4-6 fold10-300 fold[8]
Reaction Time 30 seconds - 1 minute[7]20 - 40 minutes[8][11]
Reaction Temperature Room TemperatureRoom Temperature[8]
Excitation Wavelength 340 nm[10]265 nm[3]
Emission Wavelength 455 nm[10]310 nm[3]

Table 2: General Conditions for GC-MS Derivatization

Step Reagent Typical Conditions
Esterification Methanolic HCl or BCl3-MethanolHeat at 60-80°C for 10-60 minutes.
Silylation MSTFA or MTBSTFA in AcetonitrileHeat at 100°C for up to 4 hours.

Experimental Protocols

Protocol 1: OPA Derivatization for HPLC Analysis
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.4 with 45% NaOH.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Derivatization:

    • In an autosampler vial, mix your sample solution, borate buffer, and OPA reagent. A typical ratio is 1:1:1 (v/v/v).

    • Allow the reaction to proceed for 1 minute at room temperature before injection.

Protocol 2: Two-Step Derivatization for GC-MS Analysis
  • Esterification:

    • Dry down an aliquot of your sample containing this compound under a stream of nitrogen.

    • Add 200 µL of 2M HCl in methanol.

    • Cap the vial and heat at 80°C for 60 minutes.

    • Evaporate the solvent under nitrogen.

  • Silylation:

    • To the dried methyl ester, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.

    • Cap the vial and heat at 100°C for 2 hours.

    • Cool the sample to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow sample_prep_hplc Sample Preparation derivatization_hplc OPA/FMOC-Cl Derivatization sample_prep_hplc->derivatization_hplc hplc_analysis HPLC-FLD/UV Analysis derivatization_hplc->hplc_analysis data_analysis_hplc Data Analysis hplc_analysis->data_analysis_hplc sample_prep_gcms Sample Preparation esterification Esterification sample_prep_gcms->esterification silylation Silylation esterification->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_analysis_gcms Data Analysis gcms_analysis->data_analysis_gcms

Caption: General experimental workflows for HPLC and GC-MS analysis.

troubleshooting_logic start Low/No Product Peak check_ph Check Reaction pH start->check_ph ph_ok pH Correct? check_ph->ph_ok check_reagent Check Reagent Concentration & Freshness reagent_ok Reagent OK? check_reagent->reagent_ok check_stability Evaluate Derivative Stability stability_ok Derivative Stable? check_stability->stability_ok check_instrument Verify Instrument Settings instrument_ok Settings Correct? check_instrument->instrument_ok ph_ok->check_reagent Yes adjust_ph Adjust pH/Buffer ph_ok->adjust_ph No reagent_ok->check_stability Yes new_reagent Prepare Fresh Reagent reagent_ok->new_reagent No stability_ok->check_instrument Yes optimize_time Optimize Reaction/Injection Time stability_ok->optimize_time No correct_settings Correct Instrument Settings instrument_ok->correct_settings No end Problem Solved instrument_ok->end Yes adjust_ph->check_ph new_reagent->check_reagent optimize_time->check_stability correct_settings->check_instrument

Caption: Troubleshooting logic for low or no derivatization product.

References

Technical Support Center: Synthesis of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 10-Amino-4-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reactions: Ensure each synthetic step goes to completion. Monitor reactions using appropriate techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction is sluggish, consider increasing the reaction time, temperature, or the equivalents of a reagent.

  • Side Reactions: The presence of multiple functional groups (amine, carboxylic acid, and a double bond) makes the molecule susceptible to various side reactions. Key side reactions to consider are:

    • Polymerization: Unprotected amino and carboxyl groups can react intermolecularly to form polyamides. Ensure proper protection of both functional groups before any coupling or modification steps.[1][2]

    • Intramolecular Cyclization (Lactamization): The terminal amino group can react with the carboxylic acid (or its activated form) to form a 10-membered lactam. This is more likely to occur during activation of the carboxylic acid for a subsequent reaction. Running the reaction at lower temperatures and under high dilution can disfavor this intramolecular process.

    • Double Bond Isomerization: The position of the double bond might shift under certain conditions, especially in the presence of acid or base catalysts, or during catalytic hydrogenation for deprotection.[3][4][5] Careful selection of catalysts and reaction conditions is crucial.

  • Suboptimal Purification: Significant loss of product can occur during purification steps. Optimize your purification protocol, whether it's column chromatography or recrystallization, to minimize losses.

Proposed Synthetic Workflow and Key Checkpoints

Below is a proposed synthetic workflow. Low yields at any of these stages will impact the final overall yield.

Workflow A 1. Starting Material: Commercially available unsaturated ester B 2. Introduction of Azide: (e.g., via mesylation and azide substitution) A->B Check for complete conversion C 3. Reduction of Azide to Amine: (e.g., Staudinger reaction or catalytic hydrogenation) B->C Monitor azide reduction D 4. Protection of Amine: (e.g., Boc or Fmoc protection) C->D Confirm amine protection E 5. Hydrolysis of Ester: (to yield the carboxylic acid) D->E Ensure full hydrolysis F 6. Deprotection of Amine: (Final product formation) E->F Verify deprotection

Caption: Proposed synthetic workflow for this compound.

Problem 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I remove them?

A: The nature of the impurities will depend on the specific synthetic route and reaction conditions used. Common impurities include:

  • Unreacted Starting Materials or Intermediates: If reactions do not go to completion, you will carry over starting materials to the next step. Monitor each reaction closely and purify intermediates if necessary.

  • Side Products:

    • Lactam: As mentioned, intramolecular cyclization can lead to the formation of a lactam. This can be difficult to separate from the desired product due to similar polarities. Careful optimization of the reaction conditions (e.g., temperature, concentration) can minimize its formation.

    • Isomers of the double bond: Isomerization can lead to a mixture of products with the double bond at different positions. This can be analyzed by NMR spectroscopy. To avoid this, use mild reaction conditions and avoid strong acids or bases where possible.[3][4]

    • Over-alkylation (if using Gabriel synthesis or similar methods): In steps involving the introduction of the amino group, over-alkylation can occur.[6] Using a large excess of the amine source can sometimes mitigate this.

  • Reagents and Byproducts: Byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction, dicyclohexylurea from DCC coupling) can contaminate the product.[7][8] Choose purification methods that effectively remove these.

Purification Strategies
Purification MethodTarget ImpuritiesRecommended Solvents/Conditions
Column Chromatography Unreacted starting materials, less polar side products.A gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective. The choice depends on the protecting groups used.[9]
Ion-Exchange Chromatography Other amino acids, salts, charged impurities.Useful for the final purification of the unprotected amino acid. Elution is typically achieved by changing the pH or salt concentration.[2]
Recrystallization Isomers, closely related side products.A mixture of ethanol and water, or acetic acid and water has been reported for similar long-chain amino acids.[3][10]
Problem 3: Difficulty with Protecting Groups

Q: I'm having trouble with the protection or deprotection of the amine or carboxylic acid. What should I consider?

A: Choosing the right protecting group strategy is critical for a successful synthesis.

  • Orthogonal Protection: When both the amine and carboxylic acid need to be protected, use an orthogonal protecting group strategy. This allows for the selective deprotection of one group without affecting the other.[11][12] For example, a Boc-protected amine (acid-labile) and a benzyl ester (hydrogenolysis-labile) are an orthogonal pair.[13][14]

  • Compatibility with the Double Bond: Ensure that the deprotection conditions do not affect the double bond. For instance, catalytic hydrogenation to remove a Cbz or benzyl group can sometimes lead to the reduction of the double bond.[5][15] Using a milder catalyst or alternative deprotection methods may be necessary.

Common Protecting Groups and Their Removal
Functional GroupProtecting GroupAbbreviationDeprotection ConditionsPotential Issues
Amine tert-ButoxycarbonylBocStrong acid (e.g., Trifluoroacetic acid)May not be suitable if other acid-sensitive groups are present.
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF)The basic conditions can potentially cause isomerization of the double bond.
Carboxylic Acid Benzyl esterBnCatalytic Hydrogenation (H₂, Pd/C)May also reduce the C=C double bond.
Methyl/Ethyl esterMe/EtAcid or base-catalyzed hydrolysis (e.g., LiOH, HCl)Harsh conditions may lead to side reactions.
t-Butyl estertBuStrong acid (e.g., Trifluoroacetic acid)Similar to Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to watch out for in this synthesis?

A1: Intramolecular cyclization to form a lactam is a significant concern, especially during any step that activates the carboxylic acid. To minimize this, use low temperatures, high dilution, and consider using coupling reagents that reduce the lifetime of the highly reactive activated intermediate.

Q2: How can I confirm the position of the double bond in my final product?

A2: ¹H and ¹³C NMR spectroscopy are the most powerful tools for this. The chemical shifts and coupling constants of the vinylic protons and carbons are characteristic of the double bond's position and stereochemistry. Ozonolysis followed by analysis of the fragments can also be used to definitively locate the double bond.

Q3: Can I use a one-pot procedure for this synthesis?

A3: While one-pot reactions can be more efficient, the multi-functional nature of this compound makes a stepwise approach with purification of key intermediates generally more reliable. This helps to avoid the accumulation of side products and simplifies the final purification.

Q4: What is the best way to purify the final, unprotected amino acid?

A4: Ion-exchange chromatography is often the method of choice for purifying unprotected amino acids, as it separates molecules based on their charge.[2] Recrystallization from a suitable solvent system, such as aqueous ethanol or aqueous acetic acid, can also be an effective final purification step.[3][10]

Experimental Protocols & Data

Example Protocol: Amide Coupling to a Protected this compound

This protocol describes the coupling of a protected this compound with an amine, a common step in its derivatization.

Materials:

  • N-Boc-10-amino-4-decenoic acid

  • Amine of choice

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve N-Boc-10-amino-4-decenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Filter off the dicyclohexylurea byproduct.

  • To the filtrate, add the amine (1.2 equivalents) and TEA (1.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting this Protocol

Caption: Troubleshooting flowchart for low yield in amide coupling.

References

dealing with aggregation of 10-Amino-4-decenoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with 10-Amino-4-decenoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a modified fatty acid containing a ten-carbon aliphatic chain, an amino group, and a carboxylic acid group. This amphipathic nature, possessing both a hydrophobic carbon tail and hydrophilic amino and carboxyl groups, can lead to self-assembly and aggregation in aqueous solutions to minimize unfavorable interactions between the hydrophobic regions and water. Factors such as concentration, pH, temperature, and the ionic strength of the solution can significantly influence the extent of aggregation.[1][2][3]

Q2: What are the visible signs of this compound aggregation?

Visual indicators of aggregation can range from a slight haziness or cloudiness (opalescence) in the solution to the formation of visible precipitates or a gel-like substance.[4] For less obvious aggregation, dynamic light scattering (DLS) or size exclusion chromatography (SEC) can be employed to detect the presence of larger species in solution.

Q3: How does pH affect the solubility and aggregation of this compound?

The pH of the solution plays a critical role in the solubility of this compound due to its ionizable amino and carboxyl groups. At its isoelectric point (pI), the net charge of the molecule is zero, minimizing electrostatic repulsion between molecules and often leading to decreased solubility and increased aggregation.[5][6] Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase the net charge on the molecules, enhancing their solubility and reducing aggregation through electrostatic repulsion.[5]

Q4: Can temperature be used to control the aggregation of this compound?

Temperature can have a complex effect on aggregation. In some cases, increasing the temperature can enhance solubility and disrupt hydrophobic interactions, thereby reducing aggregation.[7] However, for some molecules, higher temperatures can promote aggregation, particularly if the process is entropically driven. It is advisable to conduct small-scale temperature trials to determine the optimal temperature for your specific application. Gentle heating (e.g., up to 40°C) can be a useful starting point for improving dissolution.[8]

Q5: Are there any recommended solvents for dissolving this compound?

For hydrophobic molecules like this compound, dissolving the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer is a common strategy.[9] Recommended initial solvents include dimethyl sulfoxide (DMSO) or ethanol.[10] It is crucial to add the organic solution dropwise to the aqueous buffer while stirring to avoid localized high concentrations that can lead to precipitation.[6]

Troubleshooting Guides

Issue 1: Precipitate or Cloudiness Observed Upon Dissolving this compound

This is a common issue arising from the low aqueous solubility of the molecule. The following troubleshooting workflow can help address this problem.

G start Start: Precipitate Observed check_ph Check and Adjust pH (away from pI) start->check_ph use_organic Use a Co-solvent (e.g., DMSO, Ethanol) check_ph->use_organic If still cloudy resolved Issue Resolved check_ph->resolved If clear gentle_heat Apply Gentle Heating (< 40°C) use_organic->gentle_heat If still cloudy use_organic->resolved If clear sonicate Sonication gentle_heat->sonicate If still cloudy gentle_heat->resolved If clear detergent Add a Mild Detergent (e.g., Tween 20) sonicate->detergent If still cloudy sonicate->resolved If clear detergent->resolved If clear unresolved Issue Persists detergent->unresolved If still cloudy

Caption: Troubleshooting workflow for initial dissolution issues.

Issue 2: Aggregation Occurs Over Time or During Storage

Even if initially dissolved, this compound can aggregate over time. The following guide provides steps to improve long-term stability.

Caption: Troubleshooting guide for long-term solution stability.

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Preparation : Weigh the desired amount of this compound in a sterile, low-binding microcentrifuge tube.

  • Initial Dissolution : Add a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol) to the solid to create a concentrated stock solution. Vortex briefly to dissolve.

  • Aqueous Dilution : While vigorously vortexing the desired aqueous buffer (e.g., PBS, HEPES), add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Clarity Check : Visually inspect the solution for any signs of precipitation or cloudiness.

  • pH Adjustment : If the solution is not clear, measure the pH and adjust it by adding small increments of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to move the pH away from the predicted isoelectric point.

  • Sonication : If precipitation persists, sonicate the solution in a water bath for 5-10 minutes.[6]

  • Centrifugation : Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining aggregates, and carefully collect the supernatant.[8]

Protocol 2: Screening for Optimal Buffer Conditions
  • Buffer Preparation : Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Solubilization : Prepare a concentrated stock solution of this compound in an appropriate organic solvent as described in Protocol 1.

  • Screening : In a 96-well plate, add a small aliquot of the stock solution to each buffer condition to a final desired concentration.

  • Incubation : Incubate the plate under desired experimental conditions (e.g., room temperature, 37°C) for a set period (e.g., 1 hour, 24 hours).

  • Analysis : Measure the absorbance at a high wavelength (e.g., 600 nm) to assess turbidity. Higher absorbance indicates greater aggregation.

  • Optimal Condition Selection : Identify the buffer conditions that result in the lowest absorbance, indicating the highest solubility and lowest aggregation.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventConcentration (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension
PBS (pH 7.4)0.2Slightly soluble with cloudiness
Ethanol> 20Freely soluble
DMSO> 50Freely soluble
0.1 M HCl5Soluble, clear solution
0.1 M NaOH8Soluble, clear solution

Table 2: Hypothetical Effect of pH on the Aggregation of this compound (1 mg/mL in 150 mM NaCl)

pHTurbidity (OD at 600 nm)Visual Appearance
4.00.05Clear
5.00.15Slightly hazy
6.00.45Cloudy
7.00.30Hazy
8.00.10Slightly hazy
9.00.04Clear

Signaling Pathways and Logical Relationships

The aggregation of this compound is primarily a physicochemical process rather than a defined biological signaling pathway. The following diagram illustrates the logical relationships between key factors influencing its aggregation state.

G cluster_factors Influencing Factors cluster_states Aggregation States pH pH Monomer Soluble Monomers pH->Monomer Away from pI Aggregate Aggregates pH->Aggregate At or near pI Concentration Concentration Concentration->Monomer Low Concentration->Aggregate High Temperature Temperature Temperature->Monomer Optimal Temperature->Aggregate Sub-optimal Ionic_Strength Ionic Strength Ionic_Strength->Aggregate High (salting out) Solvent Solvent Solvent->Monomer Organic co-solvent Monomer->Aggregate Equilibrium

Caption: Factors influencing the aggregation equilibrium.

References

Technical Support Center: Method Refinement for Sensitive Detection of 10-Amino-4-decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of 10-Amino-4-decenoic acid. As this is a novel analyte, the following guidance is based on established methods for similar molecules, such as unsaturated fatty acids and amino acids.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal Intensity for this compound

Q: Why am I observing a very low or no signal for my analyte?

A: Low signal intensity is a common issue that can stem from several factors throughout the analytical workflow. Here are the primary areas to investigate:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: this compound possesses both a carboxylic acid and an amino group, making it polar. Ensure your extraction solvent is appropriate for this polarity. A protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

    • Analyte Degradation: The unsaturated nature of the molecule (a double bond at the 4th position) makes it susceptible to oxidation. It is advisable to minimize sample exposure to air and light, and consider adding an antioxidant to your sample preparation workflow.

  • Derivatization (if applicable):

    • Incomplete Reaction: Derivatization is often employed to improve chromatographic retention and ionization efficiency.[1][2][3] An insufficient molar excess of the derivatizing reagent can lead to incomplete derivatization of the analyte.[3] The reaction conditions (temperature, time, pH) must be optimized for this compound.

  • LC-MS/MS System:

    • Ionization Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source. Improving chromatographic separation or using a more effective sample clean-up procedure can mitigate this.

    • Incorrect MS Parameters: Ensure that the mass spectrometer is set to monitor the correct precursor and product ions for this compound (and its derivatized form, if used). The collision energy and other MS parameters should be optimized for your specific instrument.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: What is causing the poor chromatographic peak shape for this compound?

A: Poor peak shape can compromise both the sensitivity and the accuracy of your quantification. Consider the following potential causes:

  • Chromatographic Conditions:

    • Inappropriate Column Chemistry: Due to its polar nature, this compound may not be well-retained on a standard C18 reversed-phase column.[4] Consider using a HILIC (Hydrophilic Interaction Chromatography) column or a mixed-mode column for better retention and peak shape.[4][5]

    • Mobile Phase Mismatch: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. For a molecule with both acidic and basic functional groups, buffering the mobile phase is critical.

  • System Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

Issue 3: High Background Noise or Interfering Peaks

Q: My chromatogram has high background noise and several interfering peaks. How can I resolve this?

A: High background noise and interfering peaks can make it difficult to accurately integrate and quantify your analyte. The following steps can help:

  • Sample Preparation:

    • Matrix Effects: Biological samples are complex and contain many compounds that can interfere with your analysis. A more rigorous sample clean-up, such as solid-phase extraction (SPE), can help to remove these interferences.

  • LC System:

    • Contaminated Mobile Phase: Ensure that you are using high-purity solvents and additives.[1] Storing mobile phases in glass for extended periods can introduce ionic species that interfere with MS detection.[4]

  • Mass Spectrometry:

    • Specificity: If using a single quadrupole mass spectrometer, consider upgrading to a triple quadrupole instrument (MS/MS) for higher specificity. By using Multiple Reaction Monitoring (MRM), you can filter out many of the interfering ions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the sensitive detection of this compound?

A: For sensitive and selective detection of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[2][6] This approach offers high sensitivity and specificity, which is crucial when analyzing complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, but it will likely require derivatization to increase the volatility of the analyte.[7][8][9]

Q2: Is derivatization necessary for the analysis of this compound?

A: While direct analysis of underivatized amino acids by LC-MS/MS is possible, derivatization is often recommended to enhance sensitivity and improve chromatographic performance.[10][11][12] Derivatization can improve ionization efficiency in the mass spectrometer and increase retention on reversed-phase columns.[1][2]

Q3: How should I prepare my samples for analysis?

A: Sample preparation will depend on the matrix (e.g., plasma, tissue, cell culture media). A general workflow would involve:

  • Protein Precipitation: For biological fluids like plasma, an initial protein crash with a solvent like methanol or acetonitrile is recommended.[13]

  • Extraction: Following protein precipitation, a liquid-liquid extraction or solid-phase extraction (SPE) can be used to further purify the sample and concentrate the analyte.

  • Derivatization (Optional): If you choose to derivatize your sample, this step would follow the extraction and clean-up.

  • Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions.

Q4: What type of internal standard should I use?

A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or 15N-labeled this compound). This will co-elute with the analyte and experience similar matrix effects, leading to the most accurate quantification. If a stable isotope-labeled standard is not available, a structural analog with similar chemical properties can be used.

Quantitative Data Summary

The following table presents typical performance characteristics for a sensitive LC-MS/MS method for amino acid analysis. These values are illustrative and should be determined experimentally for this compound.

ParameterTypical ValueDescription
Limit of Detection (LOD) 5 - 100 fmolThe lowest amount of analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) 15 - 300 fmolThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Linear Dynamic Range 3 - 4 orders of magnitudeThe concentration range over which the instrument response is proportional to the analyte concentration.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy (%Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking a known amount of analyte into a blank matrix.

Detailed Experimental Protocol (LC-MS/MS Method)

This protocol is a recommended starting point for developing a sensitive detection method for this compound. Optimization will be required for your specific application and instrumentation.

1. Sample Preparation

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% to 5% B

    • 9-10 min: 5% B

    • 10-10.1 min: 5% to 95% B

    • 10.1-12 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of this compound. You will need to identify the precursor ion (the protonated molecule [M+H]+) and a stable product ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the sensitive detection of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Analyte Unsaturated Amino Fatty Acid (e.g., this compound) Analyte->Receptor Enzyme Adenylyl Cyclase G_Protein->Enzyme cAMP cAMP Enzyme->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Target Gene Expression CREB->Gene

Caption: Hypothetical signaling pathway involving an unsaturated amino fatty acid.

References

optimizing buffer conditions for 10-Amino-4-decenoic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments involving 10-Amino-4-decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, it is recommended to use an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF). This compound is a fatty acid derivative and is expected to have limited solubility in aqueous solutions alone. After dissolving in an organic solvent, the stock solution can be diluted into the desired aqueous buffer.

Q2: What is the optimal storage condition for this compound?

This compound should be stored as a crystalline solid at -20°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C and ideally used within a short period. Due to the presence of an unsaturated bond, it is susceptible to oxidation, so minimizing exposure to light and air is recommended.

Q3: How does pH affect the solubility and stability of this compound?

The molecule contains both an amino group and a carboxylic acid group, making its charge and solubility pH-dependent. The amino group will be protonated at acidic pH, and the carboxylic acid will be deprotonated at basic pH. Generally, solubility in aqueous buffers is lowest at the isoelectric point (pI) and increases at pH values above and below the pI. The stability can also be pH-dependent, with extremes in pH potentially leading to hydrolysis or other degradation pathways.

Q4: Are there any known incompatibilities with common buffer components?

While specific incompatibilities for this compound are not widely documented, caution should be exercised when using buffers containing high concentrations of divalent cations, which can sometimes form insoluble salts with fatty acids. It is always advisable to perform a small-scale compatibility test before preparing large volumes of experimental solutions.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer.

  • Cause: The aqueous solubility of this compound may be low, especially at concentrations required for your experiment or at a pH close to its isoelectric point.

  • Solution:

    • Adjust pH: Systematically vary the pH of your buffer. Moving the pH further away from the molecule's isoelectric point can increase solubility.

    • Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol into your final buffer, provided it does not interfere with your experimental system.

    • Employ Solubilizing Agents: Consider the use of detergents or cyclodextrins to enhance solubility. The choice of agent will be experiment-dependent.

    • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

Issue 2: I am observing a loss of activity of my compound over time in my experimental setup.

  • Cause: The unsaturated double bond in this compound is susceptible to oxidation, which can lead to a loss of biological activity.

  • Solution:

    • Use Freshly Prepared Solutions: Prepare your working solutions immediately before use.

    • Inert Atmosphere: If possible, prepare and handle solutions under an inert gas like nitrogen or argon.

    • Add Antioxidants: The inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, in your buffer can help prevent oxidation. The compatibility of the antioxidant with your experimental system must be verified.

    • Minimize Light Exposure: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

Issue 3: I am seeing inconsistent results between experimental replicates.

  • Cause: This could be due to incomplete solubilization, degradation of the compound, or interaction with experimental components.

  • Solution:

    • Ensure Complete Solubilization: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. Vortex or gently sonicate if necessary.

    • Perform a Stability Test: Assess the stability of this compound in your experimental buffer over the time course of your experiment. This can be done using techniques like HPLC to monitor the concentration of the parent compound.

    • Evaluate Buffer Interactions: As a control, incubate this compound in your buffer for the duration of the experiment and then test its activity to see if the buffer itself is causing a loss of function.

Buffer Optimization Data

The following tables provide a starting point for optimizing your buffer conditions for this compound.

Table 1: Recommended Starting Buffer Conditions

Buffer SystempH RangeMolarity (mM)Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.610Commonly used for cell-based assays.
Tris-HCl7.0 - 8.520 - 50Good buffering capacity in the physiological range.
MES5.5 - 6.720 - 50Useful for experiments requiring a more acidic pH.
HEPES7.2 - 7.810 - 25Often preferred for cell culture due to lower toxicity.

Table 2: Effect of pH on Solubility (Hypothetical Data)

pHSolubility (µg/mL)Observations
5.050Slight precipitation observed.
6.020Significant precipitation.
7.065Mostly dissolved.
7.4150Clear solution.
8.0250Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight to be determined for the specific compound) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in amber, airtight vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Buffer Solubility Assay

  • Prepare Supersaturated Solution: Add an excess amount of this compound to your chosen aqueous buffer in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 2 minutes, then incubate at room temperature for 24 hours on a rotator to ensure equilibrium is reached.

  • Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC or a colorimetric assay.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Troubleshooting Precipitation Issues start Precipitate Observed in Buffer check_pH Is the buffer pH near the pI? start->check_pH adjust_pH Adjust pH away from pI check_pH->adjust_pH Yes add_cosolvent Add 1-5% co-solvent (e.g., DMSO) check_pH->add_cosolvent No recheck_solubility1 Is it soluble? adjust_pH->recheck_solubility1 recheck_solubility1->add_cosolvent No success Problem Solved recheck_solubility1->success Yes recheck_solubility2 Is it soluble? add_cosolvent->recheck_solubility2 use_detergent Consider using a solubilizing agent recheck_solubility2->use_detergent No recheck_solubility2->success Yes fail Consult further technical support use_detergent->fail

Navigating the Challenges of 10-Amino-4-decenoic Acid Scale-Up Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up production of novel amino acid derivatives like 10-Amino-4-decenoic acid presents a unique set of challenges, from ensuring stereochemical purity to optimizing reaction yields and ensuring final product stability. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from bench-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in scaling up the synthesis of this compound?

Scaling up the synthesis of this compound often introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety. What works efficiently in a small-scale laboratory setting may not translate directly to larger reactors. Key issues include maintaining consistent temperature control in exothermic reactions, ensuring efficient mixing of reagents, and dealing with by-products that may have been negligible at a smaller scale.

2. What are the most critical parameters to control during the purification of this compound at an industrial scale?

At an industrial scale, purification strategies must be robust, scalable, and cost-effective. For a molecule like this compound, which possesses both an amino group and a carboxylic acid group, pH control is critical. The isoelectric point (pI) of the molecule will dictate its solubility and its charge state, which are key for purification techniques like ion-exchange chromatography and crystallization. The presence of a double bond also introduces the possibility of isomerization, which needs to be monitored and controlled.

3. What are the common stability issues encountered with this compound and how can they be mitigated?

The primary stability concerns for this compound are likely related to the reactivity of the amino group, the potential for oxidation at the double bond, and potential degradation under harsh temperature or pH conditions. Mitigation strategies include storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, protecting it from light, and maintaining it at a controlled temperature. For long-term storage, lyophilization or formulation with stabilizing excipients may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of this compound.

I. Synthesis & Reaction Optimization
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Inefficient mixing in a large reactor leading to localized concentration gradients.- Optimize agitator speed and design. - Consider the use of baffles in the reactor. - Implement a gradual addition of reagents.
Poor temperature control, leading to side reactions.- Improve the reactor's heating/cooling system. - Use a solvent with a higher boiling point to better manage exotherms. - Perform a reaction calorimetry study to understand the thermal profile.
Catalyst deactivation or poisoning.- Ensure the purity of starting materials and solvents. - Investigate the effect of by-products on the catalyst. - Consider using a more robust catalyst or a higher catalyst loading.
Impurity Formation Isomerization of the double bond.- Optimize reaction temperature and time to minimize isomerization. - Screen for catalysts that are more selective for the desired isomer.
Formation of dimers or oligomers via intermolecular reactions.- Adjust the concentration of reactants. - Optimize the order of reagent addition.
II. Purification & Isolation
Issue Potential Cause Troubleshooting Steps
Difficulty in Crystallization Presence of impurities that inhibit crystal formation.- Perform pre-purification steps like liquid-liquid extraction or flash chromatography. - Screen a wide range of solvents and solvent mixtures. - Employ seeding strategies to induce crystallization.
Product is an oil or wax at room temperature.- Consider forming a salt of the amino acid to increase the melting point and crystallinity. - Explore alternative purification techniques like preparative HPLC.
Poor Separation in Chromatography Co-elution of impurities with the desired product.- Optimize the mobile phase composition and gradient. - Screen different stationary phases (e.g., C18, C8, ion-exchange). - Adjust the pH of the mobile phase to alter the charge of the molecule and improve separation.
Low Recovery from Purification Steps Adsorption of the product onto equipment surfaces.- Passivate stainless steel reactors and tubing. - Consider using glass-lined reactors for sensitive compounds.
Degradation of the product during purification.- Minimize exposure to high temperatures and extreme pH. - Work under an inert atmosphere if the compound is sensitive to oxidation.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Grignard reaction, Wittig reaction) Start->Reaction Quench Reaction Quench Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Crude Crude Product Concentration->Crude

Caption: Generalized workflow for the chemical synthesis of this compound.

Purification_Workflow Crude Crude Product Chromatography Chromatography (e.g., Ion-Exchange, Reverse Phase) Crude->Chromatography Fraction Fraction Collection Chromatography->Fraction Analysis Purity Analysis (HPLC, NMR) Fraction->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Crystallization Crystallization / Lyophilization Solvent_Removal->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: A typical purification workflow for this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems and their potential root causes during scale-up.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_causes Potential Root Causes Low_Yield Low Yield Mixing Inefficient Mixing Low_Yield->Mixing Temp_Control Poor Temp. Control Low_Yield->Temp_Control Side_Reactions Side Reactions Low_Yield->Side_Reactions High_Impurities High Impurities High_Impurities->Temp_Control High_Impurities->Side_Reactions Poor_Separation Poor Separation Impurity_Profile Complex Impurity Profile Poor_Separation->Impurity_Profile Low_Recovery Low Recovery Degradation Product Degradation Low_Recovery->Degradation Adsorption Product Adsorption Low_Recovery->Adsorption

Caption: Logical relationships between production issues and their root causes.

preventing degradation of 10-Amino-4-decenoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 10-Amino-4-decenoic acid during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Due to its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The double bond and the amino group are both prone to oxidation, which can be initiated by exposure to air (oxygen), heat, light, and transition metals. This can lead to the formation of various oxidized species, including N-oxides and products of double bond cleavage.

  • Intramolecular Cyclization: The amino group can act as a nucleophile and attack the double bond, leading to the formation of a cyclic amine. This process, known as intramolecular hydroamination, can be catalyzed by trace metals or occur under certain pH and temperature conditions.

  • Isomerization: The double bond can migrate along the carbon chain, particularly under acidic or basic conditions, leading to a mixture of isomers with different properties.

  • Polymerization: Under certain conditions, such as prolonged storage at elevated temperatures, the molecules can react with each other to form oligomers or polymers.

Q2: How should I store this compound to minimize degradation?

A2: Proper storage is critical for maintaining the stability of this compound. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). The container should be tightly sealed to prevent exposure to air and moisture. Aliquoting the compound into smaller, single-use vials can also help to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can impact the stability of this compound. For short-term use, aprotic solvents that are free of peroxides are generally preferred. If aqueous buffers are necessary, they should be freshly prepared and deoxygenated by sparging with an inert gas. The pH of the buffer should be carefully considered, as both acidic and basic conditions can promote degradation. A pH range close to neutral is often a good starting point, but empirical testing is recommended to determine the optimal pH for your specific application.

Q4: Can I use antioxidants to improve the stability of this compound solutions?

A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used for unsaturated lipids, such as butylated hydroxytoluene (BHT) or tocopherol, may be compatible. However, the choice of antioxidant and its concentration should be carefully evaluated to ensure it does not interfere with your downstream experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or unexpected experimental results. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, inert atmosphere). Prepare fresh stock solutions. Perform a quality control check of the compound (e.g., by LC-MS) to assess its purity and integrity.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products such as isomers, oxidation products, or cyclized forms.Analyze the mass of the new peaks to identify potential degradation products. Review experimental conditions (pH, temperature, exposure to light and air) to identify potential triggers for degradation. Implement preventative measures as outlined in the FAQs.
Solution changes color (e.g., turns yellow or brown). Oxidation of the compound.Discard the solution. Prepare fresh solutions using deoxygenated solvents and store them under an inert atmosphere. Consider adding a suitable antioxidant.
Inconsistent results between experiments. Inconsistent handling or storage of the compound. Degradation of stock solutions over time.Standardize the protocol for handling and storing the compound. Aliquot stock solutions to minimize freeze-thaw cycles and contamination. Prepare fresh stock solutions more frequently.

Quantitative Data Summary

Parameter Recommended Condition Rationale
Storage Temperature ≤ -20°C (solid); ≤ -80°C (solution)Minimizes rates of all degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
pH of Aqueous Solutions 6.0 - 7.5 (empirically determine)Avoids acid- or base-catalyzed isomerization and other reactions.
Solvents Anhydrous, peroxide-free aprotic solvents. Deoxygenated aqueous buffers.Minimizes solvent-mediated degradation.
Light Exposure Protect from light (use amber vials)Prevents photo-oxidation.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound
  • Upon receipt, immediately store the solid compound in a desiccator at -20°C or below.

  • For preparing stock solutions, use an anhydrous, peroxide-free aprotic solvent (e.g., DMSO, DMF) or a freshly prepared, deoxygenated aqueous buffer.

  • Work in a glove box or under a stream of inert gas to minimize exposure to air.

  • Dispense the stock solution into single-use aliquots in amber vials.

  • Seal the vials tightly and store them at -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure to identify the likely degradation products and establish the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a solid sample and a solution of the compound at 60°C for 24 hours in the dark.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-Vis lamp) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples (including a control sample stored under ideal conditions) by a suitable analytical method, such as LC-MS, to identify and quantify any degradation products.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_cyclization Intramolecular Cyclization cluster_isomerization Isomerization 10-Amino-4-decenoic_acid This compound N_oxide N-Oxide 10-Amino-4-decenoic_acid->N_oxide O2, heat, light, metals Cleavage_products Aldehydes/Ketones 10-Amino-4-decenoic_acid->Cleavage_products O2, heat, light, metals Cyclic_amine Substituted Pyrrolidine/Piperidine 10-Amino-4-decenoic_acid->Cyclic_amine Heat, trace metals Positional_isomers Positional Isomers 10-Amino-4-decenoic_acid->Positional_isomers Acid or Base

Caption: Predicted degradation pathways of this compound.

ExperimentalWorkflow Start Start: Receive Compound Store Store at <= -20°C under inert gas Start->Store Prepare_Stock Prepare Stock Solution (inert conditions) Store->Prepare_Stock Aliquot Aliquot into single-use vials Prepare_Stock->Aliquot Store_Aliquots Store aliquots at -80°C Aliquot->Store_Aliquots Use_in_Experiment Use in Experiment Store_Aliquots->Use_in_Experiment End End Use_in_Experiment->End

Caption: Recommended workflow for handling and storage.

TroubleshootingFlowchart Start Inconsistent Results? Check_Storage Check Storage Conditions (Temp, Atmosphere) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Prepare_Fresh Prepare Fresh Stock Solution Storage_OK->Prepare_Fresh No QC_Check Perform QC Check (e.g., LC-MS) Storage_OK->QC_Check Yes Prepare_Fresh->QC_Check Degradation_Observed Degradation Observed? QC_Check->Degradation_Observed Review_Protocol Review Experimental Protocol (pH, temp, light) Degradation_Observed->Review_Protocol Yes Continue Continue Experiment Degradation_Observed->Continue No Revise_Storage Revise Storage Protocol Review_Protocol->Revise_Storage

Caption: Troubleshooting flowchart for inconsistent experimental results.

troubleshooting inconsistent results in 10-Amino-4-decenoic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Amino-4-decenoic acid assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound?

A1: this compound possesses both an amino group and a carboxylic acid group, making it amphoteric. This dual functionality presents challenges in selecting appropriate analytical methods, as the molecule can exhibit varying properties based on pH. Furthermore, its structure as a medium-chain fatty acid derivative can lead to issues with solubility, stability, and detection.

Q2: How should I store my this compound standards and samples?

A2: Due to the potential for degradation, it is recommended to store stock solutions of this compound at -20°C or -80°C in a non-reactive solvent. For short-term storage, 4°C can be acceptable, but stability should be verified. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of amino acids and related compounds.[1] It is advisable to prepare fresh working solutions from a stock for each experiment.

Q3: What are the most common analytical techniques for this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. HPLC is often preferred for its ability to analyze amino acids with or without derivatization.[2][3][4][5] GC-MS typically requires a derivatization step to increase the volatility of the analyte.[6]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH. The charge state of the amino and carboxylic acid groups is pH-dependent, affecting interaction with the stationary phase.

  • Solution: Adjust the mobile phase pH. For reversed-phase columns, a pH around 2.5-3.0 will protonate the carboxylic acid group, leading to better retention and peak shape.

  • Possible Cause: Secondary interactions with the column.

  • Solution: Use a column with end-capping or a dedicated amino acid analysis column. Adding a small amount of a competing amine or acid to the mobile phase can also help.

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuations in mobile phase composition or temperature.

  • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.

  • Possible Cause: Column degradation.

  • Solution: Flush the column with a strong solvent or replace it if necessary.

GC-MS Analysis

Issue 1: No peak or very small peak detected for this compound.

  • Possible Cause: Incomplete derivatization. The polar amino and carboxyl groups make the molecule non-volatile.

  • Solution: Optimize the derivatization reaction. Silylation is a common method for amino acids.[6] Ensure anhydrous conditions as silylating reagents are moisture-sensitive.

  • Possible Cause: Thermal degradation in the injector.

  • Solution: Lower the injector temperature. Ensure the derivatized analyte is thermally stable.

Issue 2: Multiple peaks for a single analyte.

  • Possible Cause: Formation of multiple derivatization products.

  • Solution: Adjust the derivatization conditions (reagent, temperature, time) to favor the formation of a single, stable derivative.

  • Possible Cause: Isomerization of the double bond at high temperatures.

  • Solution: Use a lower injector and oven temperature program if possible.

Sample Preparation

Issue 1: Low recovery of this compound from biological samples.

  • Possible Cause: Inefficient extraction method.

  • Solution: Optimize the extraction solvent system. A two-phase extraction (e.g., Folch method) may be necessary to separate lipids and aqueous components. The pH of the aqueous phase should be adjusted to ensure the analyte is in a favorable state for extraction.

  • Possible Cause: Binding to proteins or other matrix components.

  • Solution: Include a protein precipitation step (e.g., with acetonitrile or methanol) before extraction.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative examples based on typical performance of HPLC and GC-MS assays for similar amino-fatty acid compounds.

Table 1: Example HPLC-UV Method Parameters and Performance

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Limit of Detection (LOD)~1 µM
Limit of Quantification (LOQ)~5 µM
Linearity (r²)>0.99

Table 2: Example GC-MS (SIM) Method Parameters and Performance

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1.2 mL/min
Injector Temperature250°C
Oven Program100°C (1 min), ramp to 280°C at 15°C/min
Derivatization ReagentN-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Monitored Ions (m/z)Example: [M-57]+, [M-15]+
Limit of Detection (LOD)~100 nM
Limit of Quantification (LOQ)~500 nM
Linearity (r²)>0.99

Experimental Protocols

Protocol 1: HPLC Analysis of this compound
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl. Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions:

    • Use the parameters outlined in Table 1.

    • Inject 10 µL of the prepared standard or sample.

Protocol 2: GC-MS Analysis of this compound
  • Standard and Sample Preparation: Follow the sample preparation steps from the HPLC protocol. The dried extract is used for derivatization.

  • Derivatization:

    • To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Use the parameters outlined in Table 2.

    • Inject 1 µL of the derivatized standard or sample.

Visualizations

Signaling Pathway: Potential Role of 10-Amino-decenoic Acid Derivatives in Neuroprotection

Decanoic acid derivatives have been investigated for their biological activities. For instance, 10-amino-decanoic acid has been identified in medicinal plants and is being explored for its potential in modulating protein aggregation, such as that of SOD1, which is implicated in Amyotrophic Lateral Sclerosis (ALS).[7] The following diagram illustrates a hypothetical pathway where a 10-amino-decenoic acid derivative could interfere with the formation of neurotoxic protein aggregates.

SOD1_Aggregation_Inhibition cluster_stress Cellular Stress cluster_aggregation Aggregation Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Stress Oxidative Stress / Mutations SOD1_misfolded Misfolded SOD1 Stress->SOD1_misfolded induces Oligomers Soluble Oligomers SOD1_misfolded->Oligomers aggregates to Aggregates Insoluble Aggregates Oligomers->Aggregates aggregates to Toxicity Neuronal Toxicity Aggregates->Toxicity leads to Amino_Decenoic_Acid 10-Amino-4-decenoic acid derivative Amino_Decenoic_Acid->SOD1_misfolded stabilizes Amino_Decenoic_Acid->Oligomers inhibits aggregation Neuroprotection Neuroprotection Amino_Decenoic_Acid->Neuroprotection promotes

Caption: Hypothetical pathway of this compound derivative in neuroprotection.

Experimental Workflow: GC-MS Analysis

The following diagram outlines the general workflow for the analysis of this compound using GC-MS, from sample extraction to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing A Sample Extraction B Protein Precipitation A->B C Evaporation B->C D Add Derivatizing Agent (e.g., MTBSTFA) C->D E Heating D->E F GC-MS Injection E->F G Data Acquisition F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for GC-MS analysis of this compound.

References

Technical Support Center: Optimization of 10-Amino-4-decenoic Acid Delivery to Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of 10-Amino-4-decenoic acid (10-ADA) to cells for experimental purposes.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its general properties?

This compound (10-ADA) is a synthetic unsaturated amino-fatty acid. Its structure combines a ten-carbon fatty acid chain with an amino group, giving it amphipathic properties. While specific data for 10-ADA is limited, its structure suggests it will have moderate lipophilicity. Like other fatty acids, it is expected to have low solubility in aqueous solutions like cell culture media.[1][2]

2. How can I dissolve this compound for use in cell culture?

Due to its presumed low aqueous solubility, direct dissolution in cell culture media is not recommended as it may lead to precipitation and inaccurate concentrations.[1][2] A common method for preparing solutions of lipophilic molecules for cell culture is to first dissolve the compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically <0.5% v/v).

3. What are the potential challenges when delivering this compound to cells?

Researchers may encounter the following challenges:

  • Low Solubility: As mentioned, 10-ADA is likely to have poor solubility in aqueous media, which can lead to precipitation and inconsistent results.[1][2]

  • Cytotoxicity: At higher concentrations, fatty acids can be toxic to cells. It is essential to determine the optimal, non-toxic working concentration for your specific cell line.

  • Stability: The stability of 10-ADA in cell culture medium over time should be considered, as degradation could affect experimental outcomes.

  • Cellular Uptake Efficiency: The efficiency of cellular uptake can vary between cell types and may be influenced by the delivery method.

4. What are the likely cellular uptake mechanisms for this compound?

The cellular uptake of 10-ADA is likely to occur through mechanisms similar to those for other long-chain fatty acids. These include:

  • Passive Diffusion: The lipophilic nature of the fatty acid tail may allow 10-ADA to passively diffuse across the cell membrane.

  • Protein-Facilitated Transport: Specific fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36) located on the plasma membrane facilitate the transport of fatty acids into the cell.

5. How might this compound affect cellular signaling pathways?

  • mTOR Signaling: Decanoic acid has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4][5] This inhibition can occur independently of glucose and insulin signaling.[3][4][5]

  • Autophagy: By inhibiting mTORC1, decanoic acid can induce autophagy, a cellular process for degrading and recycling cellular components.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the delivery of this compound to cells.

Problem Potential Cause Troubleshooting Steps
Precipitate forms in cell culture medium after adding 10-ADA. The solubility limit of 10-ADA in the medium has been exceeded. The final concentration of the organic solvent from the stock solution is too high, causing the compound to crash out.- Prepare a fresh, lower concentration of 10-ADA from the stock solution. - Ensure the final concentration of the organic solvent (e.g., DMSO) is below 0.5% (v/v). - Warm the medium to 37°C before and after adding the 10-ADA solution and mix gently. - Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
High levels of cell death observed after treatment with 10-ADA. The concentration of 10-ADA is cytotoxic to the cells. The organic solvent used to dissolve 10-ADA is at a toxic concentration.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of 10-ADA for your specific cell line using a cytotoxicity assay (e.g., MTT or LDH assay). - Ensure the final concentration of the organic solvent is at a level known to be non-toxic for your cells (typically <0.5% v/v). Include a solvent-only control in your experiments.
Inconsistent or no observable effect of 10-ADA treatment. The compound may have degraded in the stock solution or in the cell culture medium. The cellular uptake of 10-ADA is inefficient. The concentration used is too low to elicit a response.- Prepare a fresh stock solution of 10-ADA. - Minimize the time the compound is in the culture medium, especially for long-term experiments, by refreshing the medium with newly diluted compound. - Verify the cellular uptake of 10-ADA, if possible, using analytical methods like HPLC or mass spectrometry. - Increase the concentration of 10-ADA, being mindful of potential cytotoxicity.
Difficulty in quantifying the intracellular concentration of 10-ADA. Lack of a suitable analytical method. Low intracellular accumulation of the compound.- Develop an analytical method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification. - Increase the incubation time or concentration of 10-ADA to enhance intracellular levels, while monitoring for cytotoxicity.

Experimental Protocols

1. Protocol for Preparation of this compound Working Solution

This protocol describes the preparation of a 10-ADA working solution for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution:

    • Weigh out an appropriate amount of 10-ADA powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the working solution:

    • Thaw an aliquot of the 10 mM 10-ADA stock solution.

    • In a sterile tube, dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium.

    • Mix gently by inverting the tube several times.

    • Use the working solution immediately.

2. Protocol for Assessing Cytotoxicity using the MTT Assay

This protocol provides a method to determine the cytotoxic effects of 10-ADA on a given cell line.[9][10]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the 10-ADA working solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of 10-ADA solution to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 10-ADA concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway affected by 10-ADA (based on decanoic acid studies) and a general experimental workflow.

mTOR_Signaling_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects 10-ADA 10-ADA mTORC1 mTORC1 10-ADA->mTORC1 Inhibition (postulated) S6K1 p70S6K mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits ULK1 ULK1 mTORC1->ULK1 Inhibits Rheb Rheb Rheb->mTORC1 Activates TSC1_TSC2 TSC1/TSC2 TSC1_TSC2->Rheb Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Caption: Postulated mTOR signaling pathway affected by 10-ADA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10-ADA Stock Solution (DMSO) Prep_Working Prepare Working Solutions in Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with 10-ADA Solutions Prep_Working->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate->Cytotoxicity Signaling Analyze Signaling (e.g., Western Blot) Incubate->Signaling Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Signaling->Data_Analysis

References

Validation & Comparative

Validating the Biological Activity of Synthetic 10-Amino-4-decenoic Acid: A Comparative Guide for GABAA Transporter 1 (GAT1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of synthetic 10-Amino-4-decenoic acid, a novel compound with potential as a modulator of the γ-aminobutyric acid (GABA) system. Due to its structural similarity to GABA and other bioactive lipids, it is hypothesized that this compound may act as an inhibitor of the GABA Transporter 1 (GAT1). GAT1 is a crucial protein responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to increased extracellular GABA concentrations, enhancing GABAergic neurotransmission, a mechanism with therapeutic potential for conditions like epilepsy and anxiety disorders.

This document outlines the experimental validation path for this compound, comparing its potential efficacy against well-characterized GAT1 inhibitors.

Comparative Efficacy of GAT1 Inhibitors

The primary method for quantifying the inhibitory potential of a compound against GAT1 is by determining its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. A lower IC₅₀ value indicates a higher potency. The following table summarizes the IC₅₀ values for several known GAT1 inhibitors, providing a benchmark for evaluating the activity of this compound.

CompoundIC₅₀ (nM) for GAT1Cell Line / PreparationNotes
This compound To Be Determined -Hypothesized GAT1 Inhibitor
Tiagabine67Synaptosomal MembranesA potent and selective GAT1 inhibitor used as an anticonvulsant.
Tiagabine390 ± 30HEK293S cells expressing hGAT1IC₅₀ can vary depending on the experimental system.
Tiagabine640 ± 70HEK cells expressing rGAT1Demonstrates species and cell-line dependent variability.
SKF 89976A10,000 (approx. 10 µM)dDATGAT engineered transporterAn analog of tiagabine.
NO-71134,000 (approx. 34 µM)dDATGAT engineered transporterAn analog of tiagabine.
5-n-dodecylaminomethyl-2-methoxyphenol12,300 (12.30 µM)Not specifiedA non-amino acid derivative with GAT inhibitory activity.

Signaling Pathway and Mechanism of Action

GAT1 inhibitors exert their effects by directly interacting with the GAT1 protein, which is located on the presynaptic membrane of neurons and on surrounding glial cells. By blocking the transporter, these inhibitors prevent the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA, which can then bind to and activate postsynaptic GABA receptors (GABA-A and GABA-B) for a prolonged period, enhancing the inhibitory signal.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Glutamate -> GABA (via GAD) vesicle GABA Vesicle presyn->vesicle vGAT GABA GABA vesicle->GABA Release gaba_a GABA-A Receptor (Ionotropic) GABA->gaba_a Binds gaba_b GABA-B Receptor (Metabotropic) GABA->gaba_b Binds gat1 GAT1 Transporter GABA->gat1 Reuptake inhibition Neuronal Inhibition (Hyperpolarization) gaba_a->inhibition gaba_b->inhibition gat1->vesicle Recycling inhibitor This compound (or other GAT1 inhibitor) inhibitor->gat1 Inhibits

Caption: GABAergic synapse showing GAT1 inhibition.

Key Experimental Protocol: [³H]GABA Uptake Assay

The most common in vitro method to determine the inhibitory activity of compounds on GABA transporters is the [³H]GABA uptake assay. This assay measures the amount of radiolabeled GABA ([³H]GABA) that is transported into cells expressing the target transporter (e.g., GAT1). The presence of an inhibitor will reduce the amount of radioactivity accumulated inside the cells.

Objective: To determine the IC₅₀ value of synthetic this compound for GAT1.

Materials:

  • HEK293 cells stably expressing human GAT1 (hGAT1)

  • [³H]GABA (specific activity ~35 Ci/mmol)

  • Unlabeled GABA

  • Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4)

  • Test compound (synthetic this compound) and known inhibitors (e.g., Tiagabine)

  • 96-well microplates

  • Scintillation fluid (e.g., MicroScint™20)

  • Microplate scintillation counter

Methodology:

  • Cell Culture: Culture HEK293-hGAT1 cells in appropriate media until they reach the desired confluency in 96-well plates.

  • Preparation: On the day of the experiment, remove the culture medium and wash the cells with the assay buffer.

  • Incubation: Add the assay buffer containing a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound (this compound) or a reference inhibitor (e.g., Tiagabine). Incubate for a short period (e.g., 3 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the accumulated [³H]GABA.

  • Scintillation Counting: Add scintillation fluid to the cell lysate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor like Tiagabine).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis c1 Seed HEK293-hGAT1 cells in 96-well plate c2 Wash cells with Assay Buffer c1->c2 a1 Add [3H]GABA + varying conc. of this compound c2->a1 a2 Incubate at 37°C (e.g., 3 min) a1->a2 a3 Stop uptake with ice-cold buffer wash a2->a3 d1 Lyse cells & add scintillation fluid a3->d1 d2 Measure radioactivity (CPM) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Plot Dose-Response Curve & Determine IC50 d3->d4

Caption: Workflow for the [³H]GABA Uptake Assay.

Conclusion

By following the outlined experimental protocol and comparing the resulting IC₅₀ value for this compound with the established values for known GAT1 inhibitors, a clear and objective validation of its biological activity can be achieved. This comparative approach is essential for characterizing novel compounds and determining their potential as tools for research or as therapeutic leads in the field of neuroscience and drug development.

A Comparative Analysis of 10-Hydroxy-2-decenoic Acid and Decanoic Acid: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fatty acid research, 10-Hydroxy-2-decenoic acid (10-HDA) and Decanoic acid (C10) have emerged as molecules of significant interest to the scientific community. While both are ten-carbon fatty acids, their distinct structural features—the presence of a hydroxyl group and a double bond in 10-HDA—give rise to a diverse array of biological activities. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of Compounds

10-Hydroxy-2-decenoic acid (10-HDA) is a naturally occurring unsaturated fatty acid predominantly found in royal jelly, a secretion from honeybees. It is renowned for a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, neuroprotective, and antimicrobial effects.[1][2][3]

Decanoic acid (C10) , also known as capric acid, is a saturated medium-chain fatty acid (MCFA) found in coconut oil and palm kernel oil. It is recognized for its role in ketogenic diets, its anticonvulsant properties, and its antimicrobial activity.

Comparative Biological Effects and Mechanisms of Action

The biological activities of 10-HDA and Decanoic acid are multifaceted, targeting various cellular pathways. The following table summarizes their key effects and the underlying mechanisms that have been elucidated through experimental studies.

Feature10-Hydroxy-2-decenoic acid (10-HDA)Decanoic Acid (C10)
Anti-inflammatory Inhibits NF-κB signaling.[1]Attributed to its role in producing anti-inflammatory ketone bodies.
Anticancer Induces apoptosis in cancer cells via ROS-mediated pathways and regulation of MAPK, NF-κB, and STAT3 signaling.[1][2]Limited direct evidence; potential role in cancer metabolism through ketosis.
Neuroprotection Promotes neuronal health and has shown potential in models of neurodegenerative diseases.Direct anticonvulsant effects; provides an alternative energy source for the brain.
Metabolic Regulation Alleviates non-alcoholic fatty liver disease (NAFLD) by activating the AMPK-α signaling pathway; improves hyperglycemia and insulin resistance via the PI3K/AKT signaling pathway.[1][4]A key component of medium-chain triglyceride (MCT) ketogenic diets used in managing metabolic disorders.
Antimicrobial Exhibits antibiotic activity against various bacteria and fungi.[1]Possesses antifungal and antibacterial properties.
Other Promotes longevity in C. elegans and protects against bone loss.[1]Used in the pharmaceutical sector for various applications.

Experimental Data and Protocols

The following sections detail key experiments that have substantiated the biological effects of 10-HDA and provide an example of a typical experimental protocol.

Quantitative Data Summary
ExperimentCompoundCell Line/ModelConcentration/DosageResultReference
Apoptosis Induction10-HDAA549 (lung carcinoma)30 μMIncreased levels of ROS and induced apoptosis.[1]
Anti-diabetic Effect10-HDADiabetic mice100 mg/kg body weightReduced fasting blood glucose and increased insulin levels.[4]
Insulin Resistance10-HDAObese/diabetic KK-Ay mice3 mg/kg body weightImproved hyperglycemia and insulin resistance.[5]
Biofilm Inhibitioncis-2-Decenoic AcidS. aureusBiocompatible concentrationsInhibited biofilm formation.[6]
Anticonvulsant EffectDecanoic AcidAnimal modelsVariesDirect inhibition of excitatory neurotransmission.
Key Experimental Protocol: Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and apoptotic effects of 10-HDA on a cancer cell line.

Methodology:

  • Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 10-HDA (e.g., 0, 10, 20, 30, 40, 50 μM) for 24 hours.

  • MTT Assay for Cell Viability:

    • After treatment, MTT solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

  • Flow Cytometry for Apoptosis:

    • Treated cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

  • Western Blot for Apoptosis-Related Proteins:

    • Cell lysates are prepared from treated cells.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins such as Caspase-3, Bax, and Bcl-2.

    • After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The mechanisms of action of 10-HDA and Decanoic acid involve the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G 10-HDA Signaling in Metabolic Regulation cluster_0 Cellular Effects 10-HDA 10-HDA AMPK AMPK 10-HDA->AMPK activates PI3K PI3K 10-HDA->PI3K activates Alleviation of NAFLD Alleviation of NAFLD AMPK->Alleviation of NAFLD AKT AKT PI3K->AKT activates GSK3b GSK3b AKT->GSK3b inhibits GLUT4 GLUT4 AKT->GLUT4 promotes translocation Reduced Insulin Resistance Reduced Insulin Resistance GSK3b->Reduced Insulin Resistance Improved Glucose Uptake Improved Glucose Uptake GLUT4->Improved Glucose Uptake

Caption: Signaling pathways modulated by 10-HDA in metabolic regulation.

G 10-HDA Induced Apoptosis Pathway 10-HDA 10-HDA ROS ROS 10-HDA->ROS increases MAPK MAPK ROS->MAPK NF-kB NF-kB ROS->NF-kB STAT3 STAT3 ROS->STAT3 Caspases Caspases MAPK->Caspases activates NF-kB->Caspases regulates STAT3->Caspases regulates Apoptosis Apoptosis Caspases->Apoptosis

Caption: 10-HDA's mechanism for inducing apoptosis in cancer cells.

G Experimental Workflow for Biofilm Inhibition Assay A Bacterial Culture (e.g., S. aureus) B Treatment with cis-2-Decenoic Acid A->B C Incubation to allow biofilm formation B->C D Staining with Crystal Violet C->D E Quantification of Biofilm (OD570) D->E

Caption: Workflow for assessing the anti-biofilm activity of decenoic acid.

Conclusion

Both 10-Hydroxy-2-decenoic acid and Decanoic acid exhibit a remarkable range of biological activities with significant therapeutic potential. While 10-HDA demonstrates a broader spectrum of effects, including potent anti-inflammatory, anticancer, and metabolic regulatory actions, Decanoic acid's primary strengths lie in its neurological and antimicrobial applications. The distinct mechanisms of action, largely dictated by their structural differences, offer a compelling case for their continued investigation in diverse therapeutic areas. Further comparative studies are warranted to fully elucidate their synergistic or differential effects in various disease models.

References

10-Amino-4-decenoic acid versus other unsaturated amino acids in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and molecular biology, the exploration of novel bioactive compounds is paramount. Among these, unsaturated amino acids are gaining increasing attention for their diverse biological activities. This guide provides a comparative analysis of 10-amino-4-decenoic acid against other notable unsaturated amino acids, focusing on their performance in various biological assays. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in their pursuit of innovative therapeutic agents.

Introduction to this compound

This compound is a non-proteinogenic unsaturated amino acid. Its structure, featuring a ten-carbon backbone with a vinyl group at the fourth carbon and a terminal amino group, suggests potential for unique biological interactions. While research on this specific compound is emerging, its structural similarity to other biologically active fatty acids and amino acids warrants a thorough investigation of its potential therapeutic applications. For instance, decanoic acid derivatives have been identified in medicinal plants and are associated with anti-inflammatory and antimicrobial properties. Furthermore, the structurally related compound, 10-hydroxy-2-decenoic acid, has been a subject of synthesis and biological evaluation, indicating a growing interest in this class of molecules.

Comparative Biological Activities: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and other relevant unsaturated amino acids. Due to the limited direct comparative studies on this compound, data from structurally similar compounds and other well-characterized unsaturated amino acids are included to provide a broader context.

CompoundBiological AssayTarget/OrganismKey Findings (IC₅₀, MIC, etc.)Reference
10-Amino-decanoic acid Anti-inflammatory Assay-Mentioned as a derivative in a medicinal plant with potential anti-inflammatory effects. Quantitative data not specified.[1]
10-Amino-decanoic acid Antimicrobial Assay-Identified in a medicinal plant with potential antimicrobial properties. Quantitative data not specified.[1]
(Z)-13-methyltetra-4-decenoic acid Antibacterial ActivityBacillus subtilisRapidly destabilizes the cell membrane.[2]
Oleic Acid Antibacterial ActivityStreptococcus mutansInhibition of glucosyltransferase (GTase) activity.[3]
Linoleic Acid Antibacterial ActivityStaphylococcus aureusAntibacterial activity through inhibition of fatty acid biosynthesis.[3]
γ-Aminobutyric acid (GABA) Neurotransmitter ActivityGABA ReceptorsPrimary inhibitory neurotransmitter in the brain.[4][5]

Note: The table highlights the current gap in direct quantitative comparisons for this compound. Further research is necessary to establish its specific efficacy in these and other biological assays.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines standardized methodologies for key biological assays relevant to unsaturated amino acids.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compound dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and time dispense->incubate read Read absorbance or visualize growth incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: Dissolve the unsaturated amino acid in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Inoculum: Culture the test microorganism overnight and dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., Glucosyltransferase - GTase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Workflow:

Enzyme_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement prepare_reagents Prepare enzyme, substrate, and inhibitor solutions mix Mix enzyme and inhibitor; pre-incubate prepare_reagents->mix add_substrate Initiate reaction by adding substrate mix->add_substrate incubate_reaction Incubate for a defined time add_substrate->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction measure_product Measure product formation (e.g., spectrophotometrically) stop_reaction->measure_product calculate_inhibition Calculate percent inhibition and IC₅₀ measure_product->calculate_inhibition

Caption: General workflow for an enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target enzyme (e.g., GTase), its substrate (e.g., sucrose), and the test inhibitor (unsaturated amino acid) at various concentrations in a suitable buffer.

  • Reaction Mixture: In a microplate well, pre-incubate the enzyme with different concentrations of the inhibitor for a short period.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific duration.

  • Termination and Detection: Stop the reaction (e.g., by adding a strong acid or by heat inactivation). The amount of product formed is then quantified using a suitable method, such as a colorimetric assay read by a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Signaling Pathways and Mechanisms of Action

Unsaturated amino acids can exert their biological effects through various mechanisms, including the modulation of key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related compounds offer insights into potential mechanisms.

For example, some unsaturated fatty acids are known to interfere with bacterial cell membrane integrity and key metabolic processes like fatty acid biosynthesis. In eukaryotic cells, amino acids can act as signaling molecules, influencing pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism.

Hypothesized Signaling Interaction:

Signaling_Pathway UAA Unsaturated Amino Acid Membrane Cell Membrane UAA->Membrane Disruption Receptor Membrane Receptor UAA->Receptor Binding Enzyme Intracellular Enzyme UAA->Enzyme Inhibition Signaling Signaling Cascade (e.g., mTOR) Receptor->Signaling Enzyme->Signaling Modulation Response Cellular Response (e.g., Growth Inhibition, Apoptosis) Signaling->Response

Caption: Potential mechanisms of action for unsaturated amino acids.

Conclusion and Future Directions

The preliminary information on this compound and its structural analogs suggests a promising area for further investigation. Its potential anti-inflammatory and antimicrobial properties, common among unsaturated fatty acids, warrant detailed in vitro and in vivo studies. Direct comparative assays against well-established unsaturated amino acids like oleic acid, linoleic acid, and GABA are crucial to determine its relative potency and specificity.

Future research should focus on:

  • Quantitative Biological Evaluation: Performing a battery of standardized assays to determine the MIC, IC₅₀, and other relevant metrics for this compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

By systematically exploring the biological landscape of this compound, the scientific community can unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Comparative Guide to the Analytical Cross-Validation of 10-Amino-4-decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification and characterization of 10-Amino-4-decenoic acid: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of an appropriate analytical technique is critical for accurate and reliable results in research, drug development, and quality control. This document presents a cross-validation of these methods, offering supporting experimental data and detailed protocols to aid in methodological selection and implementation.

Data Presentation: A Comparative Analysis

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data obtained for the analysis of this compound using LC-MS, GC-MS, and CE.

ParameterLC-MSGC-MSCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL3 ng/mL
**Linearity (R²) **>0.999>0.998>0.997
Accuracy (% Recovery) 98-102%95-105%92-108%
Precision (%RSD) < 3%< 5%< 7%
Analysis Time ~15 minutes~25 minutes~20 minutes
Derivatization OptionalMandatoryOptional
Sample Throughput HighMediumHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point and may require optimization for specific sample matrices and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of amino acids.[1][2][3] For this compound, a direct analysis approach without derivatization can be employed, simplifying sample preparation.[4]

Sample Preparation:

  • Plasma or serum samples are deproteinized by adding three volumes of methanol, followed by vortexing and centrifugation at 14,000 x g for 10 minutes.[5]

  • The supernatant is filtered through a 0.22 µm filter.[5]

  • For calibration standards, a stock solution of this compound is prepared in a suitable solvent and serially diluted to the desired concentrations.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.[5]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion and a specific product ion for this compound would be determined by initial infusion experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for amino acid analysis, but it necessitates derivatization to increase the volatility of the analyte.[6]

Sample Preparation and Derivatization:

  • An aqueous sample containing this compound is dried under a stream of nitrogen.

  • The dried residue is derivatized using a two-step process:

    • Esterification: React with isopropanol and acetyl chloride at 110°C for 1 hour to esterify the carboxyl group.

    • Acylation: Follow with trifluoroacetic anhydride (TFAA) at 60°C for 30 minutes to derivatize the amino group.

  • The derivatized sample is then reconstituted in a solvent suitable for GC injection, such as ethyl acetate.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80°C (hold for 2 minutes), ramp at 10°C/min to 280°C (hold for 5 minutes).[5]

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized this compound to enhance sensitivity and selectivity.

Capillary Electrophoresis (CE)

CE offers a high-efficiency separation mechanism for charged species like amino acids and can be a cost-effective alternative to LC-MS and GC-MS.[7][8] A method similar to that used for 10-hydroxy-2-decenoic acid could be adapted.[9]

Sample Preparation:

  • Samples are diluted with the background electrolyte (BGE).

  • Filtration through a 0.22 µm syringe filter is performed to remove particulates.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): A buffer system appropriate for the separation of amino acids, for instance, a low pH buffer to ensure all amino acids are positively charged.[8] A 2 M lactic acid solution has been used for free amino acid analysis.[9]

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Capacitively Coupled Contactless Conductivity Detection (C⁴D) is a suitable universal detection method for underivatized amino acids.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical approach to selecting the most suitable analytical method.

Experimental_Workflow cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow cluster_CE CE Workflow LCMS_Start Sample LCMS_Prep Deproteinization & Filtration LCMS_Start->LCMS_Prep LCMS_Analysis LC-MS Analysis (C18, ESI+) LCMS_Prep->LCMS_Analysis LCMS_Data Data Acquisition (MRM) LCMS_Analysis->LCMS_Data GCMS_Start Sample GCMS_Deriv Derivatization (Esterification & Acylation) GCMS_Start->GCMS_Deriv GCMS_Analysis GC-MS Analysis (DB-5MS, EI) GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition (SIM) GCMS_Analysis->GCMS_Data CE_Start Sample CE_Prep Dilution & Filtration CE_Start->CE_Prep CE_Analysis CE Analysis (Fused-Silica, C4D) CE_Prep->CE_Analysis CE_Data Data Acquisition CE_Analysis->CE_Data

Fig. 1: Experimental workflows for the analysis of this compound.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to analyze This compound Sensitivity Highest Sensitivity Required? Start->Sensitivity Derivatization Avoid Derivatization? Sensitivity->Derivatization No LCMS LC-MS Sensitivity->LCMS Yes Cost Lowest Cost? Derivatization->Cost No Derivatization->LCMS Yes GCMS GC-MS Cost->GCMS No CE Capillary Electrophoresis Cost->CE Yes

Fig. 2: Logical workflow for selecting an analytical method.

References

A Comparative Study of 10-Amino-4-decenoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the comparative study of the isomers of 10-Amino-4-decenoic acid. Given the limited direct literature on this specific compound, this document outlines proposed methodologies for synthesis, characterization, and biological evaluation based on established principles for similar unsaturated amino acids.

Introduction

This compound is an unsaturated amino acid with potential applications in drug development and protein engineering. Its structure, featuring a C10 backbone, a terminal amino group, and a double bond at the C4 position, allows for several isomers: geometric isomers (cis/trans or Z/E) at the double bond and enantiomers (R/S) at the chiral center (C10, assuming the amino group is at a chiral center, which would be the case in a biological context, though the name implies it is at C10). These isomeric differences can lead to significant variations in physicochemical properties and biological activity. This guide details a proposed comparative study to elucidate these differences.

Unsaturated amino acids are known to exhibit diverse biological activities. For instance, studies on halogenated olefinic amino acids have shown that cis and trans isomers can have markedly different toxicities towards microorganisms like E. coli.[1] Similarly, the stereochemistry of amino acids is fundamental to their role in biological systems, dictating their incorporation into proteins and their interaction with enzymes and receptors.[2]

Proposed Synthesis of this compound Isomers

A plausible synthetic route for the isomers of this compound can be adapted from established methods for amino acid and unsaturated carboxylic acid synthesis.[2][3][4] The following workflow outlines a potential strategy.

G cluster_start Starting Materials cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis and Decarboxylation cluster_protection Amine Protection cluster_separation Isomer Separation cluster_final Final Products 1_bromobut_2_ene 1-bromo-2-but-ene (cis and trans isomers) alkylation Alkylation Reaction (NaOEt, EtOH) 1_bromobut_2_ene->alkylation diethyl_acetamidomalonate Diethyl acetamidomalonate diethyl_acetamidomalonate->alkylation hydrolysis Acid Hydrolysis (HCl, heat) alkylation->hydrolysis Intermediate protection Boc Protection (Boc)2O hydrolysis->protection Racemic amino acid mixture separation Chromatographic Separation (e.g., HPLC) protection->separation Protected racemic mixture cis_isomer cis-10-(Boc-amino)-4-decenoic acid separation->cis_isomer trans_isomer trans-10-(Boc-amino)-4-decenoic acid separation->trans_isomer

Caption: Proposed synthetic workflow for cis and trans isomers of this compound.

Further chiral resolution of the racemic mixtures of the cis and trans isomers would be necessary to obtain the individual R and S enantiomers. This can be achieved through enzymatic resolution or chiral chromatography.

Physicochemical Characterization

A thorough characterization of each isomer is crucial. The following table outlines the key parameters to be determined.

ParameterMethodExpected Differences Between Isomers
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Identical for all isomers
NMR Spectroscopy 1H and 13C NMRDifferent chemical shifts and coupling constants for cis and trans isomers.
FT-IR Spectroscopy Fourier-Transform Infrared SpectroscopyMinor differences in the fingerprint region.
Melting Point Differential Scanning Calorimetry (DSC)Likely to differ between all isomers.
Solubility Standard solubility assaysMay vary based on crystal packing and polarity.
Chromatographic Retention HPLC/GCDifferent retention times, especially on chiral columns.[5][6][7]
Optical Rotation PolarimetryEqual and opposite for R and S enantiomers; zero for cis/trans racemates.

Comparative Biological Activity

The biological activity of each isomer should be assessed in relevant in vitro and in cell-based assays. The choice of assays will depend on the therapeutic area of interest. Based on the known roles of amino acids, initial studies could focus on antimicrobial activity and effects on cell signaling.[1][2]

Antimicrobial Activity
AssayOrganism(s)Metric
Minimum Inhibitory Concentration (MIC) E. coli, S. aureus, C. albicansLowest concentration that inhibits visible growth.[1]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E. coli, S. aureus, C. albicansLowest concentration that kills 99.9% of the initial inoculum.
Cytotoxicity Assay
AssayCell Line(s)Metric
MTT or MTS Assay HEK293, HepG2IC50 (concentration that inhibits 50% of cell viability).
Signaling Pathway Modulation (Hypothetical)

Given that amino acids can act as signaling molecules, a hypothetical pathway for investigation is presented below.[2] This could involve assessing the impact of the isomers on a kinase cascade, for example.

G Isomer 10-Amino-4-decenoic acid Isomer Receptor Cell Surface Receptor Isomer->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by this compound isomers.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following provides an overview of key methodologies.

Isomer Separation and Identification by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying isomers.[5][6][8]

G Sample Isomer Mixture HPLC HPLC Separation (C18 or Chiral Column) Sample->HPLC Isomer1 Separated Isomer 1 HPLC->Isomer1 Isomer2 Separated Isomer 2 HPLC->Isomer2 MS Mass Spectrometry (e.g., ESI-Q-TOF) MS_Isomer1 MS Spectrum of Isomer 1 MS->MS_Isomer1 MS_Isomer2 MS Spectrum of Isomer 2 MS->MS_Isomer2 DataAnalysis Data Analysis Isomer1->MS Elutes at time t1 Isomer2->MS Elutes at time t2 MS_Isomer1->DataAnalysis MS_Isomer2->DataAnalysis

Caption: Experimental workflow for LC-MS analysis of isomers.

Protocol:

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC Separation: Inject the sample onto an HPLC system equipped with a C18 column for separating cis/trans isomers or a chiral column for enantiomers. A typical gradient could be from 5% to 95% acetonitrile in water with 0.1% formic acid over 30 minutes.[5][6]

  • MS Detection: Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source. Acquire data in positive ion mode, collecting full scan MS and tandem MS (MS/MS) data.

  • Data Analysis: Identify isomers based on their retention times. Confirm molecular weight and fragmentation patterns from the MS and MS/MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve approximately 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

  • Analyze the chemical shifts, coupling constants (especially for the vinyl protons to determine cis/trans geometry), and integration to confirm the structure of each isomer.

Conclusion

A systematic comparative study of the isomers of this compound is essential to unlock their full potential in research and development. This guide provides a comprehensive roadmap for their synthesis, characterization, and biological evaluation. The proposed experimental protocols are based on well-established methodologies for analogous compounds. The data generated from such a study will be invaluable for understanding the structure-activity relationships of this novel class of unsaturated amino acids and for guiding future applications.

References

Confirming the Target Engagement of 10-Amino-4-decenoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the target engagement of the novel compound 10-Amino-4-decenoic acid, with a putative inhibitory action on γ-aminobutyric acid aminotransferase (GABA-T). The performance of this compound is hypothetically compared against established GABA-T inhibitors, namely Vigabatrin, Phenelzine, and Gabaculine. This document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its metabolism is predominantly regulated by the enzyme GABA aminotransferase (GABA-T). Inhibition of GABA-T leads to increased synaptic GABA concentrations, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[1] this compound is a novel compound structurally analogous to GABA, suggesting its potential as a GABA-T inhibitor. This guide details the experimental procedures to validate its target engagement and compares its potential efficacy against well-characterized inhibitors.

Comparative Analysis of GABA-T Inhibitors

A direct comparison of the inhibitory potential of this compound against known GABA-T inhibitors is crucial for its evaluation. The following table summarizes the key performance indicators for Vigabatrin, Phenelzine, and Gabaculine, and provides a template for situating the experimental data for this compound.

Compound Mechanism of Action Inhibition Constant (Ki) In Vivo Efficacy (Rodent Model) Reported Side Effects
This compound Hypothesized: Irreversible InhibitorTo be determinedTo be determinedTo be determined
Vigabatrin Irreversible inhibitor of GABA-T.[1]~26 mM (for P. fluorescens GABA-T)[2][3]Increases brain GABA levels by 2-3 times baseline.[4] Effective in controlling partial seizures.[4]Visual field defects, drowsiness, dizziness.
Phenelzine Irreversible non-selective MAO inhibitor; its metabolite, PEH, inhibits GABA-T.[1]Not availableSignificantly elevates brain GABA levels.[5][6]Dizziness, headache, dry mouth, weight gain.
Gabaculine Irreversible inhibitor of GABA-T.[7]2.9 µM[7]Potent anticonvulsant effect.[8] Elevates GABA concentrations in the mouse brain by over 500%.[7]Highly toxic, not suitable for therapeutic use.[8][9]

Experimental Protocols

To confirm the target engagement and downstream effects of this compound, a multi-tiered experimental approach is recommended, encompassing biochemical assays, cellular target engagement, and in vivo physiological measurements.

Biochemical GABA-T Inhibition Assay

This assay directly measures the enzymatic activity of GABA-T in the presence of the inhibitor.

Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of this compound on GABA-T.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human GABA-T is expressed and purified.

    • A reaction mixture is prepared containing potassium pyrophosphate buffer (pH 8.6), α-ketoglutarate, and β-mercaptoethanol.[10]

  • Inhibition Assay:

    • Varying concentrations of this compound are pre-incubated with GABA-T.

    • The enzymatic reaction is initiated by the addition of GABA.

    • The reaction progress is monitored spectrophotometrically by measuring the reduction of NADP+ to NADPH at 340 nm, which is coupled to the conversion of succinic semialdehyde (a product of the GABA-T reaction) to succinate by succinic semialdehyde dehydrogenase (SSDH).[11]

  • Data Analysis:

    • Initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

    • Kinetic studies with varying substrate concentrations are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12]

Objective: To confirm that this compound directly binds to and stabilizes GABA-T in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • A suitable human cell line expressing GABA-T (e.g., neuroblastoma or glioblastoma cells) is cultured.

    • Cells are treated with either this compound or a vehicle control for a specified duration.

  • Thermal Challenge:

    • The treated cells are heated at a temperature gradient (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.[13]

  • Protein Extraction and Analysis:

    • Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.[12]

    • The amount of soluble GABA-T at each temperature is quantified using Western blotting or other protein detection methods.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble GABA-T as a function of temperature.

    • A shift in the melting curve to a higher temperature in the drug-treated group compared to the control group indicates target engagement.[14]

In Vivo Microdialysis for GABA Measurement

This technique allows for the direct measurement of extracellular GABA levels in the brains of living animals, providing evidence of the functional consequence of GABA-T inhibition.[15]

Objective: To determine if administration of this compound leads to an increase in extracellular GABA concentrations in the brain.

Methodology:

  • Animal Model and Probe Implantation:

    • A microdialysis probe is surgically implanted into a specific brain region of a rodent model (e.g., striatum or hippocampus).

  • Microdialysis Procedure:

    • The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

    • A baseline of extracellular GABA is established.

    • This compound is administered systemically (e.g., via intraperitoneal injection).

  • Sample Analysis:

    • The collected dialysate samples are analyzed for GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection.[16]

  • Data Analysis:

    • The percentage change in extracellular GABA levels from baseline after drug administration is calculated and compared to a vehicle-treated control group.

Electroencephalography (EEG) in Rodent Models of Epilepsy

EEG recordings can be used to assess the anticonvulsant effects of this compound in animal models of epilepsy.[17]

Objective: To evaluate the functional efficacy of this compound in suppressing seizure activity.

Methodology:

  • Animal Model of Epilepsy:

    • A rodent model of epilepsy is established (e.g., using chemical convulsants like pentylenetetrazol or kainic acid, or a genetic model).

  • EEG Electrode Implantation and Recording:

    • EEG electrodes are surgically implanted over the cortex of the animals.

    • Spontaneous or induced seizure activity is recorded to establish a baseline.

  • Drug Administration and EEG Monitoring:

    • Animals are treated with this compound or a vehicle control.

    • Continuous EEG monitoring is performed to assess changes in seizure frequency and duration.[18]

  • Data Analysis:

    • The EEG recordings are analyzed to quantify seizure parameters (e.g., number of seizures, seizure duration, spike-wave discharge frequency).

    • The anticonvulsant effect of this compound is determined by comparing the seizure parameters before and after treatment and against the control group.

Visualizations

Signaling Pathway

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GABA_T_pre GABA-T GABA->GABA_T_pre GABA_synapse GABA GABA->GABA_synapse Release SSA_pre Succinic Semialdehyde GABA_T_pre->SSA_pre GABA_R GABA Receptor GABA_synapse->GABA_R Binding GABA_astro GABA GABA_synapse->GABA_astro Uptake Inhibition Neuronal Inhibition GABA_R->Inhibition Activation GABA_T_astro GABA-T GABA_astro->GABA_T_astro SSA_astro Succinic Semialdehyde GABA_T_astro->SSA_astro Inhibitor This compound (or other inhibitors) Inhibitor->GABA_T_pre Inhibitor->GABA_T_astro

Caption: GABA metabolism and the inhibitory action of GABA-T inhibitors.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start cell_culture 1. Cell Culture (GABA-T expressing cells) start->cell_culture treatment 2. Treatment (Vehicle vs. This compound) cell_culture->treatment heat_shock 3. Heat Shock (Temperature Gradient) treatment->heat_shock lysis 4. Cell Lysis (Freeze-thaw cycles) heat_shock->lysis centrifugation 5. Centrifugation (Separate soluble & aggregated proteins) lysis->centrifugation analysis 6. Protein Analysis (Western Blot for GABA-T) centrifugation->analysis data_analysis 7. Data Analysis (Generate melting curves) analysis->data_analysis end End data_analysis->end

Caption: Workflow for confirming target engagement using CETSA.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow start Start probe_implantation 1. Probe Implantation (Rodent brain) start->probe_implantation baseline 2. Baseline Collection (Collect dialysate) probe_implantation->baseline drug_admin 3. Drug Administration (this compound) baseline->drug_admin sample_collection 4. Post-treatment Collection (Collect dialysate at intervals) drug_admin->sample_collection hplc 5. HPLC Analysis (Quantify GABA levels) sample_collection->hplc data_analysis 6. Data Analysis (Compare GABA levels to baseline) hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo measurement of extracellular GABA.

References

A Hypothetical Validation Guide for 10-Amino-4-decenoic Acid as a Novel Biomarker in Metabolic Stress-Induced Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a hypothetical validation framework for 10-Amino-4-decenoic acid as a biomarker for a fictional condition, Metabolic Stress-Induced Cardiomyopathy (MSIC). To date, no published studies have validated this compound as a clinical biomarker. This guide is intended for illustrative purposes to demonstrate a potential validation pathway based on established principles of biomarker development.

Introduction

Metabolic Stress-Induced Cardiomyopathy (MSIC) is a hypothetical condition characterized by progressive cardiac dysfunction arising from chronic metabolic dysregulation. The identification of sensitive and specific biomarkers for early detection and monitoring of MSIC is a critical unmet need. This compound, an unsaturated amino fatty acid, has been identified as a potential biomarker candidate due to its putative role in cellular energy homeostasis and stress response pathways.

This guide provides a comprehensive overview of a hypothetical validation process for this compound as a diagnostic and prognostic biomarker for MSIC. It includes detailed experimental protocols, comparative performance data, and a proposed signaling pathway. The validation of a clinical biomarker is a rigorous, multi-stage process that includes analytical and clinical validation to ensure its accuracy, reliability, and clinical utility.[1]

Analytical Validation: Assay Performance

The first step in biomarker validation is to establish a reliable method for its quantification in biological samples.[1] Here, we describe a hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay for the measurement of this compound in human plasma. The analytical performance of this assay was evaluated for precision, linearity, limits of detection and quantification, and recovery.

Table 1: Hypothetical Analytical Performance of the LC-MS/MS Assay for this compound

ParameterResultAcceptance Criteria
Precision (CV%)
Intra-assay2.8%≤ 15%
Inter-assay4.5%≤ 15%
Linearity (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal-to-Noise Ratio ≥ 10
Lower Limit of Detection (LLOD) 0.1 ng/mLSignal-to-Noise Ratio ≥ 3
Recovery 95.2%80-120%

Clinical Validation: Diagnostic Performance

Following analytical validation, the clinical performance of the biomarker must be assessed to determine its ability to distinguish between individuals with and without the disease. A hypothetical prospective-specimen-collection, retrospective-blinded-evaluation (PRoBE) design was employed, using plasma samples from a cohort of patients with clinically confirmed MSIC and a control group of healthy individuals.

Table 2: Hypothetical Diagnostic Performance of Plasma this compound in MSIC

ParameterValue95% Confidence Interval
Sensitivity 92.5%88.7% - 95.2%
Specificity 88.0%83.9% - 91.3%
Area Under the ROC Curve (AUC) 0.910.87 - 0.95
Positive Predictive Value (PPV) 89.3%85.1% - 92.6%
Negative Predictive Value (NPV) 91.5%87.5% - 94.4%

Comparative Analysis with Other Biomarkers

The clinical utility of a novel biomarker is best understood in the context of existing or alternative markers. Here, we compare the hypothetical performance of this compound with two other potential biomarkers for MSIC: "Metab-Factor X" (a hypothetical metabolic protein) and "Cardio-Stress Peptide Y" (a hypothetical cardiac stress marker).

Table 3: Hypothetical Performance Comparison of MSIC Biomarkers

BiomarkerSensitivitySpecificityAUCAssay Type
This compound 92.5%88.0%0.91LC-MS/MS
Metab-Factor X 85.0%82.5%0.84ELISA
Cardio-Stress Peptide Y 95.2%75.0%0.89Immunoassay

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma.

a. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC system.

  • Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Hypothetical transitions would be determined based on the parent and fragment ions of this compound and its internal standard.

Proposed Biological Pathway and Visualization

To understand the biological plausibility of this compound as a biomarker for MSIC, we propose a hypothetical signaling pathway. In this model, chronic metabolic stress leads to an upregulation of a novel synthase, "Amino Fatty Acid Synthase" (AFAS), which produces this compound. This molecule then acts as a signaling molecule, activating the mTOR pathway, which in turn promotes pathological cardiac hypertrophy and fibrosis, hallmarks of MSIC.

Hypothetical_Signaling_Pathway cluster_stress Metabolic Stress cluster_cell Cardiomyocyte Chronic Hyperglycemia Chronic Hyperglycemia AFAS Amino Fatty Acid Synthase (AFAS) Chronic Hyperglycemia->AFAS Upregulates Excess Free Fatty Acids Excess Free Fatty Acids Excess Free Fatty Acids->AFAS Upregulates 10-A-4-DA This compound AFAS->10-A-4-DA Synthesizes mTOR mTOR Pathway Activation 10-A-4-DA->mTOR Activates Hypertrophy Pathological Hypertrophy mTOR->Hypertrophy Promotes Fibrosis Fibrosis mTOR->Fibrosis Promotes

Caption: Hypothetical signaling pathway in MSIC.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_validation Validation Patient_Cohort Patient Cohort (MSIC & Healthy Controls) Plasma_Isolation Plasma Isolation Patient_Cohort->Plasma_Isolation Extraction Protein Precipitation & Extraction Plasma_Isolation->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analytical_Val Analytical Validation LCMS->Analytical_Val Clinical_Val Clinical Validation (ROC Analysis) LCMS->Clinical_Val

References

A Comparative Guide to the Biosynthesis of 10-Hydroxy-2-decenoic Acid (10-HDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different biosynthetic strategies for the production of 10-hydroxy-2-decenoic acid (10-HDA), a significant bioactive fatty acid found in royal jelly. 10-HDA exhibits a range of physiological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects, making it a compound of high interest for therapeutic applications.[1] This document summarizes quantitative data from various studies, details experimental methodologies, and visualizes the biosynthetic pathways and workflows to aid in the selection and optimization of production methods.

Quantitative Data Summary

The following table summarizes the key performance metrics of different biosynthetic approaches for 10-HDA production.

MethodSubstrateKey Enzymes/SystemsProduct Titer (mg/L)Conversion Rate (%)Reference
Two-Step Whole-Cell Catalysis Decanoic AcidStep 1: Engineered E. coli with modified β-oxidation pathway (overexpressed fadD, fadE, ydiI; knocked out fadR, fadB, fadJ).Step 2: P450 terminal hydroxylase (CYP153A33-CPRBM3).217Not explicitly stated for the overall process. The conversion of trans-2-decenoic acid in the first step reached 93.1 ± 1.3%.[2][Li et al. (2022) as cited in multiple sources][1][2][3]
One-Step Whole-Cell Catalysis Decanoic AcidEngineered strains co-expressing the enzymes for both the conversion of decanoic acid to trans-2-decenoic acid and the subsequent hydroxylation.Up to 0.94 g/L (940 mg/L) with replenishment flow-addition.Not explicitly stated.[Mentioned as an improvement over the two-step method][1][3]
Improved Two-Step Biosynthesis Decanoic AcidStep 1: Engineered E. coli with transporter overexpression and permeation technology.Step 2: P450 enzyme (CYP153A33/M228L-CPRBM3) coupled with a cofactor regeneration system (glucose dehydrogenase - GDH).Not explicitly stated as a final titer.93.1 ± 1.3% for the conversion of decanoic acid to trans-2-decenoic acid.[2][ACS Omega, 2022][2]

Experimental Protocols

Two-Step Whole-Cell Catalysis for 10-HDA Production

This method separates the conversion of decanoic acid to trans-2-decenoic acid and the subsequent hydroxylation into two distinct steps.

Step 1: Conversion of Decanoic Acid to trans-2-decenoic acid

  • Microorganism: Engineered Escherichia coli with a modified β-oxidation pathway. This typically involves the overexpression of fadD, fadE, and ydiI genes and the knockout of fadR, fadB, and fadJ to prevent the degradation of the fatty acid intermediate.[3]

  • Culture Conditions: Recombinant E. coli cells are cultured under appropriate conditions to express the necessary enzymes.

  • Reaction: The cultured cells are used as whole-cell catalysts. Decanoic acid is added to the cell suspension. The reaction proceeds, converting decanoic acid to trans-2-decenoic acid.

  • Product Separation: After the reaction, the supernatant containing the trans-2-decenoic acid is collected by centrifugation for use in the next step.[2]

Step 2: Hydroxylation of trans-2-decenoic acid to 10-HDA

  • Biocatalyst: A separate batch of engineered E. coli expressing a P450 terminal hydroxylase, such as CYP153A33-CPRBM3.[3]

  • Reaction: The supernatant from Step 1, containing trans-2-decenoic acid, is added to the whole-cell catalyst suspension from this step. The P450 enzyme catalyzes the terminal hydroxylation of trans-2-decenoic acid to produce 10-HDA.

  • Extraction and Analysis: The final product, 10-HDA, can be extracted and quantified using methods like gas chromatography (GC) after derivatization.[3]

Improved Two-Step Biosynthesis with Cofactor Regeneration

This enhanced method focuses on improving the efficiency of the hydroxylation step by regenerating the necessary cofactor NAD(P)H.

  • Step 1: Similar to the standard two-step method, with potential improvements such as transporter overexpression and cell permeation using agents like Triton X-100 and Tween-80 to increase the extracellular concentration of trans-2-decenoic acid.[2]

  • Step 2:

    • Biocatalyst: Engineered E. coli co-expressing the P450 enzyme (e.g., CYP153A33/M228L-CPRBM3) and glucose dehydrogenase (GDH) from Bacillus subtilis.[2]

    • Cofactor Regeneration: GDH regenerates the NAD(P)H required for the P450 enzyme's catalytic activity, using glucose as a substrate. This increases the efficiency of the conversion of trans-2-decenoic acid to 10-HDA.[2]

    • Simplified Workflow: The reaction solution from the first step can be directly used in the second step without the need for cell lysis, simplifying the overall process.[2]

Visualizations

Biosynthesis_of_10_HDA cluster_step1 Step 1: Conversion to trans-2-decenoic acid cluster_step2 Step 2: Hydroxylation to 10-HDA Decanoic_Acid Decanoic Acid Engineered_Ecoli_1 Engineered E. coli (fadD, fadE, ydiI overexpression; fadR, fadB, fadJ knockout) Decanoic_Acid->Engineered_Ecoli_1 t2DA trans-2-decenoic acid Engineered_Ecoli_1->t2DA Engineered_Ecoli_2 Engineered E. coli (P450 hydroxylase expression) t2DA->Engineered_Ecoli_2 HDA 10-Hydroxy-2-decenoic acid (10-HDA) Engineered_Ecoli_2->HDA

Caption: Workflow for the two-step whole-cell catalytic biosynthesis of 10-HDA.

Cofactor_Regeneration cluster_main_reaction Main Reaction cluster_cofactor_cycle Cofactor Regeneration Cycle t2DA trans-2-decenoic acid P450 P450 Enzyme (CYP153A33/M228L-CPRBM3) t2DA->P450 HDA 10-HDA P450->HDA NADP NAD(P)+ P450->NADP NADPH NAD(P)H NADPH->P450 provides reducing power NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: P450-catalyzed hydroxylation with a coupled cofactor regeneration system.

References

A Researcher's Guide to Assessing the Biological Specificity of Novel Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

An Illustrative Comparison Using Decanoic Acid and Related Medium-Chain Fatty Acids

For researchers, scientists, and drug development professionals, determining the target specificity of a novel bioactive compound is a critical step in validating its therapeutic potential and identifying potential off-target effects. While information on the specific biological actions of 10-Amino-4-decenoic acid is currently limited in published literature[1], the principles of assessing molecular specificity can be effectively demonstrated using structurally related and well-characterized medium-chain fatty acids (MCFAs). This guide provides a framework for such an assessment, using decanoic acid (C10:0) and 10-hydroxy-2-decenoic acid (10-HDA) as primary examples and comparing their activities with other fatty acids like pentadecanoic acid (C15:0)[2][3].

This guide outlines key experimental approaches, presents comparative data in a structured format, and illustrates the underlying workflows and signaling pathways involved.

Comparative Biological Activities of Medium-Chain Fatty Acids

MCFAs exhibit a wide range of biological effects, from anti-inflammatory and anti-cancer to neuroprotective activities.[2][4][5][6][7] A key challenge is to determine whether these effects are mediated by a single, specific molecular target or through broader, less specific mechanisms, such as alterations in cell metabolism or membrane fluidity.[8][9] The following table summarizes a selection of reported biological effects for different fatty acids, providing a basis for a comparative specificity analysis.

CompoundSystem/ModelObserved Biological EffectConcentrationReference
Decanoic Acid (C10:0) U87MG Glioblastoma CellsStimulates fatty acid synthesis; alters amino acid metabolism.Not Specified[9]
DictyosteliumInduces autophagy, likely via mTORC1 inhibition.Not Specified[4]
Neuroblastoma Cell LinesReduces oxidative stress; upregulates catalase activity.10 µM[5]
Preclinical ModelsDirect inhibition of excitatory neurotransmission.Not Specified[7]
10-Hydroxy-2-decenoic Acid (10-HDA) Human Hepatoma (HepG2) CellsCytotoxic; induces apoptosis and necrosis.CC50: 59.6 µg/mL[6]
Rheumatoid Arthritis Synovial FibroblastsInhibits MMP-1 and MMP-3 release via p38/JNK pathways.0.5 - 2 mM[10]
Ovariectomized RatsMay have bone-sparing effects by inhibiting osteoclastogenesis.Not Specified[11]
Pentadecanoic Acid (C15:0) Human Cell-Based AssaysBroad anti-inflammatory, anti-fibrotic, and anti-cancer activities.17 µM (Optimal)[2][3]
Human Cell-Based AssaysActivates AMPK and inhibits mTOR signaling pathways.Not Specified[2][3]

Key Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a compound like this compound, a multi-step approach is required, progressing from broad functional screens to direct target-binding assays.

General Workflow for Specificity Profiling

The process begins with identifying the primary biological activity and progressively narrows the focus to specific molecular interactions and potential off-targets. Most small molecule drugs are known to interact with multiple targets, which can lead to unforeseen toxicities or provide opportunities for drug repurposing.[12]

G cluster_0 Phase 1: Discovery & Primary Validation cluster_1 Phase 2: Specificity & Selectivity Testing cluster_2 Phase 3: Off-Target Profiling pheno_screen Phenotypic Screening (e.g., Cell Viability, Cytokine Release) target_id Target Identification (e.g., Affinity Chromatography, Genetic Screens) pheno_screen->target_id primary_assay Primary Functional Assay (e.g., Enzyme Activity, Reporter Gene) target_id->primary_assay comp_bind Competitive Binding Assay (Determine Ki for primary target) primary_assay->comp_bind ortho_assay Orthogonal Functional Assay (Confirm mechanism via different method) comp_bind->ortho_assay struct_analogs Structure-Activity Relationship (SAR) (Test structurally similar analogs) ortho_assay->struct_analogs in_silico In Silico Prediction (Computational screening against target databases) struct_analogs->in_silico Proceed if specific panel_screen Broad Off-Target Panel Screening (e.g., CEREP, Kinase Panels) in_silico->panel_screen cell_microarray Cell Microarray Screening (Test against overexpressed human proteins) panel_screen->cell_microarray

Caption: Workflow for assessing the biological specificity of a novel compound.

Detailed Protocol: Competitive Radioligand Binding Assay

Competitive binding assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor or enzyme.[13] They measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a labeled ligand (often radioactive) from its target.[13][14] The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Objective: To determine the binding affinity (Ki) of an unlabeled test compound for a specific target protein.

Materials:

  • Target Protein: Purified receptor or enzyme preparation (e.g., membrane fraction).

  • Radioligand: A high-affinity, target-specific ligand labeled with ³H or ¹²⁵I.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: Buffer optimized for target stability and binding.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound. A typical concentration range spans from 10⁻¹² M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the target protein preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Control Wells:

    • Total Binding: Contains target, radioligand, and vehicle (no competitor).

    • Non-Specific Binding (NSB): Contains target, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound ligand-receptor complexes (retained on the filter) from the unbound ligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathway a compound modulates is essential for interpreting its biological effects. Decanoic acid, for example, has been shown to induce autophagy, a cellular recycling process, by inhibiting the mTORC1 signaling pathway.[4] Specificity is demonstrated when the compound affects a particular node in the pathway without broadly disrupting other cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits DecanoicAcid Decanoic Acid DecanoicAcid->mTORC1 Inhibits Autophagy Autophagy Induction ULK1->Autophagy Initiates

Caption: Inhibition of the mTORC1 pathway by Decanoic Acid to induce autophagy.

Conclusion

While direct experimental data on this compound remains to be established, the methodologies outlined in this guide provide a robust framework for its future investigation. By employing a systematic approach that includes broad phenotypic screening, specific binding assays, and comprehensive off-target profiling[15][16], researchers can build a detailed understanding of its biological specificity. Comparing its activity profile with related compounds, such as decanoic acid and 10-HDA, will be crucial in elucidating its unique mechanism of action and evaluating its potential as a specific and effective therapeutic agent. The use of both in vitro assays and in silico predictive models will be essential to de-risk development and accelerate its path from discovery to clinical application.[17]

References

comparative analysis of 10-Amino-4-decenoic acid from different synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to 10-Amino-4-decenoic Acid

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for two hypothetical synthetic routes to this compound. These values are estimated based on reported yields and purities for analogous reactions.

MetricRoute 1: From a Dienoic Acid via Azide Chemistry Route 2: From a Hydroxy-decenoic Acid via Mitsunobu Reaction
Overall Yield 30-40% (estimated)40-50% (estimated)
Purity >95% after chromatography>95% after chromatography
Number of Steps 43
Key Reagents Deca-4,9-dienoic acid, NBS, NaN₃, PPh₃10-Hydroxy-4-decenoic acid, DIAD, DPPA, PPh₃
Scalability ModerateGood
Safety Concerns Use of sodium azide (highly toxic and explosive)Use of diethyl azodicarboxylate (DIAD) and diphenylphosphoryl azide (DPPA)

Experimental Protocols

Route 1: Synthesis from a Dienoic Acid via Azide Chemistry

This proposed route adapts known methods of introducing an amino group to an unsaturated fatty acid backbone. The synthesis commences with a commercially available or readily synthesized dienoic acid.

Step 1: Halogenation of Deca-4,9-dienoic acid

  • Dissolve deca-4,9-dienoic acid in a suitable solvent such as dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) to the solution in the presence of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, and extract the product. Purify the resulting bromo-decenoic acid by column chromatography.

Step 2: Azide Formation

  • Dissolve the bromo-decenoic acid in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) to the solution and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction and extract the azido-decenoic acid.

Step 3: Reduction of the Azide

  • Dissolve the azido-decenoic acid in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (PPh₃) and stir the reaction at room temperature.

  • Monitor the reaction for the evolution of nitrogen gas and the formation of the amine.

  • Upon completion, purify the crude this compound by column chromatography or crystallization.

Step 4: Deprotection (if necessary)

  • If a protecting group was used for the carboxylic acid, deprotect it under appropriate conditions (e.g., acid or base hydrolysis).

Route 2: Synthesis from a Hydroxy-decenoic Acid via Mitsunobu Reaction

This route offers a potentially more efficient pathway starting from a hydroxy-functionalized decenoic acid, which may be accessible through biotechnological methods.

Step 1: Esterification of 10-Hydroxy-4-decenoic acid (Protection)

  • Protect the carboxylic acid group of 10-hydroxy-4-decenoic acid as a methyl or ethyl ester to prevent side reactions. This can be achieved using standard Fischer esterification conditions (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).

Step 2: Mitsunobu Reaction for Azide Introduction

  • Dissolve the protected 10-hydroxy-4-decenoic acid ester in a suitable solvent like THF.

  • Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) to the solution at 0°C.

  • Add diphenylphosphoryl azide (DPPA) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Purify the resulting azido-decenoic acid ester by column chromatography.

Step 3: Reduction of the Azide and Deprotection

  • Reduce the azide to the corresponding amine using a standard method such as hydrogenation with a palladium catalyst (Pd/C) or the Staudinger reaction (PPh₃, H₂O).

  • Saponify the ester group using a base (e.g., LiOH or NaOH) to yield the final this compound.

  • Purify the final product by crystallization or ion-exchange chromatography.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route1 A Deca-4,9-dienoic acid B 10-Bromo-4-decenoic acid A->B NBS, AIBN C 10-Azido-4-decenoic acid B->C NaN₃ D This compound C->D PPh₃, H₂O

Caption: Synthetic pathway for Route 1.

Route2 A 10-Hydroxy-4-decenoic acid B Methyl 10-hydroxy-4-decenoate A->B MeOH, H₂SO₄ C Methyl 10-azido-4-decenoate B->C PPh₃, DIAD, DPPA D This compound C->D 1. H₂, Pd/C 2. LiOH, H₂O

Caption: Synthetic pathway for Route 2.

Comparative Workflow Diagram

The following diagram outlines the logical workflow for selecting a synthetic route based on key experimental considerations.

Workflow Start Select Synthetic Route for This compound Decision1 Availability of Starting Material? Start->Decision1 Route1 Route 1: From Dienoic Acid Decision1->Route1 Deca-4,9-dienoic acid Route2 Route 2: From Hydroxy Acid Decision1->Route2 10-Hydroxy-4-decenoic acid Decision2 Tolerance for Azide Reagents? Route1->Decision2 Route2->Decision2 ConsiderSafety Implement Strict Safety Protocols Decision2->ConsiderSafety Yes Proceed Proceed with Synthesis Decision2->Proceed No (Alternative Route) ConsiderSafety->Proceed

Caption: Decision workflow for synthetic route selection.

validation of a 10-Amino-4-decenoic acid-based therapeutic approach

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Decanoic Acid-Based Therapeutic Approach

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a therapeutic approach centered on decanoic acid and its derivatives, such as 10-hydroxy-2-decenoic acid (10-HDA). While the initial query specified 10-Amino-4-decenoic acid, the available scientific literature predominantly focuses on the therapeutic properties of decanoic acid and 10-HDA. This document will, therefore, compare the mechanisms and potential of this decanoic acid-based strategy against established and alternative therapies for various conditions, supported by experimental data.

Introduction to Decanoic Acid and its Derivatives as Therapeutic Agents

Decanoic acid, a medium-chain fatty acid, and its hydroxylated derivative, 10-HDA, a key component of royal jelly, have garnered significant interest for their diverse biological activities.[1][2] Research suggests their potential in managing a range of diseases, including neurodegenerative disorders, epilepsy, cancer, and inflammatory conditions.[3][4][5][6] Their mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.

Comparative Analysis of Therapeutic Approaches

This section compares the decanoic acid-based approach with current therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS), epilepsy, and cancer.

Amyotrophic Lateral Sclerosis (ALS)

Decanoic Acid-Based Approach:

Recent studies have explored the potential of decane derivatives in mitigating the aggregation of superoxide dismutase 1 (SOD1), a key pathological feature of some forms of ALS.[7] A decanetriol derivative, structurally related to decanoic acid, has been shown to bind to hSOD1, reducing its aggregation propensity.[7]

Alternative Therapeutic Approaches for ALS:

Currently, FDA-approved treatments for ALS include:

  • Riluzole: A glutamate-release inhibitor.[7]

  • Edaravone: A free radical scavenger.[7]

  • Sodium phenylbutyrate/taurursodiol: Addresses endoplasmic reticulum stress.[7]

  • Tofersen: An antisense oligonucleotide for patients with SOD1 mutations.[7]

Data Presentation: Comparison of Therapeutic Approaches for ALS

Therapeutic ApproachMechanism of ActionKey Experimental FindingsReference
Decane Derivative (A17) Binds to hSOD1, inhibiting aggregation.Demonstrates strong binding affinity to hSOD1 with a dissociation constant (Kd) of 32.40 ± 0.65 nM. Reduces the aggregation of the hSOD1-A4V mutant.[7]
Riluzole Glutamate inhibitor.Extends survival in some ALS patients.[7]
Edaravone Free radical scavenger.Slows functional decline in a subset of ALS patients.[7]
Tofersen Antisense oligonucleotide targeting SOD1 mRNA.Reduces SOD1 protein levels in patients with SOD1 mutations.[7]
Epilepsy

Decanoic Acid-Based Approach:

Decanoic acid, a major component of the medium-chain triglyceride (MCT) ketogenic diet, is believed to contribute to the diet's anti-seizure effects.[2][8] It has been shown to directly inhibit excitatory neurotransmission.[2] Furthermore, decanoic acid can reduce the activity of the mTORC1 signaling pathway, which is often hyperactivated in epilepsy-related disorders like Tuberous Sclerosis Complex.[3][8]

Alternative Therapeutic Approaches for Epilepsy:

A wide range of anti-epileptic drugs (AEDs) with various mechanisms are available, including:

  • Sodium channel blockers (e.g., carbamazepine, phenytoin)

  • GABA receptor agonists (e.g., benzodiazepines, barbiturates)

  • Calcium channel blockers (e.g., ethosuximide)

  • mTOR inhibitors (e.g., everolimus) for specific conditions like Tuberous Sclerosis Complex.[3]

Data Presentation: Comparison of Therapeutic Approaches for Epilepsy

Therapeutic ApproachMechanism of ActionKey Experimental FindingsReference
Decanoic Acid mTORC1 inhibition, direct inhibition of excitatory AMPA receptors.Reduces mTORC1 activity in rat hippocampus and human iPSC-derived astrocytes from TSC patients.[3][8]
Everolimus mTOR inhibitor.Approved for the treatment of seizures associated with Tuberous Sclerosis Complex.[3]
Traditional AEDs Various (e.g., ion channel modulation, GABAergic enhancement).Established efficacy in various seizure types.N/A
Cancer

10-Hydroxy-2-Decenoic Acid (10-HDA) Approach:

10-HDA has demonstrated anti-cancer effects, particularly against human hepatoma (HepG2) cells.[9] Its mechanism involves inducing apoptosis (programmed cell death) and necrosis.[9]

Alternative Therapeutic Approaches for Hepatocellular Carcinoma (HCC):

Standard treatments for HCC include:

  • Chemotherapy: (e.g., doxorubicin, cisplatin)

  • Targeted therapy: (e.g., sorafenib, lenvatinib)

  • Immunotherapy: (e.g., immune checkpoint inhibitors)

Data Presentation: Comparison of Therapeutic Approaches for HCC

Therapeutic ApproachMechanism of ActionKey Experimental FindingsReference
10-HDA Induces apoptosis and necrosis. Upregulates pro-apoptotic genes (caspase-3, BAX) and downregulates the anti-apoptotic gene Bcl-2.Reduces viability of HepG2 cells with a CC50 of 59.6 µg/mL. Significantly increases the percentage of apoptotic and necrotic cells.[9]
Doxorubicin DNA intercalation and inhibition of topoisomerase II.Standard chemotherapy for HCC, but associated with significant side effects.[9]

Experimental Protocols

hSOD1 Aggregation Assay
  • Objective: To assess the effect of a compound on the aggregation of human superoxide dismutase 1 (hSOD1).

  • Methodology: The assay is performed at 37°C with continuous shaking under reduced conditions. Thioflavin T (ThT) fluorescence is used to monitor fibril formation. Fluorescence values are normalized to the maximal ThT intensity of the control (SOD1-WT or SOD1-A4V). The assay is typically performed in triplicate.[7]

Microscale Thermophoresis (MST) Assay
  • Objective: To determine the binding affinity between a compound and a target protein.

  • Methodology: This technique measures the motion of molecules in a microscopic temperature gradient. Changes in this motion upon ligand binding are used to determine the dissociation constant (Kd).[7]

Cell Viability (MTT) Assay
  • Objective: To evaluate the effect of a compound on the viability of cells.

  • Methodology: Cells are treated with varying concentrations of the compound. After a specified incubation period, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[9]

Apoptosis Assay (Annexin-V)
  • Objective: To detect and quantify apoptosis in cells treated with a compound.

  • Methodology: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (like propidium iodide). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key pathways and workflows discussed in this guide.

SOD1_Aggregation_Inhibition SOD1_monomer hSOD1 Monomer Misfolded_SOD1 Misfolded hSOD1 SOD1_monomer->Misfolded_SOD1 Misfolding SOD1_aggregate hSOD1 Aggregate Misfolded_SOD1->SOD1_aggregate Aggregation Decane_derivative Decane Derivative (A17) Decane_derivative->Misfolded_SOD1 Inhibits mTORC1_Inhibition_Pathway cluster_input Inputs cluster_pathway Signaling Pathway Decanoic_Acid Decanoic Acid mTORC1 mTORC1 Decanoic_Acid->mTORC1 Inhibits p4E_BP1 p-4E-BP1 mTORC1->p4E_BP1 Phosphorylates Cell_Growth Cell Growth & Autophagy Inhibition p4E_BP1->Cell_Growth Promotes Apoptosis_Induction_Workflow Start Treat HepG2 cells with 10-HDA MTT MTT Assay (Cell Viability) Start->MTT AnnexinV Annexin-V Staining Start->AnnexinV Gene_Expression Real-time PCR (Bax, Bcl-2, Casp-3) Start->Gene_Expression Protein_Expression Western Blot (Apoptotic Proteins) Start->Protein_Expression Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Apoptosis_Quantification Quantification of Apoptosis Flow_Cytometry->Apoptosis_Quantification

References

Benchmarking 10-Amino-4-decenoic acid against Vigabatrin for GABA Transaminase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 10-Amino-4-decenoic acid and the established standard, Vigabatrin, as inhibitors of GABA transaminase (GABA-T). The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting relevant benchmarking studies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy.[1][2][3] GABA transaminase (GABA-T) is a key enzyme responsible for the degradation of GABA.[1] Inhibition of GABA-T increases GABA levels in the brain, a therapeutic strategy for controlling seizures.[4][5][6] Vigabatrin is a well-established, irreversible inhibitor of GABA-T used as an anticonvulsant.[2][4][6] This guide benchmarks the hypothetical compound this compound against Vigabatrin, focusing on in vitro enzyme inhibition and in vivo anticonvulsant efficacy.

Quantitative Data Summary

The following tables summarize the hypothetical comparative data between this compound and Vigabatrin.

Table 1: In Vitro GABA-T Inhibition

CompoundIC50 (µM)Mechanism of Inhibition
This compound75Competitive
Vigabatrin25Irreversible

Table 2: In Vivo Anticonvulsant Activity in Rodent Models

CompoundMaximal Electroshock (MES) ED50 (mg/kg)Pentylenetetrazol (PTZ) ED50 (mg/kg)
This compound150200
Vigabatrin5080

Experimental Protocols

In Vitro GABA Transaminase (GABA-T) Activity Assay

This protocol is based on a coupled-enzyme assay that measures the product of the GABA-T reaction.

Materials:

  • Recombinant human GABA-T

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Glutamate dehydrogenase (GDH)

  • NADP+

  • Test compounds (this compound, Vigabatrin)

  • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADP+, GDH, and varying concentrations of the test compound or vehicle control.

  • Add recombinant human GABA-T to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding GABA and α-ketoglutarate to each well.

  • Immediately measure the increase in absorbance at 340 nm (corresponding to the formation of NADPH) at regular intervals for 30 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anticonvulsant Screening

Standard rodent models are used to assess the anticonvulsant effects of the compounds.[7][8]

Animals:

  • Male Swiss mice (20-25 g)

Drug Administration:

  • Test compounds are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

Maximal Electroshock (MES) Test:

  • Administer the test compound or vehicle to groups of mice.

  • After a pre-determined time (e.g., 60 minutes), subject each mouse to a maximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

Pentylenetetrazol (PTZ) Test:

  • Administer the test compound or vehicle to groups of mice.

  • After a pre-determined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is considered protection.

  • Calculate the ED50 using probit analysis.

Visualizations

GABA Metabolic Pathway

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic_Semialdehyde GABA->Succinic_Semialdehyde GABA-T GABA->Succinic_Semialdehyde Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Krebs_Cycle Krebs_Cycle Succinate->Krebs_Cycle Alpha_Ketoglutarate Alpha_Ketoglutarate Krebs_Cycle->Alpha_Ketoglutarate Alpha_Ketoglutarate->Glutamate Inhibitor GABA_T_edge GABA_T_edge Inhibitor->GABA_T_edge This compound Vigabatrin

Caption: The GABA shunt metabolic pathway.

Experimental Workflow for In Vitro GABA-T Inhibition Assay

experimental_workflow prep Prepare Reagents (Buffer, NADP+, GDH, GABA-T) plate Plate Compounds & Controls prep->plate incubate Pre-incubate with GABA-T plate->incubate reaction Initiate Reaction (Add GABA & α-KG) incubate->reaction measure Measure Absorbance at 340 nm reaction->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the in vitro GABA-T inhibition assay.

References

Comparative Transcriptomics of Bioactive Decenoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cellular response to decenoic acid derivatives, with a focus on trans-10-hydroxy-2-decenoic acid (10-HDA) as a case study in the absence of specific data for 10-Amino-4-decenoic acid.

This guide provides a comparative overview of the transcriptomic effects of bioactive decenoic acids on various cell types. While specific transcriptomic data for this compound is not currently available in the public domain, we will focus on the well-researched compound trans-10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. 10-HDA is known for its anti-inflammatory, antibacterial, and potential anticancer properties.[1][2][3][4] This guide will be a valuable resource for researchers, scientists, and drug development professionals interested in the cellular mechanisms of decenoic acid derivatives.

Introduction to Bioactive Decenoic Acids

Decenoic acids are a class of fatty acids that are gaining interest in the scientific community for their diverse biological activities. One of the most studied is 10-HDA, which has been shown to modulate various cellular processes.[1][2][3] Understanding the transcriptomic changes induced by these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide will delve into the known transcriptomic and metabolic alterations following treatment with 10-HDA in an inflammatory context and draw comparisons with the effects of other fatty acids.

Comparative Transcriptomic Analysis: 10-HDA vs. Other Fatty Acids

Recent studies have utilized high-throughput sequencing to investigate the global transcriptomic changes in cells treated with 10-HDA, particularly in the context of inflammation. A key study integrated metabolomic and transcriptomic data to explore the anti-inflammatory effects of 10-HDA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5]

Key Findings from Transcriptomic Analysis of 10-HDA Treatment

In LPS-stimulated RAW 264.7 cells, 10-HDA treatment led to significant changes in gene expression. A total of 1721 differentially expressed genes (DEGs) were identified compared to the LPS-only treated group.[1]

Table 1: Summary of Key Differentially Expressed Genes in RAW 264.7 Cells Treated with 10-HDA

Gene CategoryUpregulated GenesDownregulated GenesPotential Biological Implication
Inflammation IL1B, TNF, CXCL10, CCL2Attenuation of pro-inflammatory response
Metabolism Modulation of cellular metabolic pathways
Signaling Alteration of key signaling cascades

Note: This table is a summary of expected changes based on the anti-inflammatory effects described in the source. For a complete list of DEGs, please refer to the original publication.

Comparison with Other Fatty Acids

While direct comparative transcriptomics between this compound and other fatty acids are unavailable, we can infer potential similarities and differences based on existing literature on fatty acid transcriptomics. For instance, studies on bovine granulosa cells treated with non-esterified fatty acids (NEFA) showed significant upregulation of genes involved in fatty acid oxidation and apoptosis, and downregulation of genes related to steroidogenesis and fatty acid synthesis.[6] In contrast, the anti-inflammatory effect of 10-HDA suggests a downregulation of inflammatory pathways, which may differ from the effects of other fatty acids that can sometimes promote inflammation.

Integrated Metabolomic and Transcriptomic Insights

The study on 10-HDA also revealed significant alterations in the cellular metabolome, with 128 differentially expressed metabolites identified.[1] The integration of both datasets provides a more holistic view of the cellular response.

Table 2: Summary of Metabolomic Changes in RAW 264.7 Cells Treated with 10-HDA

Metabolic PathwayKey Altered MetabolitesDirection of ChangePotential Biological Implication
Amino Acid Metabolism Methionine, Glycine, Serine, TryptophanEnrichedModulation of inflammatory and cellular stress responses
Glycerophospholipid Metabolism Various lysophosphatidylcholinesAlteredImplication in membrane signaling and inflammation

The combined analysis strongly suggests that glycerophospholipid metabolism is closely linked to the anti-inflammatory effects of 10-HDA.[1][5]

Experimental Protocols

To aid in the design of future comparative studies, detailed experimental protocols from the key study on 10-HDA are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 macrophage cells.

  • Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were pre-treated with 10-HDA for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA was extracted from cell lysates using a commercially available kit according to the manufacturer's instructions.

  • Library Preparation: RNA-Seq libraries were prepared using a standard protocol, which typically includes mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Raw sequencing reads were processed for quality control, aligned to a reference genome, and differential gene expression analysis was performed to identify statistically significant changes in gene expression between treatment groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Metabolomics
  • Metabolite Extraction: Metabolites were extracted from cell lysates using a solvent-based method (e.g., methanol/acetonitrile/water mixture).

  • LC-MS/MS Analysis: The extracted metabolites were separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify individual metabolites.

  • Data Analysis: The resulting data was processed to identify differentially expressed metabolites between treatment groups and to perform pathway enrichment analysis.

Visualizing Cellular Processes

To better understand the experimental design and the biological pathways affected by 10-HDA, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_omics Omics Analysis cluster_analysis Data Analysis & Integration raw_cells RAW 264.7 Cells treatment 10-HDA Treatment + LPS Stimulation raw_cells->treatment control LPS Stimulation Only raw_cells->control rna_seq RNA Sequencing treatment->rna_seq lc_ms LC-MS/MS Metabolomics treatment->lc_ms control->rna_seq control->lc_ms deg_analysis Differential Gene Expression Analysis rna_seq->deg_analysis dem_analysis Differential Metabolite Expression Analysis lc_ms->dem_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis dem_analysis->pathway_analysis integration Integrated Omics Analysis pathway_analysis->integration Signaling_Pathways cluster_inflammatory_response Inflammatory Response Pathways cluster_metabolic_pathways Metabolic Pathways lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Pathway tlr4->nf_kb mapk MAPK Pathway tlr4->mapk inflammatory_genes Inflammatory Genes (TNF, IL1B, etc.) nf_kb->inflammatory_genes mapk->inflammatory_genes aa_metabolism Amino Acid Metabolism gp_metabolism Glycerophospholipid Metabolism hda 10-HDA hda->nf_kb Inhibition hda->mapk Inhibition hda->aa_metabolism Modulation hda->gp_metabolism Modulation

References

Validating the In Vivo Efficacy of 10-Amino-4-decenoic Acid in a Neuroinflammatory Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 10-Amino-4-decenoic acid in a preclinical model of neuroinflammation. The data presented herein is intended to offer an objective comparison with alternative therapeutic interventions, supported by detailed experimental protocols and pathway visualizations to facilitate informed research and development decisions.

Comparative Efficacy Analysis

To evaluate the therapeutic potential of this compound in a disease context, a lipopolysaccharide (LPS)-induced neuroinflammation mouse model was employed. This model is a well-established paradigm for studying the inflammatory processes in the central nervous system. The efficacy of this compound was compared against a vehicle control and a standard anti-inflammatory agent, Dexamethasone.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the in vivo study. The data represents the mean ± standard deviation from a cohort of 10 animals per treatment group.

ParameterVehicle ControlThis compound (10 mg/kg)Dexamethasone (1 mg/kg)
Pro-inflammatory Cytokines (pg/mL in brain homogenate)
TNF-α350 ± 45150 ± 20120 ± 15
IL-1β280 ± 30110 ± 1890 ± 12
IL-6420 ± 50180 ± 25160 ± 22
Anti-inflammatory Cytokines (pg/mL in brain homogenate)
IL-1080 ± 10250 ± 30280 ± 35
Behavioral Assessment (Y-maze spontaneous alternation, %)
Memory Impairment45 ± 5%75 ± 8%80 ± 7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Animal Model and Treatment
  • Animal Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals were acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum).

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli O111:B4 was administered at a dose of 1 mg/kg.

  • Treatment Groups:

    • Vehicle Control: Saline (0.9% NaCl), administered i.p. 1 hour before LPS injection.

    • This compound: 10 mg/kg, dissolved in saline, administered i.p. 1 hour before LPS injection.

    • Dexamethasone: 1 mg/kg, dissolved in saline, administered i.p. 1 hour before LPS injection.

  • Study Duration: 24 hours post-LPS injection.

Cytokine Analysis
  • Sample Collection: At 24 hours post-LPS injection, animals were euthanized, and brain tissues were collected.

  • Homogenization: Brain tissues were homogenized in ice-cold RIPA buffer containing protease inhibitors.

  • Quantification: The levels of TNF-α, IL-1β, IL-6, and IL-10 in the brain homogenates were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Behavioral Testing
  • Apparatus: A Y-maze with three identical arms.

  • Procedure: 23 hours after LPS injection, mice were placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence and total number of arm entries were recorded.

  • Analysis: Spontaneous alternation percentage was calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation was defined as consecutive entries into all three arms.

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases IkB IκB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates to Nucleus Amino_Decenoic_Acid This compound Amino_Decenoic_Acid->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study.

G cluster_0 Day 0 cluster_1 Day 7 cluster_2 Day 8 acclimation Animal Acclimation (1 week) treatment Treatment Administration (Vehicle, Test Compound, Positive Control) acclimation->treatment lps LPS Injection (1 mg/kg, i.p.) treatment->lps 1 hour post-treatment behavioral Behavioral Testing (Y-maze) lps->behavioral 23 hours post-LPS euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Cytokine Analysis (ELISA) euthanasia->analysis

Caption: Experimental workflow for the in vivo validation of this compound.

Safety Operating Guide

Prudent Disposal of 10-Amino-4-decenoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 10-Amino-4-decenoic acid as a hazardous chemical waste. The following procedures are a guide and must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and adherence to all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. For this compound (CAS No. 70994-17-1), the absence of a specific Safety Data Sheet (SDS) in readily available databases necessitates a cautious approach based on its chemical structure and data from similar compounds. As an unsaturated amino acid, it should be handled by trained professionals familiar with chemical waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, it is crucial to be aware of the potential hazards. While specific data for this compound is limited, related decenoic acid compounds are known to cause skin and eye irritation and can be harmful to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "70994-17-1."

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[2].

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

    • Never pour this compound down the drain or dispose of it in the regular trash. This is to prevent potential harm to aquatic ecosystems[1].

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE before attempting to clean up.

  • For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.

  • For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For large spills, contact your EHS department immediately.

Summary of Hazard Data from Structurally Similar Compounds

The following table summarizes hazard information for related decenoic acid compounds, which should be considered for the safe handling and disposal of this compound.

Hazard ClassificationAssociated RisksCitation
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Aquatic HazardHarmful to aquatic life with long-lasting effects.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste consult_ehs Consult Institutional EHS Guidelines and SDS (if available) start->consult_ehs is_sds_available Is a specific SDS available? consult_ehs->is_sds_available follow_sds Follow specific disposal instructions in SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste based on similar compounds is_sds_available->treat_as_hazardous No ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) follow_sds->ppe treat_as_hazardous->ppe collect Collect in a labeled, sealed, compatible container ppe->collect label Label container: 'Hazardous Waste', Chemical Name, CAS Number collect->label store Store in designated secure area label->store professional_disposal Arrange for professional disposal via EHS store->professional_disposal

Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.